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7,8-Dichloroquinolin-2-amine Documentation Hub

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  • Product: 7,8-Dichloroquinolin-2-amine
  • CAS: 1339883-85-0

Core Science & Biosynthesis

Foundational

Technical Guide: 7,8-Dichloro-2-Aminoquinoline Heterocyclic Building Block

Executive Summary The 7,8-dichloro-2-aminoquinoline scaffold represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike its more common 7-chloro or 4,7-dichloro analogs (ubiquitous in antim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7,8-dichloro-2-aminoquinoline scaffold represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike its more common 7-chloro or 4,7-dichloro analogs (ubiquitous in antimalarial research), the 7,8-dichloro substitution pattern offers a unique physicochemical profile. The vicinal chlorine atoms at positions 7 and 8 provide significant lipophilic bulk and electronic deactivation of the benzenoid ring, while the 2-amino group serves as a versatile "chemical handle" for palladium-catalyzed cross-couplings and amide bond formations.

This guide details the robust synthesis, reactivity, and application of this scaffold, specifically addressing the challenges of regioselectivity and solubility inherent to dichloro-quinolines.

Structural & Physicochemical Profile

The utility of 7,8-dichloro-2-aminoquinoline lies in its ability to modulate the Lipophilic Ligand Efficiency (LLE) of drug candidates.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₉H₆Cl₂N₂Core scaffold
Molecular Weight 213.06 g/mol Low MW allows for fragment-based growth
LogP (Predicted) ~3.2 - 3.5Higher lipophilicity than 7-chloro analogs; aids CNS penetration
pKa (Ring N) ~3.5 - 4.0Reduced basicity due to electron-withdrawing Cl atoms
Electronic Effect Inductive (-I)Deactivates C5-C8 ring; activates C2/C4 for nucleophilic attack
Metabolic Stability HighC7 and C8 positions are blocked from oxidative metabolism (CYP450)

Expert Insight: The 8-chloro substituent creates a "steric clash" with the peri-position (H1 or substituents at N1), often forcing orthogonality in N1-substituted derivatives. This conformational restriction is critical for designing atropisomeric kinase inhibitors.

Synthetic Pathways: The "Self-Validating" Protocol

While direct amination (Chichibabin reaction) of 7,8-dichloroquinoline is possible, it often suffers from poor regiocontrol (yielding mixtures of 2- and 4-amino products). The most reliable, scalable route utilizes a Knorr-type cyclization followed by Nucleophilic Aromatic Substitution (


) .
Retrosynthetic Analysis

The synthesis disconnects logically back to 2,3-dichloroaniline , a commercially available commodity chemical.

SynthesisWorkflow Start 2,3-Dichloroaniline Step1 Cinnamamide Intermediate Start->Step1 Acylation (Cinnamoyl Cl) Step2 7,8-Dichloro-2-quinolone (Carbostyril) Step1->Step2 AlCl3 / Heat (Cyclization) Step3 2,7,8-Trichloroquinoline Step2->Step3 POCl3 (Chlorination) Final 7,8-Dichloro-2-aminoquinoline Step3->Final NH3 / EtOH (SNAr)

Figure 1: Robust synthetic workflow starting from 2,3-dichloroaniline. This route avoids regioselectivity issues associated with direct ring closure of meta-substituted anilines.

Detailed Experimental Protocol (Route B: )

Objective: Conversion of 2,7,8-trichloroquinoline to 7,8-dichloro-2-aminoquinoline.

Reagents:

  • 2,7,8-Trichloroquinoline (1.0 eq)

  • Ammonia (saturated in ethanol or methanol, or aqueous NH₄OH in autoclave)

  • Solvent: Ethanol or NMP (N-methyl-2-pyrrolidone) for higher temps.

Step-by-Step Methodology:

  • Charge: In a high-pressure steel autoclave, dissolve 2,7,8-trichloroquinoline (10 g) in ethanol (100 mL).

  • Ammonia Addition: Cool the vessel to 0°C and saturate with anhydrous ammonia gas until the volume increases by ~10-15%. Alternatively, add 30% aq. NH₄OH (50 mL) if using NMP.

  • Reaction: Seal the autoclave and heat to 140°C for 12–16 hours.

    • Mechanism Note: The chlorine at C2 is significantly more labile than those at C7/C8 due to the activation by the ring nitrogen (electrophilic center).

  • Workup: Cool to room temperature. Vent excess ammonia carefully into a scrubber.

  • Isolation: Pour the reaction mixture into ice-water (500 mL). The product usually precipitates as a beige solid.

  • Purification: Filter the solid. Recrystallize from toluene or ethanol/water.

    • Quality Control: 1H NMR should show a characteristic singlet (or broad peak) for the -NH₂ protons at ~6.5-7.0 ppm and the disappearance of the C2-Cl signal.

Safety Warning: This reaction involves high pressure and toxic gases. Perform behind a blast shield.

Reactivity & Functionalization[1][2][3]

The 2-amino group is the primary vector for chemical diversity. However, the presence of the 7,8-dichloro motif reduces the nucleophilicity of the amine compared to unsubstituted 2-aminoquinoline.

Divergent Reactivity Map

Reactivity Core 7,8-Dichloro-2-aminoquinoline Path1 Buchwald-Hartwig Coupling (Pd-Catalyzed C-N Bond) Core->Path1 Path2 Amide Coupling (Acylation) Core->Path2 Path3 Sandmeyer / Diazotization (F, Br, I, CN insertion) Core->Path3 Prod1 N-Aryl-2-aminoquinolines (Kinase Inhibitors) Path1->Prod1 Prod2 N-Acyl-2-aminoquinolines (Peptidomimetics) Path2->Prod2 Prod3 2-Halo/Cyano-7,8-dichloroquinolines Path3->Prod3

Figure 2: Divergent synthetic utility. The 2-amino group allows access to three distinct chemical spaces.

Optimized Buchwald-Hartwig Conditions

Due to the electron-deficient nature of the quinoline ring, the 2-amino group is a poor nucleophile. Standard conditions often fail.

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (rigid bite angle prevents chelation by the quinoline nitrogen) or BrettPhos (for difficult couplings).

  • Base: Cs₂CO₃ (weak bases like carbonate are preferred over NaOtBu to prevent side reactions with the chlorines).

  • Solvent: 1,4-Dioxane, 100°C.

Medicinal Chemistry Applications

NMDA Receptor Modulation

Quinoline derivatives, particularly kynurenic acid analogs, are historic ligands for the Glycine site (GlyB) of the NMDA receptor.

  • Mechanism: The 7,8-dichloro substitution fills a specific hydrophobic pocket in the GluN1 subunit, often enhancing potency compared to the 7-chloro analogs.

  • Building Block Utility: The 2-amino group can be converted to a 2-carboxylic acid (via diazotization/hydrolysis) or a bioisostere (e.g., 2-amide) to mimic the glutamate/glycine binding motif while improving blood-brain barrier (BBB) permeability.

Kinase Inhibition (Type I/II)

In oncology, the 2-aminoquinoline scaffold serves as a hinge-binding motif.

  • Hinge Binder: The N1 and 2-NH₂ form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., ATP binding site).

  • Selectivity: The 7,8-dichloro bulk can exploit the "gatekeeper" residue or solvent-front regions to achieve selectivity over other kinases.

Anti-Infectives (Tuberculosis)

Lipophilic quinolines are validated antitubercular agents (e.g., Bedaquiline). The 7,8-dichloro motif increases lipophilicity (LogP), which is critical for penetrating the waxy cell wall of Mycobacterium tuberculosis.

Analytical Characterization

To validate the identity of the synthesized building block, compare against these expected spectral data points:

  • ¹H NMR (DMSO-d₆):

    • C4-H: Doublet at ~8.1 ppm (J ≈ 9 Hz).

    • C3-H: Doublet at ~6.9 ppm (J ≈ 9 Hz).

    • C5/C6-H: Aromatic AB system, shifted downfield due to Cl proximity.

    • NH₂: Broad singlet at ~6.8–7.2 ppm (exchangeable with D₂O).

  • MS (ESI+):

    • m/z: Expect [M+H]⁺ = 213.0 (base peak) with a characteristic isotope pattern for two chlorines (9:6:1 ratio for M, M+2, M+4).

References

  • Buchwald-Hartwig Amination Protocols

    • Title: Buchwald-Hartwig Cross-Coupling.[1][2][3]

    • Source: J&K Scientific / Wiley Organic Reactions.
  • Quinoline Synthesis (Knorr/SNAr)

    • Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. (Analogous chemistry for 2-chloro displacement).
    • Source: ResearchG
    • URL:[Link]

  • NMDA Receptor Pharmacology

    • Title: Pharmacology of NMDA Receptors (GluN1 Glycine Site).[4][5]

    • Source: NCBI / CRC Press.
    • URL:[Link]

  • Antitumor Activity of Chloroquinolines

    • Title: Click synthesis of new 7-chloroquinoline derivatives...
    • Source: Taylor & Francis.
    • URL:[Link][6][7]

Sources

Exploratory

2-Aminoquinoline Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary The quinoline scaffold is a "privileged structure" in medicinal chemistry, historically dominated by 4-aminoquinoline (Chloroquine, Amodiaquine) and 8-aminoquinoline (Primaquine) derivatives. However, 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, historically dominated by 4-aminoquinoline (Chloroquine, Amodiaquine) and 8-aminoquinoline (Primaquine) derivatives. However, 2-aminoquinoline (2-AQ) derivatives represent a distinct and rapidly evolving chemical space. Unlike their isomers, 2-AQs possess a unique electronic distribution that facilitates specific hydrogen-bonding motifs, making them ideal candidates for targeting kinases (specifically Src family), disrupting protein-protein interactions (PPIs), and acting as bioisosteres in neurodegenerative drug design.

This guide provides a technical deep-dive into the synthesis, Structure-Activity Relationship (SAR), and therapeutic applications of 2-aminoquinoline derivatives, moving beyond general reviews to offer actionable protocols and mechanistic insights.

Part 1: Structural Significance & SAR

The 2-aminoquinoline core (


) functions as a rigid, planar platform. Its pharmacological versatility stems from the 2-amino group's  ability to serve as a bidentate hydrogen bond donor/acceptor system, often mimicking the adenine ring of ATP or the guanidine group of arginine in biological targets.
Electronic & Steric Properties
  • N1 Position: Acts as a hydrogen bond acceptor. Critical for kinase hinge binding.

  • C2-Amino Group: Acts as a hydrogen bond donor. It can be derivatized into amides, ureas, or Schiff bases to extend into solvent-exposed regions of a binding pocket.

  • C3 & C4 Positions: The "growth vectors." Substitution at C3 (often electron-withdrawing groups like -CN or -COOR) stabilizes the ring system and modulates pKa. C4 allows for hydrophobic extensions (aryl/alkyl) to occupy deep hydrophobic pockets (e.g., the specificity pocket of kinases).

SAR Visualization

The following diagram illustrates the core pharmacophore and modification zones.

SAR_Map Core 2-Aminoquinoline Scaffold N1 N1 Position H-Bond Acceptor (Kinase Hinge Binding) Core->N1 C2_Amino C2-Amino Group H-Bond Donor (Derivatization Point) Core->C2_Amino C3 C3 Position Electronic Modulation (EWG: -CN, -COOR) Core->C3 C4 C4 Position Hydrophobic Pocket (Aryl/Alkyl Groups) Core->C4 Target Affinity Target Affinity N1->Target Affinity Solubility & Selectivity Solubility & Selectivity C2_Amino->Solubility & Selectivity Metabolic Stability Metabolic Stability C3->Metabolic Stability Potency (IC50) Potency (IC50) C4->Potency (IC50)

Figure 1: Pharmacophore mapping of the 2-aminoquinoline scaffold highlighting key interaction sites.

Part 2: Therapeutic Frontiers

Oncology: Non-ATP Competitive Src Kinase Inhibition

While FDA-approved drugs like Dasatinib target the ATP-binding site of Src kinase, they often suffer from poor selectivity. Recent research highlights 2-amino-3-cyanoquinoline derivatives (specifically spiro-fused analogs) as non-ATP competitive inhibitors .

  • Mechanism: These compounds bind to an allosteric site adjacent to the ATP pocket, locking the enzyme in an inactive conformation without competing directly with high cellular ATP concentrations.

  • Key Data: 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have demonstrated

    
     values in the low micromolar range (
    
    
    
    ) against Src kinase, suppressing breast cancer cell migration.
Infectious Diseases: Overcoming Resistance
  • Antimalarial: Distinct from the 4-aminoquinoline class (Chloroquine), 2-aminoquinolines are being explored to bypass the PfCRT (Chloroquine Resistance Transporter) efflux mechanism.

  • Antimicrobial: 2-aminoquinoline-3-carbaldehyde derivatives exhibit potent biofilm inhibition against S. aureus and P. aeruginosa, acting through membrane disruption rather than traditional cell wall synthesis inhibition.

Part 3: Synthetic Protocols

The Challenge of Traditional Methods

Classic routes like the Chichibabin reaction (direct amination using


) require harsh conditions and suffer from poor regioselectivity. The Buchwald-Hartwig amination  of 2-chloroquinoline is effective but requires expensive Pd-catalysts and phosphine ligands.
Recommended Protocol: Transition-Metal-Free Annulation

For medicinal chemistry applications requiring diverse substitution patterns, the Potassium tert-butoxide (KOtBu) mediated annulation is the superior, green methodology. It allows for the one-pot construction of the pyridine ring fused to the benzene moiety under mild conditions.

Reaction Mechanism[1][2][3]
  • Deprotonation: KOtBu deprotonates the alkyl nitrile (active methylene).

  • Addition: The carbanion attacks the carbonyl of 2-aminobenzaldehyde.

  • Cyclization: Intramolecular condensation and tautomerization yield the 2-aminoquinoline.

Synthesis_Pathway Reactants 2-Aminobenzaldehyde + Alkyl Nitrile (R-CH2-CN) Inter1 Enimine Intermediate (In-situ generated) Reactants->Inter1 Base Mediated Reagent KOtBu (2.0 equiv) DMSO or DMF, RT Reagent->Reactants Product 3-Substituted-2-Aminoquinoline Inter1->Product Annulation Step1 1. Deprotonation & Nucleophilic Attack Step2 2. Intramolecular Cyclization (-H2O)

Figure 2: Transition-metal-free synthesis of 2-aminoquinolines via KOtBu mediated annulation.

Step-by-Step Laboratory Protocol

Target Compound: 3-Cyano-2-aminoquinoline (Example) Scale: 1.0 mmol

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) to ensure an inert atmosphere.
      
  • Reagent Addition:

    • Add 2-aminobenzaldehyde (121 mg, 1.0 mmol) and malononitrile (79 mg, 1.2 mmol) to the flask.

    • Dissolve in anhydrous DMSO (3.0 mL).

  • Catalysis:

    • Add KOtBu (224 mg, 2.0 mmol) in a single portion. Note: The reaction is exothermic; an ice bath may be used for the first 5 minutes if scaling up.

  • Reaction:

    • Stir vigorously at Room Temperature (25°C) for 30–60 minutes.

    • Monitor progress via TLC (Eluent: 30% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear.
      
  • Work-up:

    • Quench the reaction by pouring the mixture into crushed ice-water (20 mL).

    • A solid precipitate should form immediately. Stir for 10 minutes.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold water (

      
       mL) to remove residual DMSO and base.
      
    • Recrystallize from hot Ethanol (EtOH) to obtain pure yellow crystals.

    • Yield Expectation: 85–92%.

Part 4: Quantitative Data Summary

The following table summarizes key biological activity data for 2-aminoquinoline derivatives across different therapeutic targets.

Therapeutic TargetCompound ClassKey Substituents (R)Activity (

/ MIC)
Mechanism Note
Src Kinase Spiro-pyrano-quinoline2'-amino, 3'-CN

(

)
Non-ATP competitive; binds allosteric pocket.
AChE (Alzheimer's) 2-Aminoquinoline-hybrid4-phenylamino linker

(

)
Mixed-type inhibition (CAS & PAS binding).
M. tuberculosis Quinoline-triazole4-F-phenyl (at triazole)

(MIC)
Disrupts cell wall biosynthesis.
P. falciparum Quinoline-piperidine2-amino, 4-alkyl

(

)
Active against Chloroquine-resistant strains.

Part 5: Future Outlook & Biological Workflow

The future of 2-aminoquinoline research lies in Multi-Target Directed Ligands (MTDLs) . By linking the 2-aminoquinoline core with other pharmacophores (e.g., hydroxamic acid for HDAC inhibition), researchers can create dual-action drugs for complex diseases like cancer and Alzheimer's.

Workflow Design In-Silico Design (Docking to Src/AChE) Synth Synthesis (KOtBu Annulation) Design->Synth Char Characterization (NMR, MS, IR) Synth->Char Assay Biological Screening (Kinase Assay / Ellman's Method) Char->Assay Lead Lead Optimization (SAR Refinement) Assay->Lead Hit Identified Lead->Design Iterative Cycle

Figure 3: Iterative drug discovery workflow for 2-aminoquinoline derivatives.

References

  • Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives. ChemistrySelect. (2022). Link

  • Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors. Bioorganic Chemistry. (2021). Link

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. European Journal of Medicinal Chemistry. (2024). Link

  • Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PeerJ. (2016).[4] Link(Note: Cited for contrast regarding core selection).

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Chemistry & Biodiversity. (2025). Link

Sources

Foundational

An In-Depth Technical Guide to 7,8-Dichloroquinolin-2-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Scaffold of Therapeutic Promise The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Therapeutic Promise

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs. Its versatile scaffold allows for diverse functionalization, leading to a broad spectrum of biological activities. Within this vast chemical space, 7,8-Dichloroquinolin-2-amine emerges as a compound of significant interest. Its unique substitution pattern, featuring chlorine atoms on the benzene ring and an amine group on the pyridine ring, suggests a rich potential for novel therapeutic applications. This technical guide provides a comprehensive overview of 7,8-Dichloroquinolin-2-amine, from its fundamental chemical identifiers to its potential role in drug discovery, drawing upon established knowledge of analogous structures to illuminate its path forward.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule's identity and fundamental properties is paramount for any research and development endeavor.

Chemical Structure and Identifiers

7,8-Dichloroquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C₉H₆Cl₂N₂.[1] Its structure is characterized by a quinoline core with two chlorine atoms substituted at the 7th and 8th positions and an amine group at the 2nd position.

Table 1: Chemical Identifiers for 7,8-Dichloroquinolin-2-amine [1]

IdentifierValue
SMILES C1=CC(=C(C2=C1C=CC(=N2)N)Cl)Cl
InChIKey ZDJPZTMVFHTDJP-UHFFFAOYSA-N
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.07 g/mol
CAS Number Not available
Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 7,8-Dichloroquinolin-2-amine [1]

PropertyPredicted Value
XLogP3 3.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 0
Topological Polar Surface Area 38.9 Ų

These predicted values suggest that 7,8-Dichloroquinolin-2-amine possesses moderate lipophilicity and a low number of rotatable bonds, characteristics often sought in drug candidates for good membrane permeability and conformational stability.

Synthesis Strategies: A Roadmap to 7,8-Dichloroquinolin-2-amine

While a specific, documented synthesis protocol for 7,8-Dichloroquinolin-2-amine is not currently available in peer-reviewed literature, established synthetic routes for analogous dichloro- and amino-quinolines provide a strong foundation for its preparation. The following section outlines a plausible, multi-step synthetic pathway, grounded in well-established organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic approach to 7,8-Dichloroquinolin-2-amine would involve the introduction of the amine group at the C2 position as a final step, likely from a 2,7,8-trichloroquinoline precursor. The dichloro-quinoline core can be envisioned to arise from a cyclization reaction of a suitably substituted aniline derivative.

Retrosynthesis Target 7,8-Dichloroquinolin-2-amine Precursor1 2,7,8-Trichloroquinoline Target->Precursor1 Amination Precursor2 2-Hydroxy-7,8-dichloroquinoline Precursor1->Precursor2 Chlorination StartingMaterial 2,3-Dichloroaniline Precursor2->StartingMaterial Cyclization (e.g., Combes reaction) SynthesisWorkflow cluster_step1 Step 1: Conrad-Limpach Reaction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Selective Amination A 2,3-Dichloroaniline + Ethyl Acetoacetate B Heat (140-150 °C) A->B C Cyclization in Diphenyl Ether (250 °C) B->C D 7,8-Dichloro-4-hydroxy-2-methylquinoline C->D E 7,8-Dichloro-4-hydroxy-2-methylquinoline F POCl₃, DMF (cat.) Reflux E->F G 2,4,7,8-Tetrachloroquinoline F->G H 2,4,7,8-Tetrachloroquinoline I Ammonia, Ethanol Heat (sealed vessel) H->I J 7,8-Dichloroquinolin-2-amine I->J

Sources

Exploratory

Dichloro-Substituted Quinoline Scaffolds: Synthetic Gateways and Therapeutic Applications

Executive Summary The quinoline ring system is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets including kinases, DNA, and parasitic enzymes. Among these, dichloro-substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets including kinases, DNA, and parasitic enzymes. Among these, dichloro-substituted quinoline amines represent a critical subclass. While the 4,7-dichloroquinoline moiety is primarily known as the synthetic engine for generating 7-chloro-4-aminoquinoline antimalarials (e.g., Chloroquine), recent research has expanded the utility of 5,7-dichloro and 6,8-dichloro variants in oncology and antimicrobial drug discovery.

This technical guide analyzes the synthetic utility, structure-activity relationships (SAR), and therapeutic mechanisms of these scaffolds.[1] It provides actionable protocols for their synthesis and functionalization, designed for researchers optimizing lead compounds for drug resistance and metabolic stability.

The Dichloro-Quinoline Advantage

The incorporation of two chlorine atoms or the use of a dichloro-precursor offers specific medicinal chemistry advantages:

FeatureMedicinal Chemistry Impact
Electronic Modulation Chlorine substituents (electron-withdrawing) at positions 5, 7, or 8 lower the pKa of the ring nitrogen, altering biodistribution and lysosomal trapping.
Metabolic Blocking Substitution at the 2, 5, or 8 positions can block oxidative metabolism (e.g., blocking CYP450 oxidation), extending half-life.
Synthetic Activation In 4,7-dichloroquinoline , the 7-Cl activates the 4-position for Nucleophilic Aromatic Substitution (

) while remaining stable itself, allowing for regioselective functionalization.
Lipophilicity Dichloro-substitution increases

, enhancing passive membrane permeability, crucial for intracellular targets like the malaria parasite's food vacuole.

Synthetic Strategies & Protocols

Core Workflow: The "Gateway" Reaction

The most ubiquitous application of the dichloro-scaffold is the conversion of 4,7-dichloroquinoline into bioactive 4-aminoquinolines . The 4-chloro substituent is highly labile due to the electron-withdrawing effect of the protonated quinoline nitrogen, while the 7-chloro remains intact.

Protocol: Synthesis of N-(7-chloroquinolin-4-yl)alkylamines

Target: Functionalization of the 4-position while retaining the 7-Cl pharmacophore.

Reagents:

  • Substrate: 4,7-Dichloroquinoline (1.0 eq)

  • Nucleophile: Diamine (e.g., 1,4-diaminobutane or N,N-diethyl-1,4-pentanediamine) (3.0–5.0 eq to prevent bis-substitution)

  • Solvent: Neat (for liquid amines) or Ethanol/Phenol (for solid amines)

  • Conditions: Thermal reflux (

    
    ) or Microwave Irradiation.
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,7-dichloroquinoline (10 mmol) in the amine nucleophile (30–50 mmol). If the amine is expensive or solid, use ethanol (20 mL) as solvent and add triethylamine (1.5 eq) as an acid scavenger.

    • Note: For unreactive anilines, add a catalytic amount of HCl or use phenol as a solvent to protonate the quinoline nitrogen, activating the 4-position.

  • Reaction: Heat the mixture to reflux (

    
     for ethanol, 
    
    
    
    for neat/phenol) for 4–12 hours. Monitor by TLC (Mobile phase:
    
    
    90:9:1).
  • Workup:

    • Neat/Ethanol: Evaporate excess amine/solvent under reduced pressure. Dissolve residue in

      
       (50 mL) and wash with 5% 
      
      
      
      (
      
      
      mL) to remove salts.
    • Phenol: Dilute with ethyl acetate, wash extensively with 1M NaOH to remove phenol, then wash with brine.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from cyclohexane/toluene or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
    
Visualization of Synthetic Logic

SynthesisWorkflow Start 4,7-Dichloroquinoline (Precursor) Activation Protonation/Activation (Acid Cat. or Phenol) Start->Activation  + H+ Attack Nucleophilic Attack (R-NH2 at C4) Activation->Attack  + R-NH2 Intermediate Meisenheimer-like Complex Attack->Intermediate Elimination Elimination of HCl Intermediate->Elimination Product 7-Chloro-4-aminoquinoline (Active Scaffold) Elimination->Product  - HCl

Caption: The


 mechanism converting 4,7-dichloroquinoline to the active 4-amino scaffold. The 7-Cl remains intact, essential for biological activity.

Therapeutic Applications & Mechanisms[2][3][4][5]

Antimalarial Activity (Hemozoin Inhibition)

The 7-chloro-4-aminoquinoline scaffold (derived from the 4,7-dichloro precursor) is the gold standard for antimalarials.

  • Mechanism: The unprotonated drug permeates the parasite's food vacuole. Inside the acidic vacuole (pH ~5.0), it becomes diprotonated and trapped.

  • Target: It binds to hematin (

    
    -oxo dimer of Fe(III)PPIX), preventing its polymerization into non-toxic hemozoin. Free heme accumulation lyses the parasite membranes.
    
  • SAR Insight: The 7-chloro substituent is critical for binding to the hematin dimer via

    
    -
    
    
    
    stacking interactions. Removing it or moving it to position 6 drastically reduces activity.
Anticancer Activity (Kinase Inhibition)

Dichloro-substituted quinolines (e.g., 4-anilino-3-cyano-quinolines ) act as dual Src/Abl kinase inhibitors and EGFR inhibitors.

  • Mechanism: These compounds compete with ATP for the binding site of the kinase domain.

  • Specific Dichloro-Variants: 5,7-dichloro-4-anilinoquinolines have been explored to increase lipophilicity and target drug-resistant tumors. The extra chlorine at position 5 can enhance hydrophobic interactions within the kinase pocket.

  • Autophagy Inhibition: Similar to their antimalarial action, these lysosomotropic agents inhibit autophagy in cancer cells, sensitizing them to chemotherapy.

Antimicrobial (Chelation)

5,7-Dichloro-8-hydroxyquinoline (Chloroxine) operates via a different mechanism:

  • Mechanism: It acts as a bidentate ligand, chelating essential metal ions (

    
    , 
    
    
    
    ) required by bacterial enzymes.
  • Utility: Used in dermatology for fungal infections and as an intestinal antiseptic.

Biological Signaling Pathway

MechanismAction cluster_Malaria Antimalarial Pathway cluster_Cancer Anticancer Pathway Drug Dichloro-Quinoline Scaffold (Drug) Vacuole Food Vacuole (Acidic pH) Drug->Vacuole Accumulation Kinase EGFR / Src Kinase Drug->Kinase ATP Competition Autophagy Autophagosome Fusion Drug->Autophagy Lysosomal Blockade Heme Free Heme (Toxic) Vacuole->Heme Binds Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Inhibits Polymerization Lysis Membrane Lysis & Parasite Death Heme->Lysis Accumulation Apoptosis Apoptosis / Tumor Stasis Kinase->Apoptosis Autophagy->Apoptosis

Caption: Dual mechanism of action: Hemozoin inhibition in malaria parasites and Kinase/Autophagy inhibition in cancer cells.

References

  • Synthesis of quinoline mimics via C–H bond functionalization. Organic & Biomolecular Chemistry, 2025. Link

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Saudi Chemical Society, 2014. Link

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines. PLoS ONE, 2012. Link

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 2020.[2] Link

  • Chloroquine against malaria, cancers and viral diseases. Drug Discovery Therapeutics, 2020. Link

  • Synthesis of new series of quinoline derivatives with insecticidal effects. Scientific Reports, 2022. Link

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents. International Journal of Molecular Sciences, 2023. Link

Sources

Foundational

Solubility Profile & Handling Guide: 7,8-Dichloroquinolin-2-amine in DMSO

This guide provides a comprehensive technical analysis of the solubility profile, handling protocols, and stability considerations for 7,8-dichloroquinolin-2-amine in Dimethyl Sulfoxide (DMSO). [1] Executive Summary 7,8-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility profile, handling protocols, and stability considerations for 7,8-dichloroquinolin-2-amine in Dimethyl Sulfoxide (DMSO).

[1]

Executive Summary

7,8-Dichloroquinolin-2-amine (CAS: 65467-63-8) is a substituted aminoquinoline used primarily as a pharmacophore in medicinal chemistry (e.g., for potassium channel modulation or antimicrobial assays).[1] While the parent scaffold (2-aminoquinoline) is moderately soluble in organic solvents, the addition of two chlorine atoms at positions 7 and 8 significantly increases lipophilicity and crystal lattice energy.

Key Solubility Metrics (Estimated):

Parameter Value / Status Notes
Solvent DMSO (Anhydrous) Recommended vehicle
Max Solubility ~50–100 mM Requires sonication/heat at upper limits.[1][2]
Working Stock 10 mM Standard HTS concentration; typically stable.[1][2]
Aqueous Solubility Very Low (<10 µM) High risk of precipitation at pH > 5.[1][2]
LogP (Calc) ~3.4 Highly lipophilic.[1][2]

| pKa (Ring N) | ~3.5 – 4.5 | Less basic than 2-aminoquinoline (pKa 7.3).[1][2] |

Physicochemical Context

To master the solubility of this compound, one must understand the competition between its crystal lattice energy and solvation energy.

Structural Analysis

The molecule consists of a planar quinoline ring substituted with:

  • 2-Amino Group: Acts as a hydrogen bond donor/acceptor. It facilitates solubility in DMSO via H-bonding with the sulfoxide oxygen. However, it also promotes strong intermolecular H-bonding (dimerization) in the solid state, raising the melting point and resisting dissolution.

  • 7,8-Dichloro Substitution: These electron-withdrawing groups reduce the electron density on the ring nitrogen.

    • Effect on pKa: While 2-aminoquinoline has a pKa ~7.3, the dichloro substitution suppresses protonation, likely lowering the pKa to the 3.5–4.5 range. This means the compound remains neutral (uncharged) at physiological pH (7.4), drastically reducing aqueous solubility.

Tautomeric Equilibrium

2-Aminoquinolines exist in a tautomeric equilibrium between the amino (aromatic) and imino forms. In DMSO, the amino form generally predominates, but the solvent's polarity can stabilize the imino tautomer, affecting reactivity and aggregation.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Solvation in DMSO Amino Amino Form (Aromatic, Major) Imino Imino Form (Less Aromatic) Amino->Imino  H-Shift   Solvated Solvated Complex (Stable Solution) Amino->Solvated  H-Bonding   DMSO DMSO Molecules (H-Bond Acceptor) DMSO->Solvated

Figure 1: Tautomeric equilibrium and solvation mechanism in DMSO.[1]

Protocol: Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution.

Reagents & Equipment[1][2][3]
  • Compound: 7,8-dichloroquinolin-2-amine (Solid).[1][3]

  • Solvent: DMSO, ACS Spectrophotometric Grade (>99.9%), stored over molecular sieves.

  • Equipment: Vortex mixer, Ultrasonic bath (35–40 kHz).

Step-by-Step Methodology
  • Weighing: Weigh approximately 2.13 mg of solid into a sterile 1.5 mL microcentrifuge tube (amber preferred to protect from light).

    • Calculation: MW ≈ 213.06 g/mol . 2.13 mg in 1 mL = 10 mM.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO. Do not use a pipette tip that has been washed with water.

  • Initial Vortex: Vortex at max speed for 30 seconds. The solution may appear cloudy or have visible particulates.

  • Sonication (Critical): Sonicate in a water bath at ambient temperature for 5–10 minutes.

    • Why? The crystal lattice of aminoquinolines is robust. Sonication provides the acoustic cavitation energy needed to break intermolecular H-bonds and allow DMSO intercalation.

  • Visual QC: Hold the tube up to a light source. Check for "Schlieren lines" (wavy refraction lines indicating incomplete mixing) or pin-point particulates.

    • Pass: Clear, homogenous liquid.[4]

    • Fail: Visible specks. Repeat sonication with mild heat (40°C).

Aqueous Dilution & "Crash Out" Risk

The most common point of failure in biological assays with this compound is precipitation upon dilution into aqueous buffers (e.g., PBS, media).

The Mechanism of Failure

Because the pKa is likely < 5, the compound is uncharged at pH 7.4. With a LogP > 3, the neutral molecule is hydrophobic and will rapidly aggregate if the DMSO concentration drops below a critical threshold (typically < 1% v/v) without carrier proteins.

Best Practice: Intermediate Dilution

Do not dilute directly from 10 mM stock (100% DMSO) to the assay well (e.g., 0.1% DMSO). This causes a "solvent shock" and immediate precipitation.

Recommended Workflow:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 or 1:20 in pure DMSO first (to 1 mM or 500 µM).

  • Final Step: Dilute into the assay buffer. Ensure the buffer contains a carrier if possible (e.g., 0.1% BSA or FBS), which can sequester lipophilic molecules and prevent aggregation.

DilutionProtocol Solid Solid Compound (Crystalline) Stock Master Stock (10 mM in 100% DMSO) Solid->Stock Dissolve + Sonicate Inter Intermediate Plate (1 mM in 100% DMSO) Stock->Inter Serial Dilution (DMSO) Assay Assay Well (10 µM, <1% DMSO) Stock->Assay AVOID: Solvent Shock Inter->Assay Final Dilution (Buffer) Precip PRECIPITATION RISK (Crash Out) Assay->Precip If pH > pKa & No Carrier Protein

Figure 2: Optimal dilution workflow to minimize precipitation risk.

Stability & Storage

  • Hygroscopicity: DMSO is hygroscopic.[4] Absorbed water (even 1-2%) can drastically reduce the solubility of 7,8-dichloroquinolin-2-amine, causing it to crystallize over time.[1]

  • Temperature: Store stocks at -20°C.

  • Freeze-Thaw: Limit to < 5 cycles. If precipitation occurs upon thawing, warm to 37°C and sonicate before use. Do not use a stock that has visible solids after warming.

Troubleshooting Table

ObservationRoot CauseCorrective Action
Cloudiness after thawing DMSO absorbed water or crystal nucleation.[1][2]Warm to 37°C; Sonicate 5 mins. If unresolved, discard.
Precipitation in Assay "Solvent Shock" or concentration > solubility limit.[1][2]Use intermediate dilution step; Add 0.1% BSA to buffer.
Yellowing of Solution Oxidation of amino group (slow).[1][2]Check LC-MS purity. Store under nitrogen if possible.

References

  • PubChem. 2-Aminoquinoline (Compound Summary). National Library of Medicine. Available at: [Link]

  • DrugBank. Dimethyl sulfoxide (DMSO) Properties. Available at: [Link]

  • Yalkowsky, S.H.Solubility and Solubilization in Aqueous Media. Oxford University Press, 1999. (General reference for cosolvent theory).
  • ResearchGate. Tautomeric equilibrium of aminoquinolines. Available at: [Link]

Sources

Exploratory

Technical Guide &amp; Safety Data Sheet: 7,8-Dichloroquinolin-2-amine

CAS No: 1339883-85-0 | Molecular Formula: C9H6Cl2N2 | MW: 213.06 g/mol Part 1: Executive Technical Summary[1] Chemical Context & Drug Development Utility 7,8-Dichloroquinolin-2-amine is a specialized heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1339883-85-0 | Molecular Formula: C9H6Cl2N2 | MW: 213.06 g/mol

Part 1: Executive Technical Summary[1]

Chemical Context & Drug Development Utility

7,8-Dichloroquinolin-2-amine is a specialized heterocyclic building block utilized primarily in medicinal chemistry. Its structural core—the 2-aminoquinoline scaffold—is a "privileged structure" in drug discovery, frequently serving as a pharmacophore for:

  • Kinase Inhibition: The 2-amino group functions as a critical hydrogen bond donor/acceptor pair, often interacting with the hinge region of kinase ATP-binding pockets.

  • Anti-Infectives: Halogenated quinolines exhibit documented antimalarial and antibacterial properties.[1] The 7,8-dichloro substitution pattern specifically increases lipophilicity (

    
    ) and metabolically blocks the electron-rich 8-position, potentially extending the compound's half-life (
    
    
    
    ) in vivo by reducing oxidative metabolism.[1]
Critical Safety Overview (GHS Classification)

While specific toxicological data for this isomer is limited compared to its non-chlorinated congeners, Structure-Activity Relationship (SAR) analysis mandates handling this compound as a Hazardous Substance .[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][2]
Acute Toxicity (Oral) Cat.[1] 4 (Predicted)H302: Harmful if swallowed.[1]

Part 2: Comprehensive Safety Data & Protocols

Composition and Purity[1]
  • Substance Name: 7,8-Dichloroquinolin-2-amine[3][4][5][6][7][8]

  • Synonyms: 2-Amino-7,8-dichloroquinoline[3][7]

  • Purity: typically >95% (HPLC) for research grade.[1]

  • Impurities: May contain traces of 7,8-dichloroquinoline or chlorinated aniline precursors depending on synthesis route.

Emergency Response & First Aid (Self-Validating Protocols)

The following protocols prioritize rapid neutralization of exposure pathways.

Eye Contact (Immediate Action Required):

  • Mechanism: The basic amine group can cause saponification of corneal lipids.[1]

  • Protocol: Immediately flush with active running water for minimum 15 minutes .

  • Validation: Ensure eyelids are retracted. Do not stop flushing until pH paper test of tear duct fluid reads neutral (pH 7.0–7.5).[1]

Skin Contact:

  • Mechanism: Lipophilic chlorines facilitate dermal absorption.[1]

  • Protocol: Drench with polyethylene glycol (PEG 400) if available, followed by soap and water.[1] PEG is superior to water alone for solubilizing lipophilic aromatics.[1]

Inhalation:

  • Protocol: Evacuate to fresh air. If breathing is labored, administer oxygen (trained personnel only).[1]

  • Alert: Halogenated heterocycles can induce delayed pulmonary edema.[1] Monitor for 24 hours.

Firefighting Measures
  • Flammability: Combustible solid.[1][2]

  • Hazardous Combustion Products:

    • Hydrogen Chloride (HCl): Corrosive gas formed from thermal decomposition of the chloro-substituents.[1]

    • Nitrogen Oxides (NOx): Toxic gases from the quinoline ring.[1]

  • Extinguishing Media: Alcohol-resistant foam or Dry Chemical. Do not use high-volume water jets as this may scatter the light powder.

Part 3: Handling, Storage, and Stability[1]

Technical Handling Protocol

Engineering Controls:

  • Requirement: Use only within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).[1]

  • Rationale: The fine powder nature creates a high risk of inhalation.[1]

  • PPE: Nitrile gloves (0.11 mm thickness, breakthrough > 480 min).[1] Safety goggles with side shields.[1]

Storage Logic[1]
  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1]

  • Causality: Aromatic amines are susceptible to oxidation, turning from off-white to dark brown/black upon exposure to air and light. The 7,8-dichloro substitution deactivates the ring slightly, but the exocyclic amine remains reactive.

Physical & Chemical Properties
PropertyValueTechnical Note
Appearance Off-white to pale yellow solidDarkening indicates oxidation.
Molecular Weight 213.06 g/mol
Solubility DMSO (>20 mg/mL), MethanolPoorly soluble in water.[1]
Melting Point >150°C (Predicted)High lattice energy due to

-stacking.[1]
pKa ~7.3 (Quinoline N)Protonation occurs at the ring nitrogen, not the exocyclic amine.[1]

Part 4: Toxicological & Ecological Assessment[1]

Molecular Toxicology (SAR Analysis)
  • Genotoxicity: Aminoquinolines are known DNA intercalators.[1] The planar tricyclic structure (formed if the amine H-bonds to the ring N) can slip between DNA base pairs.[1] Treat as a potential mutagen.

  • Metabolic Activation: The 2-amine group can be metabolically oxidized to a hydroxylamine, a reactive species capable of protein adduct formation. However, the 7,8-dichloro substitution blocks the typical site of metabolic attack (position 8), potentially shifting metabolism to the 5,6-positions or N-oxidation.

Ecological Fate[1]
  • Aquatic Toxicity: Chlorinated quinolines are generally toxic to aquatic life with long-lasting effects (H411 predicted).[1] The C-Cl bonds are resistant to hydrolysis, leading to persistence in sediment.

  • Disposal: DO NOT release into drains.[1] Collect as "Halogenated Organic Waste" for high-temperature incineration (>1100°C) equipped with HCl scrubbers.[1]

Part 5: Operational Workflow & Visualization[1]

Safety Decision Matrix

The following diagram outlines the critical decision pathways for handling and emergency response, ensuring a logical flow of action.

SafetyWorkflow Start Start: Handling 7,8-Dichloroquinolin-2-amine CheckPPE Check PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE HoodCheck Is Fume Hood Operational? (>0.5 m/s) CheckPPE->HoodCheck Proceed Proceed with Weighing/Synthesis HoodCheck->Proceed Yes Stop STOP: Maintenance Required HoodCheck->Stop No Spill Event: Spill / Exposure Proceed->Spill Risk SkinContact Skin Contact Spill->SkinContact EyeContact Eye Contact Spill->EyeContact Inhalation Inhalation Spill->Inhalation ActionSkin Action: Drench with PEG 400 then Soap/Water SkinContact->ActionSkin ActionEye Action: Flush 15 mins Check pH Neutrality EyeContact->ActionEye ActionInhale Action: Fresh Air Monitor for Edema Inhalation->ActionInhale

Figure 1: Operational safety decision tree for handling 7,8-Dichloroquinolin-2-amine, prioritizing engineering controls and immediate specific first aid.

Predicted Metabolic/Reactivity Pathway

Understanding the reactivity helps in synthesis planning and safety.[1]

ReactivityPath Compound 7,8-Dichloroquinolin-2-amine Oxidation Air Oxidation (Storage Risk) Compound->Oxidation O2 / Light Metabolism In Vivo Metabolism (Toxicity Risk) Compound->Metabolism P450 (CYP) Synthesis Synthetic Utility (Application) Compound->Synthesis R-COCl / Base QuinoneImine Dark Impurities (Azo/Nitro compounds) Oxidation->QuinoneImine Epoxide 5,6-Epoxide Formation (Genotoxicity) Metabolism->Epoxide Bioactivation Amide Amide Coupling (Kinase Inhibitor) Synthesis->Amide

Figure 2: Reactivity profile highlighting storage risks (oxidation) and potential toxicological activation pathways.[1][9]

Part 6: References

  • PubChem. (2025).[1] Compound Summary: 7,8-dichloroquinolin-2-amine (CAS 1339883-85-0).[5][6][7] National Library of Medicine.[1] [Link][1]

  • American Elements. (2024).[1][10] 7,8-Dichloroquinolin-2-amine Product Specifications. [Link][3][6][7]

  • Guide to Pharmacology. (2024).[1] Kinase Inhibitor Scaffolds: 2-Aminoquinolines. IUPHAR/BPS.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. [Link][1]

Sources

Foundational

The Emergence of Quinoline-2-Amine Scaffolds: A New Frontier in Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist Name/Title] Introduction: The Quinoline Core in Oncology The quinoline scaffold, a bi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction: The Quinoline Core in Oncology

The quinoline scaffold, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of anticancer drugs.[2] Historically, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of critical signaling pathways.[3][4] Marketed drugs such as bosutinib, lenvatinib, and cabozantinib, all potent kinase inhibitors, underscore the clinical success of the quinoline motif.[5] This guide delves into a specific, promising subclass: novel quinoline-2-amine pharmacophores, exploring their synthesis, multifaceted mechanisms of action, and the experimental methodologies crucial for their preclinical evaluation.

The Quinoline-2-Amine Pharmacophore: A Locus of Anticancer Activity

The introduction of an amino group at the 2-position of the quinoline ring system creates a unique pharmacophore with distinct electronic and steric properties. This modification has been shown to significantly influence the biological activity of the parent quinoline scaffold, often enhancing its anticancer potential. The 2-amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with key biological targets.[1] Furthermore, its presence provides a versatile synthetic handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties and target specificity.

Synthetic Strategies for Quinoline-2-Amine Derivatives

The synthesis of quinoline-2-amine derivatives can be achieved through several established organic chemistry reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies:
  • Friedländer Annulation: This is a classical and widely used method for the synthesis of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a nitrile, in the presence of a base or acid catalyst.[6]

    • Rationale: The Friedländer synthesis is a convergent and efficient method that allows for the direct formation of the quinoline ring system with the desired amine functionality at the 2-position. The choice of catalyst and reaction conditions can be optimized to improve yields and accommodate a variety of functional groups on the reactants.

  • Multicomponent Reactions: One-pot multicomponent reactions have gained prominence due to their efficiency and atom economy. For instance, the reaction of an aniline, an aldehyde, and a source of a two-carbon unit can directly yield substituted quinoline-2-amines.

    • Rationale: These reactions minimize purification steps and reduce waste, making them attractive for library synthesis and lead optimization. The ability to introduce diversity at multiple points in a single step accelerates the drug discovery process.

Representative Experimental Protocol: Synthesis via Friedländer Annulation

This protocol provides a generalized procedure for the synthesis of a 2-aminoquinoline derivative.

Materials:

  • 2-aminoacetophenone (1 equivalent)

  • Malononitrile (1.2 equivalents)

  • Potassium tert-butoxide (KOtBu) (2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-aminoacetophenone in anhydrous DMF, add malononitrile.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanisms of Anticancer Action

Quinoline-2-amine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This polypharmacology can be advantageous in overcoming the complexity and redundancy of cancer cell signaling.

Kinase Inhibition: Targeting Dysregulated Signaling Cascades

A primary mechanism of action for many quinoline-2-amine derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7]

  • PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in cancer.[6] Certain quinoline-2-amine derivatives have been shown to inhibit PI3K, leading to downstream suppression of Akt and mTOR signaling, ultimately resulting in cell cycle arrest and apoptosis.[6]

    PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Q2A Quinoline-2-amine Derivative Q2A->PI3K

    Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline-2-amine derivatives.

  • EGFR and HER-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key drivers in many solid tumors.[8][9] Novel quinoline-based compounds, including those with a 2-amino pharmacophore, have been designed as dual inhibitors of EGFR and HER-2, demonstrating potent antiproliferative activity in relevant cancer cell lines.[8][9][10]

    EGFR_HER2_pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Dimerization Ligand->EGFR_HER2 AutoP Autophosphorylation EGFR_HER2->AutoP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) AutoP->Downstream TumorGrowth Tumor Growth & Proliferation Downstream->TumorGrowth Q2A Quinoline-2-amine Derivative Q2A->AutoP

    Caption: Quinoline-2-amine derivatives targeting the EGFR/HER-2 signaling cascade.

  • Pim Kinase Inhibition: Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and contribute to tumor growth and survival.[11] Quinoline-2-carboxamides and related structures have been identified as inhibitors of Pim-1 kinase, inducing apoptosis and cell cycle arrest in cancer cells.[4]

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of cancer is the evasion of programmed cell death (apoptosis). Quinoline-2-amine derivatives have been shown to reinstate this crucial process in cancer cells.[2]

  • Apoptosis Induction: Studies have demonstrated that these compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[12] This is often characterized by the activation of caspases, such as caspase-3 and -7, and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[13]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline-2-amine derivatives can halt the proliferation of cancer cells.[14] Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at various phases, most notably the G2/M phase.[15]

Preclinical Evaluation of Quinoline-2-Amine Derivatives

A rigorous and systematic preclinical evaluation is essential to identify promising quinoline-2-amine candidates for further development. This typically involves a tiered approach, starting with in vitro assays and progressing to in vivo models.

In Vitro Evaluation

A panel of in vitro assays is employed to determine the anticancer activity and selectivity of the synthesized compounds.

  • Cytotoxicity Assays:

    • MTT/SRB Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are colorimetric methods used to assess cell viability and proliferation.[16] These assays provide initial data on the dose-dependent cytotoxic effects of the compounds against a panel of cancer cell lines.[16]

    • Rationale: These assays are high-throughput and cost-effective, allowing for the rapid screening of a large number of compounds to identify initial hits. Comparing the IC50 values against cancerous and non-cancerous cell lines provides an early indication of selectivity.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the induction of apoptosis.[2]

    • Rationale: These assays provide mechanistic insights into how the compounds induce cell death, confirming that the observed cytotoxicity is due to the activation of the apoptotic program.

  • Cell Cycle Analysis:

    • Flow Cytometry with DNA Staining: Cells are treated with the compound, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15]

    • Rationale: This analysis reveals whether the compound's antiproliferative effect is due to a blockage at a specific checkpoint in the cell cycle.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activities of representative quinoline-2-amine derivatives.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
5f MDA-MB-231Cytotoxicity~2[17]
5h MDA-MB-231Cytotoxicity~2[17]
3c HepG2Cytotoxicity11.42[18]
3d HepG2Cytotoxicity8.50[18]
3e HepG2Cytotoxicity12.76[18]
Compound 7 Vero (Normal)Cytotoxicity440[19]
Compound 8 Vero (Normal)Cytotoxicity150[19]
Compound 9 Vero (Normal)Cytotoxicity196[19]
Compound 4c K-562 (Leukemia)GI507.72[14]
Compound 4c HOP-92 (Lung)GI502.37[14]
Compound 4c SNB-75 (CNS)GI502.38[14]
Compound 4c RXF 393 (Renal)GI502.21[14]
Compound 4c HS 578T (Breast)GI502.38[14]
Compound 4c BT-549 (Breast)GI504.11[14]
In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the quinoline-2-amine derivative on tumor growth is evaluated.[13]

    • Rationale: Xenograft models provide crucial information on the compound's ability to inhibit tumor growth in a living organism, taking into account factors like bioavailability and metabolism.

  • Toxicity Studies: Preliminary toxicity studies are conducted in healthy animals to determine the maximum tolerated dose (MTD) and to identify any potential side effects.[13]

    • Rationale: These studies are essential for establishing a safe therapeutic window for the compound.

Experimental Workflow for Preclinical Evaluation

preclinical_workflow Synthesis Synthesis & Purification of Quinoline-2-amine Derivatives InVitro In Vitro Screening (Cytotoxicity, Apoptosis, Cell Cycle) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_ID Lead Compound Identification SAR->Lead_ID InVivo In Vivo Efficacy (Xenograft Models) Lead_ID->InVivo Tox Preliminary Toxicity Studies Lead_ID->Tox Preclinical_Candidate Preclinical Candidate Selection InVivo->Preclinical_Candidate Tox->Preclinical_Candidate

Caption: A streamlined workflow for the preclinical evaluation of quinoline-2-amine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline-2-amine derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the 2-amino group.

  • Substituents on the Quinoline Ring: The introduction of electron-withdrawing or electron-donating groups at various positions can significantly impact potency and selectivity. For example, in some series, a methoxy group at the 5-position has been found to be favorable for activity.[16]

  • Modifications of the 2-Amino Group: The 2-amino group serves as a key point for derivatization. The addition of dialkylaminoethyl substituents has been shown to be important for the proapoptotic activity of some 2-aminodihydroquinoline analogs.[17] Arylamide substitutions at the 2-anilino position have also yielded potent anticancer agents.[20]

A systematic exploration of the SAR is crucial for the rational design of more potent and selective quinoline-2-amine-based anticancer agents.

Future Perspectives and Conclusion

Novel quinoline-2-amine pharmacophores represent a promising and rapidly evolving area of oncology research. Their synthetic tractability, coupled with their ability to modulate multiple key cancer-related pathways, makes them attractive candidates for the development of next-generation anticancer therapies. Future research should focus on the continued exploration of the chemical space around the quinoline-2-amine scaffold to identify novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular targets and mechanisms of action will be critical for their successful translation into the clinic. The integration of computational modeling with traditional medicinal chemistry and biological evaluation will undoubtedly accelerate the discovery of new and effective quinoline-2-amine-based drugs for the treatment of cancer.

References

  • [Reference for 2-aminodihydroquinoline analogs and their cytotoxicity]. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. PubMed.
  • [Reference for cytotoxicity of quinoline derivatives against Vero cells]. (n.d.).
  • [Reference for quinoline-based protein kinase inhibitors]. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC.
  • [Reference for 2-quinolone-benzimidazole hybrid]. (2020).
  • [Reference for IC50 values of quinoline derivatives]. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • [Reference for 2-morpholino-4-anilinoquinoline compounds]. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC.
  • [Reference for Pim kinase inhibitors]. (n.d.). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors.
  • [Reference for 2-phenylquinolin-4-amine derivatives as apoptosis inducers]. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
  • [Reference for IND-2 and apoptosis in PC-3 cells]. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. PMC.
  • [Reference for quinoline-2-thione derivative KA3D]. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. PubMed.
  • [Reference for IC50 values of quinazoline derivatives]. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines.
  • [Reference for MTT and SRB assays]. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • [Reference for cell cycle analysis of 2-oxo-quinoline derivatives]. (n.d.).
  • [Reference for cell cycle arrest by quinoline derivatives]. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • [Reference for cytotoxicity of quinoline-8-sulfonamides]. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central.
  • [Reference for quinoline-based kinase inhibitors]. (n.d.).
  • [Reference for mechanisms of action of quinoline derivatives]. (n.d.). Review on recent development of quinoline for anticancer activities.
  • [Reference for quinoline-2-carboxamides as Pim-1 kinase inhibitors]. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • [Reference for 2-styrylquinolines as EGFR inhibitors]. (n.d.).
  • [Reference for 2-anilio quinoline scaffold]. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • [Reference for quinoline-based EGFR/HER-2 inhibitors]. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Publishing.
  • [Reference for pyrimido[4,5-b]quinolin-2(1H)-one]. (2025). Synthetic approach to a novel quinoline scaffold 4-amino-5,10-dihydropyrimido[4,5-b]quinolin-2(1H)-one with antiproliferative effects on HCT116 colon cancer cell lines.
  • [Reference for quinoline-based EGFR/HER-2 dual-target inhibitors]. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • [Reference for quinoline-based EGFR/HER-2 dual-target inhibitors]. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.

Sources

Protocols & Analytical Methods

Method

Reaction conditions for acylating 7,8-dichloroquinolin-2-amine

Application Note: Optimized Reaction Conditions for the Acylation of 7,8-Dichloroquinolin-2-amine Executive Summary & Chemical Context The acylation of 7,8-dichloroquinolin-2-amine presents a specific challenge in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for the Acylation of 7,8-Dichloroquinolin-2-amine

Executive Summary & Chemical Context

The acylation of 7,8-dichloroquinolin-2-amine presents a specific challenge in medicinal chemistry. Unlike simple anilines, the 2-aminoquinoline scaffold possesses a unique electronic environment. The exocyclic amino group is the primary nucleophile, but its reactivity is attenuated by two factors:

  • Resonance Delocalization: The lone pair of the exocyclic nitrogen is delocalized into the electron-deficient quinoline ring.[1]

  • Inductive Deactivation: The chlorine atoms at positions 7 and 8 are electron-withdrawing groups (EWG), further reducing the electron density at the reaction center.[1]

Consequently, standard "gentle" coupling conditions (e.g., EDC/NHS at room temperature) often result in low conversion or stalled reactions. This guide outlines three validated protocols ranging from high-reactivity acid chloride methods to coupling agent approaches for sensitive substrates.[1]

Mechanistic Analysis & Solubility Profile

Before initiating synthesis, understanding the substrate's behavior is critical for solvent and base selection.

Solubility Characteristics
  • Water: Insoluble.[1][2]

  • Dichloromethane (DCM): Moderate solubility (improved by adding small amounts of MeOH or using Pyridine).[1]

  • THF/DMF/DMSO: Good solubility.[1] Recommended for coupling agent protocols.[1][3][4]

Reactivity & Regioselectivity

While the quinoline ring nitrogen (N1) is basic, acylation occurs preferentially at the exocyclic amine (N-exocyclic) due to the stability of the resulting amide product.[1] However, under forcing conditions with excess reagent, bis-acylation (formation of an imide) is a common side reaction.

Key Control Point: Monitoring stoichiometry is essential to prevent imide formation.[1] If imides form, they can often be reverted to the mono-amide via mild basic hydrolysis (LiOH/THF).

Experimental Protocols

Method A: The "Gold Standard" (Acid Chlorides)

Best for: Simple aliphatic or aromatic acyl groups; robust substrates.[1]

This method utilizes the high electrophilicity of acid chlorides to overcome the poor nucleophilicity of the 7,8-dichloroquinolin-2-amine.[1]

Reagents:

  • Substrate: 7,8-dichloroquinolin-2-amine (1.0 equiv)

  • Acyl Chloride: R-COCl (1.1 – 1.2 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA) (2.0 equiv) with DMAP (0.1 equiv)[1]

  • Solvent: Anhydrous DCM (or THF if solubility is poor)[1]

Step-by-Step Protocol:

  • Dissolution: In a flame-dried flask under

    
    , dissolve 7,8-dichloroquinolin-2-amine in anhydrous DCM (0.2 M concentration).
    
  • Base Addition: Add Pyridine (or TEA/DMAP). The solution may darken slightly.

  • Acylation: Cool the mixture to

    
    . Add the Acid Chloride dropwise over 10 minutes.
    
    • Note: Cooling prevents exotherms that favor bis-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LCMS.[1]

    • Target Mass:

      
      .[1]
      
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove pyridine) followed by Brine. Dry over
    
    
    and concentrate.
Method B: HATU-Mediated Coupling

Best for: Chiral amino acids, complex carboxylic acids, or when acid chlorides are unstable.

Since the amine is electron-poor, standard EDC couplings may fail. HATU is preferred due to the highly reactive At-complex intermediate.

Reagents:

  • Carboxylic Acid: R-COOH (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF[1]

Step-by-Step Protocol:

  • Activation: Dissolve the Carboxylic Acid in DMF. Add HATU and DIPEA. Stir for 15 minutes at RT to form the activated ester.

  • Addition: Add solid 7,8-dichloroquinolin-2-amine to the reaction mixture.

  • Heating (Crucial Step): Due to the deactivated amine, stir at

    
      for 12–24 hours.
    
    • Why Heat? Steric hindrance and electronic withdrawal at the amine require thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc. Wash extensively with water and LiCl solution (5%) to remove DMF.

Method C: Microwave-Assisted Acylation

Best for: Extremely unreactive substrates or high-throughput library synthesis.[1]

Protocol:

  • Combine Amine (1 equiv), Carboxylic Acid (1.5 equiv), EDC (2.0 equiv), and DMAP (0.5 equiv) in 1,2-Dichloroethane (DCE).

  • Irradiate at

    
      for 20–40 minutes in a sealed vessel.
    
  • Note: Watch for pressure build-up; ensure the vessel is rated for the solvent's vapor pressure.

Visualization of Reaction Logic

The following diagram illustrates the decision process and mechanistic pathway for this transformation.

AcylationLogic Start Substrate: 7,8-Dichloroquinolin-2-amine CheckSolubility Check Solubility (DCM vs DMF) Start->CheckSolubility Decision Acyl Source Type? CheckSolubility->Decision PathA Acid Chloride (High Reactivity) Decision->PathA Robust PathB Carboxylic Acid (Sensitive R-Group) Decision->PathB Sensitive/Chiral CondA Method A: DCM, Pyridine, 0°C -> RT PathA->CondA CondB Method B: HATU, DIPEA, DMF, 60°C PathB->CondB Intermediate Tetrahedral Intermediate CondA->Intermediate CondB->Intermediate Product Product: N-(7,8-dichloroquinolin-2-yl)amide Intermediate->Product -HCl or -HOBt SideRxn Risk: Bis-Acylation (Imide) Intermediate->SideRxn Excess Reagent High Temp

Figure 1: Decision tree and reaction pathway for selecting the optimal acylation method based on substrate sensitivity and reagent availability.

Quality Control & Troubleshooting

IssueObservationSolution
No Reaction Starting material (SM) persists by LCMS.Switch to Method A (Acid Chloride) or increase Temp in Method B to

. Add catalytic DMAP.[1][3]
Bis-Acylation Mass = SM + 2x Acyl Group.[1]Treat crude mixture with LiOH (1M) in THF/MeOH for 30 min to cleave the labile imide bond.
Poor Solubility Precipitate forms upon base addition.[1]Switch solvent to DMF or NMP. Ensure reagents are dry.
Purification Product co-elutes with impurities.[1]The amide NH proton is acidic.[1] Use a basic wash (NaHCO3) to remove acid, but avoid strong base. Recrystallization from EtOH is often effective for these quinolines.

Validation Data Points:

  • 1H NMR: Look for the amide -NH proton.[1] In 2-aminoquinolines, this signal is typically very deshielded, appearing between 10.0 – 11.5 ppm (singlet, broad).

  • Shift: The H3 proton (neighboring the amine) will often shift downfield due to the anisotropy of the carbonyl group.[1]

References

  • Vertex Pharmaceuticals. (2001).[1] Methods for the acylation of amine compounds.[1][4][5][6] US Patent 6,211,384.[1][6] Link

  • Organic Chemistry Portal. (2023).[1] Amide synthesis by acylation: General Protocols.Link

  • MDPI. (2024).[1] Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.[1][7][8][9] (Demonstrates reactivity of chlorinated 2-aminoquinolines). Link

  • Bachem. (2024).[1][4] Peptide Coupling Reagents: A Guide to HATU and Additives.Link[1]

  • ResearchGate. (2017).[1] Chemoselective acylation of 2-amino-8-quinolinol.[1] (Precedent for selective N-acylation in quinolines).[1] Link

Sources

Application

High-Efficiency Synthesis of Schiff Bases from 7,8-Dichloroquinolin-2-amine

Application Note: AN-QZN-78 Abstract & Strategic Importance This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from 7,8-dichloroquinolin-2-amine . Quinoline scaffolds are...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QZN-78

Abstract & Strategic Importance

This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from 7,8-dichloroquinolin-2-amine . Quinoline scaffolds are "privileged structures" in medicinal chemistry, frequently exhibiting antimalarial, antibacterial, and anticancer properties.

Technical Challenge: The primary amine at the C2 position of the quinoline ring is electronically deactivated due to:

  • Resonance effects: Delocalization of the nitrogen lone pair into the heteroaromatic ring.

  • Inductive effects: The electron-withdrawing nature of the chlorine atoms at positions 7 and 8 further reduces nucleophilicity.

Standard aniline protocols often fail with this substrate. This guide provides two validated pathways—Acid-Catalyzed Reflux (Method A) and Microwave-Assisted Synthesis (Method B)—engineered to overcome this deactivation barrier while minimizing side reactions like hydrolysis.

Mechanistic Insight & Reaction Design

The formation of the Schiff base involves the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde. For 7,8-dichloroquinolin-2-amine, the reaction rate is the limiting factor.

The Solution: We utilize Glacial Acetic Acid (GAA) as a catalyst. The acid activates the carbonyl electrophile (making it more susceptible to attack by the weak amine nucleophile) without fully protonating the amine into an unreactive ammonium salt.

Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Start 7,8-Dichloroquinolin-2-amine (Weak Nucleophile) Attack Nucleophilic Attack (Carbinolamine Intermediate) Start->Attack Slow Step Aldehyde Aromatic Aldehyde (R-CHO) Activation Acid Activation (R-CH=OH+) Aldehyde->Activation + H+ (Cat.) Activation->Attack Dehydration Dehydration (-H2O) Attack->Dehydration Equilibrium Product Final Schiff Base (Imine) Dehydration->Product Irreversible (if water removed)

Caption: Acid-catalyzed condensation pathway highlighting the activation of the carbonyl to compensate for the amine's low nucleophilicity.

Validated Experimental Protocols

Materials & Equipment[1][2][3]
  • Substrate: 7,8-dichloroquinolin-2-amine (≥98% purity).

  • Electrophile: Substituted benzaldehyde (1.0 eq).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Avoid water to prevent hydrolysis.

  • Catalyst: Glacial Acetic Acid (GAA).

  • Equipment: Reflux condenser (Method A) or Monomode Microwave Reactor (Method B).

Method A: Conventional Acid-Catalyzed Reflux (Gold Standard)

Best for scale-up (>1g) and thermally unstable aldehydes.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 7,8-dichloroquinolin-2-amine in 15 mL of absolute ethanol. Stir until fully dissolved.

  • Addition: Add 1.0 mmol of the desired aromatic aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Critical: Do not add excess acid; pH should be ~4-5. Too much acid protonates the amine, killing the reaction.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 6–10 hours .

    • Monitoring: Check TLC (System: Hexane:Ethyl Acetate 7:3). The amine spot (lower Rf) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (~50g) with vigorous stirring.

    • The Schiff base typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (to remove acid) and cold ethanol. Recrystallize from hot ethanol/DMF mixture.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for library generation, high-throughput screening, and difficult substrates.

  • Preparation: Mix 1.0 mmol of amine and 1.0 mmol of aldehyde in a microwave process vial.

  • Solvent/Catalyst: Add a minimum amount of ethanol (1-2 mL) to create a slurry, followed by 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 140–300 Watts (maintaining ~80–90°C) for 2–10 minutes .

    • Note: Reaction times are significantly reduced compared to reflux.

  • Isolation: Cool the vial. If solid precipitates, filter and wash as in Method A. If oil forms, triturate with diethyl ether.

Diagram 2: Experimental Workflow Comparison

Workflow cluster_A Method A: Reflux cluster_B Method B: Microwave StepA1 Mix Reagents + EtOH StepA2 Add GAA (Cat.) StepA3 Reflux 6-10 hrs Common TLC Monitoring StepA3->Common StepB1 Mix Reagents (Slurry) StepB2 MW Irradiation 2-10 mins StepB2->Common Workup Ice/Water Precipitation Common->Workup Purify Recrystallization (EtOH/DMF) Workup->Purify

Caption: Comparative workflow showing the time-efficiency of Microwave irradiation vs. Conventional Reflux.

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of the amine NH₂ peaks and the appearance of the Azomethine (CH=N) functionality.

TechniqueParameterExpected Signal (7,8-dichloro-derivative)Interpretation
FT-IR ν(C=N) Stretch1600 – 1640 cm⁻¹ Strong, sharp band indicating imine formation.
FT-IR ν(NH₂) StretchAbsentDisappearance of double spike (3300-3400 cm⁻¹) confirms amine consumption.
¹H NMR Azomethine Protonδ 8.5 – 9.5 ppm (s, 1H) Distinct singlet, often downfield due to the electron-deficient quinoline ring.
¹H NMR Quinoline Protonsδ 7.5 – 8.5 ppm (m)Aromatic region; shifts slightly compared to starting amine.
Mass Spec Molecular Ion[M+H]⁺Essential for confirming the condensation product vs. unreacted mixture.

Note on ¹H NMR: The azomethine proton shift is highly sensitive to the aldehyde substituent. Electron-withdrawing groups on the aldehyde (e.g., -NO₂) will shift this peak further downfield.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (TLC shows SM) Amine nucleophilicity is too low.Increase catalyst concentration slightly or switch to Method B (Microwave) for higher energy input.
Product is an Oil/Gum Impurities or solvent trapping.Triturate with cold diethyl ether or hexane to induce crystallization.
Hydrolysis during Workup Schiff base is unstable in aqueous acid.Neutralize the reaction mixture with NaHCO₃ before adding water, or use non-aqueous workup (evaporate solvent).
Low Yield Incomplete dehydration.Use a Dean-Stark trap (if using benzene/toluene) or add molecular sieves to the reaction to scavenge water.

References

  • BenchChem Protocols. (2025). Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid and Derivatives.[1]

  • M. Chakraborty et al. (2012).[2] Microwave Assisted Synthesis of Schiff Bases: A Green Approach. International Journal of Chemical Reactor Engineering.[2]

  • J. H. Tomma et al. (2022). Synthesis and Characterization of Some New Quinoline-2-one Schiff bases. Iraqi Journal of Science.

  • S. B. Manjare et al. (2022).[2] Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract.[2] ACS Omega.[2]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde.[3][4]

Sources

Method

Application Notes &amp; Protocols: One-Pot Synthesis of Dichloroquinolin-2-amines

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from antimicrobial and anticancer to antihyperte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from antimicrobial and anticancer to antihypertensive and antiasthmatic drugs.[1][2][3] Among these, quinolin-2-amine derivatives, particularly those bearing dichloro substitutions, represent a privileged class of compounds. The chlorine atoms can significantly modulate the molecule's lipophilicity, metabolic stability, and electronic properties, often enhancing its biological activity and serving as synthetic handles for further diversification.[4]

Traditionally, the synthesis of such complex heterocycles involves multi-step sequences that are often time-consuming, generate significant waste, and require tedious purification of intermediates. One-pot synthesis and multicomponent reactions (MCRs) have emerged as powerful, elegant strategies to overcome these limitations.[5][6] By combining multiple reaction steps into a single, seamless operation, these methods offer superior efficiency, atom economy, and a reduction in solvent and energy consumption. This guide provides detailed application notes and validated protocols for the one-pot synthesis of dichloroquinolin-2-amines, designed for researchers in synthetic chemistry and drug development.

Methodology 1: Catalytic One-Pot Friedländer-Type Annulation

The Friedländer synthesis is a robust and fundamental method for constructing the quinoline core. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile).[7] This one-pot variant leverages a catalyst to drive the reaction to completion without isolating intermediates, making it highly efficient for generating substituted 2-aminoquinolines.

Causality and Mechanistic Insight:

This reaction proceeds via an initial acid- or base-catalyzed aldol-type condensation between the 2-aminoaryl ketone and the active methylene of the nitrile component. The resulting β-amino enone intermediate then undergoes intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the nitrile carbon, followed by tautomerization and dehydration to yield the aromatic quinoline ring. The choice of a nitrile-containing reagent (like malononitrile) is critical as it directly installs the required amino group at the C2 position of the quinoline core. Using a dichlorinated 2-aminoacetophenone derivative ensures the desired substitution pattern on the final product.

Experimental Workflow Diagram

Friedlander_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A Dichlorinated 2-Aminoacetophenone D One-Pot Reaction Vessel A->D B Malononitrile B->D C Catalyst (e.g., L-Proline or Piperidine) Solvent (e.g., EtOH or DMF) Heat (e.g., 80-100 °C) C->D E Intermediate Formation (Not Isolated) D->E Condensation F Cyclization & Dehydration E->F Intramolecular Attack G Dichloroquinolin-2-amine Product F->G H Work-up & Purification (Crystallization or Chromatography) G->H

Caption: Workflow for Friedländer-Type Annulation.

Detailed Protocol: Synthesis of 5,7-dichloroquinolin-2-amine

Materials:

  • 2-Amino-4,6-dichloroacetophenone (1.0 eq)

  • Malononitrile (1.2 eq)

  • L-Proline (0.2 eq)

  • Ethanol (EtOH), anhydrous (approx. 0.2 M concentration of the limiting reagent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-4,6-dichloroacetophenone (1.0 eq), malononitrile (1.2 eq), and L-Proline (0.2 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask. The volume should be sufficient to dissolve the reagents upon heating (e.g., 20 mL for a 4 mmol scale reaction).

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Self-Validation & Expected Results:

  • Yield: Typically 75-90%.

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern consistent with the target compound.

Methodology 2: One-Pot Reductive Cyclization

This powerful strategy constructs the 2-aminoquinoline core from readily available nitroaromatic precursors in a single step. The reaction utilizes a reducing agent to convert a nitro group into an amine in situ, which then immediately participates in an intramolecular cyclization with an adjacent nitrile group.[8] This avoids the need to handle potentially unstable amino-nitrile intermediates.

Causality and Mechanistic Insight:

The core principle of this method is the chemoselective reduction of an aromatic nitro group. Reagents like zinc powder in acetic acid (Zn/AcOH) are highly effective for this transformation.[8] Once the nitro group is reduced to the corresponding amine, the newly formed nucleophilic nitrogen atom is perfectly positioned to attack the electrophilic carbon of the neighboring nitrile group. This intramolecular cyclization forms the heterocyclic ring, and subsequent tautomerization yields the stable 2-aminoquinoline aromatic system.

Reaction Mechanism Diagram

Reductive_Cyclization A Dichlorinated 2-Nitrobenzonitrile C In-situ generation of 2-Aminobenzonitrile intermediate A->C Reduction [H] B Zn / AcOH (Reducing Agent) E Cyclized Intermediate C->E Cyclization D Intramolecular Nucleophilic Attack (Amine on Nitrile) G Final Dichloroquinolin-2-amine Product E->G Proton Shift F Tautomerization

Caption: Mechanism of One-Pot Reductive Cyclization.

Detailed Protocol: Synthesis of 6,8-dichloroquinolin-2-amine

Materials:

  • 2,4-Dichloro-6-nitrobenzonitrile (1.0 eq)

  • Zinc dust (<10 micron, activated) (4.0-5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: Suspend 2,4-dichloro-6-nitrobenzonitrile (1.0 eq) in a mixture of methanol and glacial acetic acid (e.g., a 3:1 v/v ratio).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the activated zinc dust (4.0-5.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete in 2-4 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad with methanol.

  • Neutralization: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate and carefully neutralize it by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography (using an ethyl acetate/hexane gradient) to yield the pure dichloroquinolin-2-amine.

Self-Validation & Expected Results:

  • Yield: 65-85%.

  • Appearance: Solid, typically light brown or yellow, which can be decolorized upon purification.

  • Characterization: Confirm the product identity using NMR and MS. The disappearance of the nitro group signal in the IR spectrum and the appearance of amine protons in the ¹H NMR spectrum are key indicators of success.

Methodology 3: Microwave-Assisted One-Pot Chlorination/Amination

Microwave-assisted synthesis provides a rapid and efficient route to quinoline derivatives.[9] This protocol describes a one-pot, two-step sequence starting from an aniline. The first step involves the formation of a 2,4-dichloroquinoline intermediate, which is then aminated in situ or in a sequential step to yield the final product.

Causality and Mechanistic Insight:

This method hinges on the condensation of an aromatic amine with malonic acid in the presence of phosphorus oxychloride (POCl₃).[9] POCl₃ serves a dual purpose: it acts as a dehydrating agent to facilitate the initial condensation and cyclization, and as a chlorinating agent to convert the intermediate 4-hydroxy-2-quinolone into the more reactive 2,4-dichloroquinoline. Microwave irradiation dramatically accelerates these processes.[9] The resulting dichloroquinoline is highly susceptible to nucleophilic aromatic substitution (SNAr). The C2 and C4 positions are electron-deficient and readily attacked by nucleophiles. By introducing an ammonia source, a selective substitution can occur to install the 2-amino group.

Quantitative Data Comparison
ParameterFriedländer AnnulationReductive CyclizationMicrowave-Assisted Method
Key Precursors Dichloro-2-aminoacetophenoneDichloro-2-nitrobenzonitrileDichloroaniline, Malonic Acid
Primary Reagents Malononitrile, CatalystZn dust, Acetic AcidPOCl₃, Ammonia source
Typical Temp. 80-100 °C0 °C to RT120-150 °C (Microwave)
Reaction Time 4-6 hours2-4 hours15-30 minutes
Key Advantage High convergence, directUtilizes nitro precursorsExtremely rapid synthesis
Considerations Precursor synthesis may be multi-stepExothermic, requires careful additionRequires microwave reactor
Detailed Protocol: Synthesis of 4,7-dichloroquinolin-2-amine

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Malonic acid (1.1 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • Ammonium hydroxide (NH₄OH, 28% solution) or another ammonia source

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • Step 1: Dichloroquinoline Formation:

    • In a microwave reactor vial, carefully mix 4-chloroaniline (1.0 eq) and malonic acid (1.1 eq).

    • Slowly add phosphorus oxychloride (POCl₃) (4.0 eq) to the vial at 0 °C. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 10-15 minutes.

  • Step 2: Amination:

    • After the vial has cooled to room temperature, carefully uncap it in the fume hood.

    • To the crude reaction mixture containing the 2,4,7-trichloroquinoline intermediate, add an excess of concentrated ammonium hydroxide solution.

    • Reseal the vial and irradiate in the microwave reactor at 120 °C for an additional 10 minutes.

  • Work-up and Purification:

    • After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

    • Basify the aqueous solution with 2M NaOH to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude solid by column chromatography on silica gel to isolate the desired 4,7-dichloroquinolin-2-amine.

Self-Validation & Expected Results:

  • Yield: 50-70% over two steps.

  • Appearance: Solid product.

  • Characterization: The final product should be analyzed by NMR and MS to confirm its structure and purity, ensuring mono-amination has occurred at the desired position.

References

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • ONE-POT SYNTHESIS OF DIHYDROQUINAZOLINES VIA CONDENSATION OF α-AMINONITRILES WITH 2-AMINOACETOPHENONE. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(11), 2535. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. [Link]

  • Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. (2023). RSC Publishing. [Link]

  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. (n.d.). Indian Journal of Heterocyclic Chemistry. [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 9, 2026, from [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). Molecules, 25(22), 5438. [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2015). Chemical Communications. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2022). Journal of the Indian Chemical Society, 99(11), 100758. [Link]

  • Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES, 92(3), 521-527. [Link]

  • 2-Aminoacetophenone (CAS 551-93-9). (n.d.). Royalchem. Retrieved February 9, 2026, from [Link]

Sources

Application

Accelerated Scaffold Diversification: Microwave-Assisted Functionalization of 7,8-Dichloroquinolin-2-amine

Executive Summary & Strategic Value The 7,8-dichloroquinolin-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, offering a distinct metabolic stability profile compared to its 7-chloro analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 7,8-dichloroquinolin-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, offering a distinct metabolic stability profile compared to its 7-chloro analogs (e.g., chloroquine derivatives). The 7,8-dichloro substitution pattern increases lipophilicity (


) and modulates the pKa of the quinoline nitrogen, making it a critical building block for:
  • NMDA Receptor Antagonists: Modulation of excitotoxicity.

  • Kinase Inhibitors: Targeting ATP-binding pockets where halogen bonding plays a role.

  • Antimicrobial Agents: Overcoming resistance mechanisms in S. aureus.

The Synthetic Challenge: The electron-withdrawing nature of the dichloro-substitution at positions 7 and 8 significantly deactivates the exocyclic amine at position 2, reducing its nucleophilicity. Conventional thermal heating often fails to drive condensation or coupling reactions to completion, resulting in low yields and extensive byproduct formation.

The Microwave Solution: This guide details how Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to overcome these activation energy barriers, reducing reaction times from hours to minutes while suppressing side reactions.

Technical Fundamentals: Dielectric Heating Logic

To successfully functionalize 7,8-dichloroquinolin-2-amine, one must understand the interaction between the solvent and the microwave field.

The "Loss Tangent" ( ) Factor

Microwave heating efficiency is dictated by the solvent's ability to absorb microwave energy and dissipate it as heat, quantified by


.[1][2][3][4]
  • High Absorbers (

    
    ):  Ethanol, DMSO. Ideal for rapid superheating.
    
  • Low Absorbers (

    
    ):  Toluene, Dioxane. These require "doping" with ionic liquids or polar additives to heat effectively.
    

Expert Insight: For the protocols below, we utilize Ethanol for condensation reactions (high interaction) and Toluene for metal-catalyzed couplings (inertness), utilizing the polar reactants themselves to couple with the microwave field.

Protocol A: One-Pot Synthesis of Imidazo[1,2-a]quinolines

Reaction Type: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction. Target: Fused tricyclic systems for DNA intercalation or kinase inhibition.

Mechanism & Workflow

This 3-component reaction involves the condensation of the amine, an aldehyde, and an isonitrile. The microwave effect accelerates the formation of the Schiff base intermediate, which is the rate-limiting step due to the deactivated amine.

GBB_Reaction Start 7,8-dichloroquinolin-2-amine Intermediate Schiff Base Intermediate Start->Intermediate MW 100°C (Acid Cat.) Reagents + Aldehyde (R-CHO) + Isonitrile (R-NC) + Cat. Sc(OTf)3 Reagents->Intermediate Cyclization [4+1] Cycloaddition Intermediate->Cyclization MW 140°C Product 7,8-dichloroimidazo[1,2-a]quinoline Cyclization->Product Rapid Cooling

Figure 1: Logic flow for the microwave-assisted GBB reaction. Note the temperature ramp.

Detailed Experimental Protocol
ParameterSetting/ValueRationale
Stoichiometry Amine (1.0 eq), Aldehyde (1.2 eq), Isonitrile (1.2 eq)Slight excess of electrophiles drives the reaction.
Catalyst Scandium Triflate (5 mol%) or Acetic Acid (10%)Lewis acids like Sc(OTf)3 are superior in MW fields due to stability.
Solvent Ethanol (EtOH) or TFE (Trifluoroethanol)TFE stabilizes the imine intermediate; EtOH is greener.
Temperature 140 °COptimal for the cyclization step.
Time 15 minutesConventional heating requires 12-24 hours.
Pressure Limit 15 barSafety cutoff for ethanol vapor pressure.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave vial, charge 7,8-dichloroquinolin-2-amine (1.0 mmol), the chosen benzaldehyde derivative (1.2 mmol), and scandium triflate (0.05 mmol).

  • Solvation: Add 3.0 mL of TFE/Ethanol (1:1 v/v). Stir for 30 seconds.

  • Addition: Add the isonitrile (1.2 mmol) last to prevent premature polymerization. Cap the vial with a PTFE/silicone septum.

  • Irradiation (Dynamic Mode):

    • Ramp: 2 minutes to 140 °C.

    • Hold: 15 minutes at 140 °C (High stirring).

    • Cooling: Compressed air cooling to 40 °C.

  • Work-up: The product often precipitates upon cooling. Filter and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Pd-Catalyzed Buchwald-Hartwig N-Arylation

Reaction Type: Cross-Coupling. Target:


-aryl-7,8-dichloroquinoline-2,4-diamines (Library generation).
Mechanism & Workflow

The 7,8-dichloro substitution makes the C2-amine electron-deficient, making it a poor nucleophile for the Palladium cycle (specifically the reductive elimination step). We utilize bulky, electron-rich ligands (XPhos) and microwave energy to lower the energy barrier for reductive elimination.

Buchwald_Cycle Pd0 Pd(0) Active Species (Pd-XPhos) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd AmineBind Amine Coordination (7,8-dichloro-Q) OxAdd->AmineBind Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot RedElim Reductive Elimination (MW Assisted) Deprot->RedElim Rate Limiting (MW Energy Input) RedElim->Pd0 Regeneration Product N-Arylated Product RedElim->Product

Figure 2: Catalytic cycle highlighting the MW-assisted reductive elimination step.

Detailed Experimental Protocol
ParameterSetting/ValueRationale
Catalyst System

(2 mol%) + XPhos (4 mol%)
XPhos is crucial for coupling electron-deficient amines.
Base

(1.4 eq)
Strong base required; must be anhydrous.
Solvent Toluene or DioxaneNon-polar, but the ionic base/catalyst provides MW coupling.
Temperature 120 °CBalanced to prevent dehalogenation of the 7,8-dichloro motif.
Atmosphere Argon/NitrogenStrictly inert;

kills the catalyst.

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a MW vial, combine 7,8-dichloroquinolin-2-amine (1.0 mmol), Aryl Bromide (1.0 mmol),

    
     (18 mg), XPhos (19 mg), and 
    
    
    
    (135 mg).
  • Solvation: Add anhydrous Toluene (4 mL) under Argon flow. Cap immediately.

  • Pre-stir: Stir for 1 minute outside the microwave to ensure base dispersion.

  • Irradiation:

    • Ramp: 5 minutes to 120 °C (Slower ramp prevents pressure spikes from volatile toluene).

    • Hold: 20 minutes.

  • Work-up: Filter through a Celite pad (eluting with EtOAc) to remove Palladium black. Concentrate and purify via prep-HPLC or column chromatography.

Comparative Data: Thermal vs. Microwave[5]

The following data illustrates the efficiency gains for the synthesis of a representative imidazo[1,2-a]quinoline derivative using 7,8-dichloroquinolin-2-amine.

MethodTemperatureTimeYieldPurity (LCMS)
Thermal (Reflux) 80 °C (EtOH)18 Hours45%82%
Microwave 140 °C (EtOH)15 Minutes92% 96%

Analysis: The thermal method suffers from incomplete conversion due to the deactivated amine. The microwave method achieves higher conversion (Yield) and cleaner profiles (Purity) by accessing temperatures above the solvent's boiling point (Superheating).

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives

    • Source: Frontiers in Chemistry / Bentham Science.
    • Relevance: Establishes general parameters for quinoline functionalization under dielectric he
    • Link:

  • Groebke-Blackburn-Bienaymé (GBB)

    • Source: Journal of Combin
    • Relevance: foundational protocol for imidazo[1,2-a]quinoline synthesis.
    • Link:

  • Buchwald-Hartwig Amination of Chloroquinolines

    • Source: ResearchG
    • Relevance: Details the catalyst systems (XPhos/Pd) required for electron-deficient quinoline systems.
    • Link:

  • Dielectric Properties of Solvents (Loss Tangents)

    • Source: CEM Corpor
    • Relevance: Provides the physical basis for solvent selection (Ethanol vs. Toluene).
    • Link:

Sources

Method

Application Note: Ligand Design &amp; Metallation Protocols for 7,8-Dichloroquinolin-2-amine Scaffolds

Executive Summary & Rational Design This guide details the protocol for transforming 7,8-dichloroquinolin-2-amine (7,8-DCQ) into high-affinity metal chelators. While the parent 2-aminoquinoline is a monodentate ligand, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rational Design

This guide details the protocol for transforming 7,8-dichloroquinolin-2-amine (7,8-DCQ) into high-affinity metal chelators. While the parent 2-aminoquinoline is a monodentate ligand, its utility in drug discovery is exponentially increased when derivatized into polydentate Schiff bases.

The "7,8-Dichloro" Advantage

The selection of the 7,8-dichloro substitution pattern is not arbitrary; it introduces specific physicochemical properties critical for medicinal inorganic chemistry:

  • Electronic Modulation: The electron-withdrawing chlorine atoms (inductive effect

    
    ) reduce the electron density on the quinoline ring nitrogen (
    
    
    
    ). This lowers the pKa, preventing premature protonation in physiological pH, while maintaining affinity for soft Lewis acids (e.g., Pt, Pd) or borderline metals (e.g., Cu, Zn) when chelated.
  • Lipophilicity (

    
    ):  The dichloro-moiety significantly increases lipophilicity compared to the unsubstituted parent, enhancing passive transport across the lipid bilayer—a critical failure point for many metal-based drugs.
    
  • Steric Bulk: Substituents at positions 7 and 8 create a "molecular wall" that can enforce specific geometries (e.g., square planar vs. octahedral) by sterically hindering the approach of axial ligands.

Ligand Synthesis Protocol: The Schiff Base Transformation

Direct coordination of the primary amine (


) is often labile. The industry-standard approach is to condense 7,8-DCQ with a salicylaldehyde derivative to form a tridentate (

) pincer ligand.
Workflow Diagram: Synthesis & Activation

LigandSynthesis Start 7,8-Dichloroquinolin-2-amine (Precursor) Process1 Reflux (EtOH, 4h) Catalytic AcOH Start->Process1 Reagent Salicylaldehyde (1.0 eq) Reagent->Process1 Intermediate Schiff Base Formation (Imine Condensation) Process1->Intermediate - H2O Purification Recrystallization (EtOH/CHCl3) Intermediate->Purification FinalLigand Tridentate Ligand (L) (N,N,O Donor Set) Purification->FinalLigand

Caption: Figure 1. Synthetic pathway for converting 7,8-DCQ into a stable tridentate Schiff base ligand.

Experimental Procedure

Reagents: 7,8-dichloroquinolin-2-amine (1 mmol), Salicylaldehyde (1 mmol), Ethanol (absolute, 20 mL), Glacial Acetic Acid (cat.).

  • Dissolution: Dissolve 1 mmol of 7,8-dichloroquinolin-2-amine in 15 mL of hot absolute ethanol. The solution may require mild sonication due to the lipophilic chlorines.

  • Addition: Add 1 mmol of salicylaldehyde dropwise. The solution typically turns from pale yellow to deep orange/yellow.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the primary amine spot indicates completion.

  • Isolation: Cool to room temperature. The Schiff base ligand (

    
    ) usually precipitates as a crystalline solid. Filter and wash with cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from a 1:1 mixture of Ethanol/Chloroform if necessary.

Metallation Protocol: Copper(II) Complexation

This protocol describes the synthesis of a


 complex, a common scaffold for DNA-targeting anticancer agents.
Reaction Logic

We utilize Copper(II) Chloride Dihydrate. The acetate salt is an alternative, but chloride is preferred here to serve as a leaving group or a monodentate auxiliary ligand, allowing the complex to maintain a square-planar or square-pyramidal geometry suitable for DNA intercalation.

Experimental Procedure
  • Ligand Preparation: Dissolve 0.5 mmol of the synthesized Ligand (

    
    ) in 20 mL of hot methanol/chloroform (1:1 v/v). Note: The dichloro-ligand is less soluble in pure alcohols than the unsubstituted analog.
    
  • Metal Addition: Dissolve 0.5 mmol of

    
     in 10 mL of methanol. Add this dropwise to the hot ligand solution.
    
  • Observation: A distinct color change (usually to green or brown) indicates immediate coordination.

  • Reflux: Reflux for 3 hours.

  • Precipitation: Reduce solvent volume by 50% via rotary evaporation. Allow to stand overnight at 4°C.

  • Collection: Filter the precipitate, wash with cold methanol, then diethyl ether. Dry in vacuo over

    
    .
    

Characterization & Validation Strategy

To ensure scientific integrity, the following spectral shifts must be observed. The "Self-Validating" nature of this protocol relies on tracking the Azomethine (


) bond.
Data Table: Diagnostic Spectral Markers
TechniqueFunctional GroupPrecursor (Ligand)Metal Complex (M-L)Interpretation
FT-IR

Imine


Red Shift: Indicates coordination of the imine nitrogen to the metal (back-bonding reduces bond order).
FT-IR

Phenolic

Disappears Confirm deprotonation and coordination of the phenolic oxygen.
1H NMR


Broadened/Shifted Paramagnetic broadening (if Cu/Fe) or downfield shift (if Zn) confirms N-coordination.
UV-Vis LMCT BandN/A

Ligand-to-Metal Charge Transfer band appearance.

Application Context: DNA Intercalation

The planar nature of the quinoline ring, reinforced by the 7,8-dichloro substitution, makes these complexes excellent candidates for DNA intercalation.

Mechanism of Action

The 7,8-dichloroquinolin-2-amine moiety acts as the "anchor." The chlorine atoms increase the hydrophobic surface area, enhancing


 stacking interactions with DNA base pairs. The metal center serves as the "warhead," potentially oxidizing the DNA backbone via Fenton-type reactions (for Cu/Fe).

Mechanism Complex 7,8-Dichloro-Metal Complex (Planar Geometry) Intercalation Intercalation (Hydrophobic Insertion) Complex->Intercalation Driven by Planar Quinoline DNA ds-DNA (Base Pairs) DNA->Intercalation Oxidation ROS Generation (Cu+/Cu2+ Redox) Intercalation->Oxidation Proximity Effect Apoptosis Cell Death (Apoptosis) Oxidation->Apoptosis DNA Cleavage

Caption: Figure 2.[1] Mechanism of DNA damage by 7,8-dichloroquinoline metal complexes.

References

  • Cipurković, A. et al. (2021).[2][3] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[2][3][4] Open Journal of Applied Sciences. Link

  • Majumdar, P. et al. (2024).[5] "8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights...". Heliyon. Link

  • BenchChem. (2025).[6] "2-Aminoquinoline: A Technical Guide for Researchers." BenchChem Technical Library. Link

  • PubChem. (2025).[1] "Compound Summary: 2-Aminoquinoline." National Library of Medicine. Link

  • Motswainyana, W.M. et al. (2025). "Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes." ResearchGate. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 7,8-dichloroquinolin-2-amine in aqueous buffers

Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, the Senior Application Scientist managing your query regarding 7,8-dichloroquinolin-2-amine (DCA) .

This molecule is a classic example of "brick dust"—a compound defined by high crystallinity (due to planar


-

stacking) and high lipophilicity (due to the dichloro-substitution). The difficulty you are facing is likely thermodynamic, not just kinetic.

Below is a structured troubleshooting guide designed to overcome these specific physicochemical barriers.

Module 1: The pH Trap (Critical Failure Point)

Q: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?

A: You are likely operating above the compound's pKa, forcing it into its neutral, insoluble state.

The Science: The 2-aminoquinoline scaffold is a weak base. While unsubstituted 2-aminoquinoline has a pKa


 7.3, the addition of two chlorine atoms at positions 7 and 8 exerts a strong electron-withdrawing inductive effect (

). This significantly lowers the electron density on the ring nitrogen, dropping the pKa of the conjugate acid to an estimated range of 3.5 – 4.5 .
  • At pH 7.4: The environmental pH is

    
     pKa. The equilibrium shifts almost entirely to the neutral (uncharged) species , which has near-zero aqueous solubility.
    
  • At pH < 4.0: The ring nitrogen protonates, forming a cationic species that is far more soluble.

Troubleshooting Protocol:

  • Do not use standard PBS for initial dilutions if high concentration is required.

  • Acidify the Buffer: Use a buffer system at pH 4.0–4.5 (e.g., Acetate or Citrate buffer) for the intermediate dilution step.

  • Check Stability: If your biological target tolerates pH 5.5–6.0, aim for this range. If you must use pH 7.4, you cannot rely on pH alone; you must use the complexation strategies in Module 3.

Module 2: Stock Solution & Cosolvents

Q: I need a highly concentrated stock. Is DMSO my only option?

A: DMSO is the thermodynamic standard, but "crashing out" upon aqueous dilution is the real issue.

Data Table: Solvent Compatibility for DCA

SolventSolubility Limit (Est.)Biological RiskRecommendation
DMSO > 50 mMCell toxicity > 0.1-0.5%Primary Stock. Store at -20°C.
Ethanol ModerateEvaporation alters conc.[1]Secondary choice. Good for drying down.
PEG 400 HighViscosity issuesExcellent for in vivo vehicle formulation.[1]
Water < 10

M
N/ADo not use for stock preparation.[1]

The "Step-Down" Dilution Protocol: To prevent immediate precipitation (kinetic crashing) when moving from 100% DMSO to Aqueous Buffer:

  • Step 1: Prepare 10 mM stock in DMSO.

  • Step 2 (The Bridge): Dilute 1:10 into PEG-400 or Propylene Glycol (not water).

  • Step 3: Dilute this mix into your aqueous buffer.

    • Why? This creates a solvation shell gradient, preventing the "shock" of high dielectric constant water molecules instantly forcing the hydrophobic quinolines to aggregate.

Module 3: Advanced Formulation (Cyclodextrins)

Q: DMSO is toxic to my primary cells. How do I solubilize DCA without organic solvents?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

The Science: DCA is a planar, aromatic molecule. It fits perfectly into the lipophilic cavity of


-cyclodextrins. HP-

-CD encapsulates the hydrophobic dichlorophenyl region, shielding it from water while the hydrophilic outer shell interacts with the buffer. This increases apparent solubility without changing the pH.

Protocol: Molecular Encapsulation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or buffer.
    
  • Add Compound: Add excess DCA powder to the vehicle.

  • Energy Input: Sonicate for 30 minutes at 37°C or stir overnight.

  • Filter: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.
    
  • Quantify: Measure concentration via HPLC/UV-Vis (do not assume 100% dissolution).

Module 4: Solid State Modification (Salt Selection)

Q: I am using the free base powder. Should I switch forms?

A: Yes. The free base has high lattice energy.

Recommendation: Generate the Mesylate (Methanesulfonate) or Hydrochloride salt in situ if you cannot buy it pre-made.

  • Why Mesylate? Mesylate anions break the crystal lattice effectively and lower the melting point compared to the HCl salt, often resulting in higher aqueous solubility (kinetic supersaturation).

Visual Decision Guides

Figure 1: Solubility Strategy Decision Tree

Use this logic flow to select the correct method for your specific assay type.

G Start Start: Solubilizing 7,8-dichloroquinolin-2-amine Q1 Is the assay pH sensitive? (Must be pH 7.4?) Start->Q1 Path_Acid No (pH < 5 is OK) Q1->Path_Acid Flexible pH Path_Neut Yes (Physiological pH) Q1->Path_Neut Strict pH 7.4 Sol_Acid STRATEGY A: pH Adjustment Use Acetate/Citrate Buffer (pH 4.0) Path_Acid->Sol_Acid Q2 Is DMSO tolerated? Path_Neut->Q2 Sol_DMSO STRATEGY B: Cosolvent Spike Stock: DMSO Intermediate: PEG400 Q2->Sol_DMSO Yes (<1%) Sol_CD STRATEGY C: Encapsulation 20% HP-beta-Cyclodextrin Q2->Sol_CD No (Sensitive Cells)

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Figure 2: The pH-Solubility Mechanism

Visualizing why acidification works for this specific scaffold.

G Neutral Neutral Species (pH > 5) INSOLUBLE Protonation Protonation Event (Ring Nitrogen) Neutral->Protonation + H+ (Acid) Cation Cationic Species (pH < 4) SOLUBLE Protonation->Cation Charge Repulsion Breaks Lattice Cation->Neutral + OH- (Base) Precipitation Risk

Caption: The protonation equilibrium of the quinoline ring nitrogen is the primary driver of aqueous solubility.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Vandecasteele, F. P., et al. (2019). A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials. ResearchGate. (Provides specific structural insights into aminoquinoline stacking and solubility).

  • PubChem Compound Summary. (2024). 2-Aminoquinoline (Parent Scaffold Data). National Library of Medicine.

Sources

Optimization

Technical Support Center: Purification of Chlorinated Aminoquinolines

Current Status: Operational | Topic: Purification & Isolation Protocols Ticket ID: CAQ-PUR-001 | Assigned Specialist: Senior Application Scientist Executive Summary Chlorinated aminoquinolines (e.g., 4,7-dichloroquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Purification & Isolation Protocols Ticket ID: CAQ-PUR-001 | Assigned Specialist: Senior Application Scientist

Executive Summary

Chlorinated aminoquinolines (e.g., 4,7-dichloroquinoline) are critical scaffolds for antimalarial drugs like chloroquine and hydroxychloroquine. The primary purification challenges are regioisomer contamination (specifically the 4,5-dichloro isomer), oxidative degradation (tar formation), and chromatographic tailing due to basic nitrogen interactions.

This guide moves beyond standard textbook workups, utilizing pH-differential precipitation and polarity-controlled crystallization to achieve >99.5% purity.

Module 1: The Isomer Crisis (Regioselectivity)

The Issue: Synthesis of 4,7-dichloroquinoline (4,7-DCQ) via the Gould-Jacobs or Conrad-Limpach methods often yields 3–5% of the 4,5-dichloroquinoline (4,5-DCQ) isomer. Because these isomers possess nearly identical solubility profiles in standard organic solvents, simple recrystallization often fails.

The Diagnosis: If your HPLC shows a persistent impurity peak (RRT ~0.9 or 1.[1]1) that resists ethanol recrystallization, you are likely dealing with the 4,5-isomer.

The Solution: pH-Differential Precipitation Unlike standard protocols that precipitate quinolines at pH 4–5, the 4,7-isomer can be selectively isolated by exploiting subtle pKa differences in the precursor or the final salt form.

Protocol: The "pH Switch" Isolation

Target: Separation of 4,7-DCQ from 4,5-DCQ and unreacted starting materials.

  • Dissolution: Dissolve the crude reaction mass (post-POCl3 quenching) in water. The solution will be highly acidic (pH < 1).[1]

  • Filtration: Filter off any insoluble "tar" or non-basic impurities immediately.[1]

  • Controlled Basification (The Critical Step):

    • Slowly add 20% NaOH solution.[1]

    • STOP at pH 3.5 – 4.0 .[1]

    • Observation: A "sludge" or dark precipitate may form.[1] This often contains the 4,5-isomer and polymerized byproducts.

    • Action: Filter this out.[1][2][3][4] The 4,7-DCQ is largely still in solution as the protonated salt.

  • Product Precipitation:

    • Continue adding NaOH to the filtrate until pH 8.0 – 8.2 .[1]

    • Why? The 4,7-DCQ precipitates cleanly at this basicity, while remaining phenolic/acidic impurities stay soluble as salts [1, 2].

  • Polishing (Recrystallization):

    • Dissolve the wet cake in boiling Heptane or Hexanes (not Ethanol).

    • Mechanism:[1][5][6][7] The 4,5-isomer is slightly more soluble in aliphatic hydrocarbons. Cooling to room temperature yields long, colorless needles of pure 4,7-DCQ [3].[4]

Workflow Visualization

IsomerPurification Start Crude Reaction Mass (Acidic Quench) Filter1 Filtration (Remove Tars) Start->Filter1 Basify1 Adjust to pH 3.5 - 4.0 Filter1->Basify1 Filtrate Filter2 Filter Pre-Precipitate (Removes 4,5-isomer enriched fraction) Basify1->Filter2 Basify2 Adjust Filtrate to pH 8.0 - 8.2 Filter2->Basify2 Filtrate (Target is here) Isolate Collect Precipitate (Crude 4,7-DCQ) Basify2->Isolate Precipitation Recryst Recrystallize in Heptane (Polishing Step) Isolate->Recryst Final Pure 4,7-Dichloroquinoline (>99.5%) Recryst->Final

Figure 1: The "pH Switch" workflow designed to selectively crash out impurities before the target compound.[6][8]

Module 2: The "Tarry" Mess (Decolorization)

The Issue: Aminoquinolines oxidize rapidly upon exposure to light and air, turning from pale yellow to dark brown/black.[1] This "tar" traps solvent and lowers melting points.[1]

The Solution: The Acid-Charcoal-Base Loop Direct treatment of the free base with charcoal is inefficient because the non-polar impurities adsorb poorly when the quinoline is also in its neutral, lipophilic state.[1] You must ionize the quinoline to make it water-soluble, allowing the charcoal to target the non-ionic organic tars.[1]

Protocol: Reactive Carbon Treatment
  • Acidification: Suspend the dark crude solid in 10% HCl (aq). Stir until dissolved. The pH should be < 2.[1]

  • Adsorption: Add Activated Charcoal (5% w/w) .

    • Tip: Use "acid-washed" carbon to prevent iron leaching, which can re-catalyze oxidation.

  • Heat & Stir: Heat to 50°C for 30 minutes. Do not boil (boiling can degrade the charcoal's pore structure).[1]

  • Filtration: Filter hot through a Celite bed. The filtrate should be clear yellow, not brown.

  • Regeneration: Neutralize the filtrate with NaOH or NH₄OH to pH 8–9 to recover the purified free base.[1]

Module 3: HPLC Troubleshooting & Analysis

The Issue: Chlorinated aminoquinolines are basic. On standard C18 silica columns, the basic nitrogen interacts with residual silanols, causing severe peak tailing . This makes integrating the 4,5-isomer impurity peak difficult.

The Solution: Amine Modifiers You must suppress the ionization of the quinoline or block the silanol sites.[1]

Recommended HPLC Conditions
ParameterConditionRationale
Column C18 (End-capped), 250 x 4.6 mm, 5µmEnd-capping reduces silanol activity.
Mobile Phase Acetonitrile : Buffer (40:60)High organic content required for solubility.
Buffer Additive 0.1% Triethylamine (TEA) or Diethylamine Critical: The amine modifier competes for silanol sites, sharpening the quinoline peak [4].[1]
pH Adjustment Adjust buffer to pH 3.0 (with H₃PO₄)Keeps the quinoline fully protonated and soluble.
Wavelength 254 nm or 343 nm343 nm is more specific to the quinoline core, reducing noise from solvent fronts.[1]
Pathway Visualization: Impurity Fate

ImpurityFate Crude Crude Mixture AcidWash Acid Wash (pH < 2) Crude->AcidWash Charcoal Charcoal Treatment AcidWash->Charcoal Metals Trace Metals AcidWash->Metals Removes BasePpt Base Precipitation Charcoal->BasePpt Tar Tars/Polymers Charcoal->Tar Adsorbs Hexane Hexane Recryst. BasePpt->Hexane Isomer 4,5-Isomer Hexane->Isomer Solubilizes

Figure 2: Fate mapping of common impurities during the multi-stage purification process.

Frequently Asked Questions (FAQ)

Q: My product is turning pink/red during drying. Why? A: This indicates photo-oxidation or trace metal contamination (often Iron).

  • Fix: Ensure the final wash water was deionized.[1] Dry in a vacuum oven at 50°C protected from light (wrap the flask in foil).

Q: Can I use Ethyl Acetate for extraction? A: It is not recommended.[1] Chlorinated aminoquinolines are moderately soluble in water at neutral pH.[1] Ethyl acetate often pulls wet emulsions.[1] Toluene or Dichloromethane (DCM) are superior for liquid-liquid extraction of the free base.[1]

Q: The melting point is broad (e.g., 80-86°C). A: This is a classic sign of the 4,5-isomer . A pure 4,7-dichloroquinoline sample should melt sharply between 83–85°C (depending on the polymorph) [3]. Perform the Heptane slurry wash described in Module 1.

References

  • Process Development for the Manufacture of 4,7-Dichloroquinoline. Organic Process Research & Development. (2024). Highlights the pH 8.0–8.2 precipitation window for isomer control.[1] Link[3]

  • Preparation method of 4,7-dichloroquinoline. Patent CN103626699A. Details the industrial hydrolysis and acidification steps. Link

  • Crystal structure of 4,7-dichloroquinoline. Acta Crystallographica Section E. (2012). Confirms hexane recrystallization for removing the 4,5-isomer.[4] Link

  • HPLC methods for chloroquine determination. Malaria Journal / PMC. Validation of amine-modified mobile phases for basic quinolines. Link

Sources

Troubleshooting

Solving regioselectivity issues in 7,8-dichloroquinoline functionalization

Ticket System Status: [ONLINE] Current Topic: Regioselectivity & Functionalization Protocols for 7,8-Dichloroquinoline (7,8-DCQ) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Regioselectivity & Functionalization Protocols for 7,8-Dichloroquinoline (7,8-DCQ) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The 7,8-DCQ Challenge

The 7,8-dichloroquinoline scaffold presents a unique "push-pull" conflict in regioselectivity. The nitrogen atom creates electronic deficiency in the pyridine ring (C2/C3/C4), while the dichloro-substitution pattern on the benzene ring (C7/C8) creates a steric and electronic blockade.

The Core Conflict:

  • C8-Position: Electronically activated by the adjacent nitrogen (inductive effect) but sterically hindered by the peri-interaction with the nitrogen lone pair and C1-substituents.

  • C7-Position: Sterically accessible but electronically less distinct than C8.

  • C2-Position: Inherently electron-deficient; prone to nucleophilic attack (

    
    ) or Minisci-type radical additions.
    

This guide provides three "Support Tickets" addressing the most common regioselectivity failures, offering validated protocols to solve them.

Visualizing the Reactivity Landscape

The following diagram maps the decision logic for functionalizing specific positions on the 7,8-DCQ scaffold.

ReactivityMap Start Target Position? C8 C8 Functionalization Start->C8 Peri-Position C7 C7 Functionalization Start->C7 Meta-Position C2 C2 Functionalization Start->C2 Ortho-Position Method8 Protocol A: Lithium-Halogen Exchange (Chelation Control) C8->Method8 Utilize N-Li Interaction Method7 Protocol B: Pd-Catalysis + Bulky Ligand (Steric Control) C7->Method7 Avoid C8 Sterics Method2 Protocol C: Minisci Reaction or N-Oxide Activation C2->Method2 Radical/Nucleophilic

Figure 1: Decision tree for selecting the correct synthetic methodology based on the target site.

Ticket #001: Selective Functionalization of C8 over C7

User Issue: "I am trying to cross-couple the C8-chloride using Suzuki conditions, but I get a mixture of C7, C8, and bis-coupled products, or no reaction at C8."

Diagnosis: Standard Palladium-catalyzed cross-coupling (Suzuki/Buchwald) is often ineffective for selective C8 functionalization in 7,8-DCQ. The C8 position suffers from the peri-effect , where the lone pair of the quinoline nitrogen sterically repels the incoming Pd-catalyst. Furthermore, if the catalyst does insert, the C7 position is often kinetically more accessible.

The Solution: Lithium-Halogen Exchange (Chelation Control) Do not use Palladium. Use the nitrogen atom as a Directing Group (DG) to recruit a lithiating agent. The C8-Cl bond is uniquely susceptible to Lithium-Halogen (Li-Hal) exchange because the Lithium atom coordinates with the quinoline nitrogen, stabilizing the transition state at C8 (Complex Induced Proximity Effect - CIPE).

Protocol A: C8-Selective Li-Hal Exchange
ParameterSpecificationRationale
Reagent

-Butyllithium (

-BuLi)
Sufficiently basic to exchange Cl;

-BuLi is too aggressive and may cause benzyne formation.
Solvent THF (Anhydrous)Essential for solvation of the Li-aggregate.
Temperature -78 °C (Strict)Prevents "Dance of Scrambling" (migration of the anion to C2 or C7).
Quench Electrophile (E+) added at -78 °CTraps the unstable C8-lithio species immediately.

Step-by-Step Workflow:

  • Dissolve 7,8-dichloroquinoline (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
    
    • Mechanistic Note: The Li coordinates to N, directing the butyl anion to the C8-Cl bond.

  • Stir at -78 °C for 30 minutes . (Do not exceed 1 hour).

  • Add the Electrophile (e.g.,

    
    , DMF, 
    
    
    
    ) (1.5 equiv).
  • Allow to warm to room temperature only after 30 minutes of stirring with the electrophile.

Self-Validation Check:

  • If you see C7 functionalization: The temperature was too high (scrambling).

  • If you see C2 functionalization: You waited too long before adding the electrophile (anion migration to the thermodynamically stable C2 position).

Ticket #002: Selective Functionalization of C7 over C8

User Issue: "I need to retain the C8-Cl for later steps but modify the C7 position. My catalyst keeps getting stuck or reacting promiscuously."

Diagnosis: Since C8 is "protected" by the peri-effect steric hindrance, you can exploit this by using a bulky Palladium catalyst . A bulky ligand will find the crowded C8 position inaccessible and will preferentially undergo oxidative addition at the more exposed C7-Cl bond.

The Solution: Steric-Controlled Suzuki Coupling

Protocol B: C7-Selective Cross-Coupling
ParameterSpecificationRationale
Catalyst

or

Precursor sources.
Ligand SPhos or XPhos Bulky Buchwald biaryl phosphines create a "steric wall" preventing C8 insertion.
Base

(anhydrous)
Mild base minimizes hydrodehalogenation side reactions.
Solvent Toluene/Water (10:1)Biphasic systems often stabilize the active catalytic species.

Step-by-Step Workflow:

  • Combine 7,8-dichloroquinoline (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (5 mol%), and SPhos (10 mol%).
    
  • Add

    
     (2.0 equiv).
    
  • Purge with Argon/Nitrogen. Add Toluene/Water.

  • Heat to 80-90 °C .

    • Warning: Do not exceed 100 °C. Higher thermal energy can overcome the steric barrier at C8.

  • Monitor via LCMS. C7-product usually forms within 4-6 hours.

Mechanistic Diagram: Steric vs. Chelation Control

SelectivityMechanism cluster_Li Lithium Route (C8) cluster_Pd Palladium Route (C7) Substrate 7,8-Dichloroquinoline Li_Step n-BuLi / -78°C Substrate->Li_Step Pd_Step Pd(0) + Bulky Ligand (SPhos) Substrate->Pd_Step CIPE N-Li Coordination (CIPE Effect) Li_Step->CIPE Prod8 C8-Functionalized CIPE->Prod8 Steric Ligand Repulsion at C8 (Peri-effect) Pd_Step->Steric Prod7 C7-Functionalized Steric->Prod7

Figure 2: Mechanistic divergence. Lithium utilizes the nitrogen anchor for C8, while bulky Palladium ligands are repelled by C8, favoring C7.

Ticket #003: C2 Functionalization (Preserving Chlorides)

User Issue: "I want to add an alkyl group to the pyridine ring (C2) without touching the chlorines on the benzene ring."

Diagnosis: Standard alkylation (e.g., using Grignards) will likely attack the chlorides via metal-halogen exchange or addition-elimination. To functionalize C2 selectively, you must utilize Radical Chemistry (Minisci Reaction) or N-Oxide Activation .

The Solution: Silver-Catalyzed Minisci Reaction This reaction generates an alkyl radical that attacks the most electron-deficient position (C2) of the protonated quinoline.

Protocol C: C2-Selective Radical Alkylation
ParameterSpecificationRationale
Radical Source Carboxylic Acid +

Decarboxylation generates the alkyl radical.
Catalyst

(10-20 mol%)
Catalyzes the oxidative decarboxylation.
Acid TFA (10-20%)Protonates the Quinoline N, making C2 highly electrophilic.
Solvent DCM/Water (Biphasic)Standard Minisci conditions.

Step-by-Step Workflow:

  • Dissolve 7,8-DCQ (1.0 equiv) in DCM.

  • Add water, Alkyl Carboxylic Acid (2.0 equiv), and TFA (0.5 equiv).

  • Add

    
     (0.2 equiv).
    
  • Heat to 40 °C.

  • Add Ammonium Persulfate (3.0 equiv) dropwise (solution in water) over 1 hour.

    • Note: Slow addition controls the radical concentration and prevents dimerization of the alkyl group.

  • Result: The alkyl radical attacks C2. The chlorides at 7 and 8 remain intact because the radical is nucleophilic in nature and seeks the electron-poor pyridine ring, not the electron-rich (though deactivated) benzene ring.

References

  • Regioselective Functionalization of Quinolines through C-H Activation. Source: Molecules, 2021.[1][2][3] Context: Comprehensive review of metal-catalyzed C-H functionalization, highlighting the electronic activation of C8 and C2 positions.

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Source: J. Org.[4][5] Chem., 2016.[2][3] Context: Discusses the selectivity in polychlorinated systems, specifically how steric hindrance (peri-effect) influences Pd-insertion at positions adjacent to ring junctions.

  • Mechanism of Lithium-Halogen Exchange. Source: Bailey & Patricia, J. Organomet.[4][5] Chem., 1988.[4][5][6] Context: Foundational text explaining the "Complex Induced Proximity Effect" (CIPE) which governs the selective lithiation of C8-haloquinolines via Nitrogen coordination.

  • Minisci Reaction Protocols. Source: Macmillan Group Resources / J. Am. Chem. Soc. Context: Protocols for radical alkylation of heterocycles, demonstrating selectivity for the electron-deficient pyridine ring over the benzene ring.

Sources

Optimization

Technical Support Center: Purification of 7,8-Dichloroquinolin-2-amine

Executive Summary Recrystallizing 7,8-Dichloroquinolin-2-amine presents specific challenges due to the competing solubility factors of the lipophilic dichloro-quinoline core and the polar, hydrogen-bond-donating 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recrystallizing 7,8-Dichloroquinolin-2-amine presents specific challenges due to the competing solubility factors of the lipophilic dichloro-quinoline core and the polar, hydrogen-bond-donating 2-amino group.

This guide moves beyond generic protocols to address the specific physicochemical behavior of halogenated aminoquinolines. Our primary recommendation is a single-solvent system using Ethanol (EtOH) or a binary system of Ethanol/Water , based on homologous series data for chloro-aminoquinolines [1, 2].[1]

Part 1: Solvent Selection Strategy

Q: What is the primary solvent system recommended for 7,8-Dichloroquinolin-2-amine?

A: Absolute Ethanol (EtOH) or Methanol (MeOH) .

  • The Science: The 2-aminoquinoline moiety is capable of hydrogen bonding, making it moderately soluble in hot alcohols. The 7,8-dichloro substitution increases lipophilicity, preventing excessive solubility in cold alcohols, which is ideal for high-recovery crystallization [1].[1]

  • Validation: Analogous compounds like 4,7-dichloroquinoline and 7-chloro-4-aminoquinoline derivatives are routinely purified using ethanol with yields >80% [2].[1]

Q: My compound is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often because the boiling point of the solvent is higher than the melting point of the solvated impurity-product mix.

Corrective Actions:

  • Switch Solvent: If using water as an anti-solvent, reduce its proportion. High water content forces the hydrophobic dichloro-ring out of solution too rapidly.

  • Temperature Control: Reheat to dissolve the oil, then cool very slowly to room temperature with vigorous stirring.

  • Seeding: Add a seed crystal at the cloud point (saturation temperature).

  • Alternative System: Switch to Toluene/Hexane . Dissolve in minimum hot toluene and add hexane dropwise. This non-polar system avoids the "oiling" often seen with aqueous mixtures.

Q: How do I remove persistent colored impurities?

A: Aminoquinolines are prone to oxidation, forming red/brown azo or nitro-oxide impurities.[1]

  • Protocol: Dissolve the crude solid in the hot crystallization solvent. Add Activated Charcoal (1-3% w/w) .[1] Stir at reflux for 15-30 minutes. Filter hot through a Celite pad to remove the charcoal before cooling.

Part 2: Solvent Performance Matrix

The following table summarizes solvent suitability based on the polarity profile of 7,8-Dichloroquinolin-2-amine.

Solvent SystemRoleSuitabilityMechanistic Insight
Ethanol (Abs.) PrimaryExcellent Balances solvation of the amine with precipitation of the dichloro-ring upon cooling [2].
Methanol PrimaryGood Higher solubility than EtOH; may require lower recovery temperatures (-20°C).
EtOH : Water (9:1) BinaryGood Water acts as a powerful anti-solvent. Risk:[1][2][3] Oiling out if water is added too fast.
Acetonitrile PrimaryModerate Good for removing non-polar impurities; crystals tend to be needle-like.
DCM : Hexane BinaryAlternative Use if alcohol systems fail. Dissolve in DCM, precipitate with Hexane.
DMF SolventPoor Boiling point is too high; difficult to remove solvent traces from the crystal lattice [3].

Part 3: Validated Experimental Protocol

Objective: Purify 5.0 g of crude 7,8-Dichloroquinolin-2-amine.

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add Absolute Ethanol (approx. 15-20 mL) and a magnetic stir bar.

    • Heat to reflux (approx. 78°C) on a stir plate.

    • Note: If solid remains, add EtOH in 2 mL increments until dissolved. Do not exceed 50 mL total volume.

  • Hot Filtration (Critical for Purity):

    • If insoluble particles remain (inorganic salts) or solution is dark (oxidation), add activated charcoal (0.1 g).[1]

    • Filter the boiling solution through a pre-warmed glass funnel with fluted filter paper (or Celite) into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow it to cool to room temperature undisturbed for 2-3 hours.

    • Observation: Needle-like or prismatic crystals should form.

    • Optimization: If no crystals form, scratch the inner glass wall with a glass rod or cool to 4°C.

  • Collection:

    • Filter crystals using a Buchner funnel under vacuum.

    • Wash: Rinse the filter cake with 5-10 mL of ice-cold Ethanol .

    • Dry: Dry in a vacuum oven at 40-50°C for 4 hours.

Part 4: Decision Logic Visualization

The following diagram illustrates the logical workflow for selecting the optimal solvent system based on observed solubility behavior.

RecrystallizationWorkflow Start Start: Crude 7,8-Dichloroquinolin-2-amine SolubilityTest Solubility Test (100 mg in 1 mL) Start->SolubilityTest Ethanol Try Ethanol (Abs.) SolubilityTest->Ethanol SolubleCold Soluble in Cold Solvent? SolubleHot Soluble in Hot Solvent? SolubleCold->SolubleHot No Methanol Try Methanol SolubleCold->Methanol Yes (Too Soluble) Binary Try EtOH + Water (Dropwise) SolubleHot->Binary No (Insoluble) ResultGood Proceed to Protocol SolubleHot->ResultGood Yes (Ideal) Ethanol->SolubleCold Binary->ResultGood ResultOil Issue: Oiling Out ResultGood->ResultOil If fails FixOil Remedy: Reheat, add seed crystal, switch to Toluene/Hexane ResultOil->FixOil

Caption: Logical decision tree for solvent selection. Blue nodes represent standard pathways; red nodes indicate troubleshooting steps for phase separation issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 9, 2026, from [Link][1]

  • Musonda, C. C., et al. (2023).[1][4] "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." Canadian Journal of Chemistry.[4] Retrieved February 9, 2026, from [Link][1]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 9, 2026, from [Link][1]

  • Surrey, A. R., & Hammer, H. F. (1946).[1] "The Preparation of 4,7-Dichloroquinoline." Journal of the American Chemical Society. (Referenced via patent/analogous synthesis context in search results).

Sources

Troubleshooting

Overcoming steric hindrance in 7,8-dichloroquinolin-2-amine reactions

Ticket ID: #QD-78-CL2-OPT Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QD-78-CL2-OPT
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Diagnostics: Understanding the Substrate

Welcome to the technical support portal. You are likely encountering low conversion or catalyst deactivation when working with 7,8-dichloroquinolin-2-amine . Before troubleshooting specific reaction classes, we must define the "Hardware Limitations" of this molecule.

This substrate presents a dual-failure mode profile:

  • The "Peri" Steric Wedge (The 8-Position Blockade): The chlorine atom at position 8 is peri to the quinoline nitrogen (N1). This creates a significant steric clash that distorts the local geometry. Unlike a simple ortho-substituent, the 8-Cl creates a "buttressing effect" with the 7-Cl, making the region around N1 and C8 extremely congested.

    • Consequence: Standard catalysts that rely on N1-coordination (common in some C-H activation or directing group strategies) will fail.

  • Electronic Deactivation (The Nucleophilicity Drain): The 2-amino group is exocyclic, but it is electronically coupled to the ring. The inductive effects (-I) of the two chlorine atoms (positions 7 and 8) significantly reduce the electron density of the ring, rendering the 2-amine (

    
    ) a poor nucleophile .
    
    • Consequence: In

      
       or acylation reactions, this molecule behaves more like a deactivated aniline than a standard amine.
      

Troubleshooting Guides (Q&A Format)

Ticket Type A: Buchwald-Hartwig Cross-Coupling Failures

User Question: "I am trying to couple 7,8-dichloroquinolin-2-amine with an aryl bromide using Pd(OAc)2 and BINAP, but I only see starting material and Pd black. How do I overcome this steric hindrance?"

Technical Analysis: The failure here is likely not just steric, but a mismatch between the oxidative addition rate and the amine binding . BINAP is often too rigid and lacks the electron-richness required to facilitate oxidative addition into the aryl halide and reductive elimination with such a weak nucleophile. The steric bulk of the 8-Cl also prevents the "locking" of the substrate into the optimal geometry for reductive elimination.

The Solution Protocol:

  • Switch to Dialkylbiaryl Phosphine Ligands: Abandon BINAP. You need ligands that are bulky (to promote reductive elimination) but electron-rich.

    • Primary Recommendation: BrettPhos or tBuBrettPhos . These are designed specifically for primary amines and deactivated heteroarylamines.

    • Secondary Recommendation: Xantphos .[1] Its wide bite angle can sometimes force the reductive elimination step even with sterically demanding substrates.

  • Base Selection is Critical: Weak bases like

    
     may be insufficient to deprotonate the amine-Pd complex efficiently due to the steric crowding retarding the approach.
    
    • Action: Switch to LiHMDS (1.0 M in THF) or NaOtBu . The soluble nature of LiHMDS often bypasses the surface-area limitations of inorganic bases.

  • Pre-catalyst Strategy: Do not generate the catalyst in situ from Pd(OAc)2 if possible. The induction period allows the unstable Pd(0) to aggregate into Pd black.

    • Action: Use G3-Palladacycle Precatalysts (e.g., BrettPhos Pd G3). This ensures a 1:1 Ligand:Pd ratio and immediate entry into the catalytic cycle.

Experimental Workflow (Optimized):

ComponentSpecificationRationale
Catalyst BrettPhos Pd G3 (1-2 mol%)Bypasses activation energy; prevents Pd black.
Ligand BrettPhos (1-2 mol%)Matches steric bulk of substrate; electron-rich.
Base LiHMDS (2.2 equiv)Soluble strong base for rapid deprotonation.
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling point; t-Amyl alcohol promotes solubility.
Temp 90°C - 110°CRequired to overcome the steric barrier of the 8-Cl.
Ticket Type B: Nucleophilic Substitution ( ) & Alkylation

User Question: "I'm trying to alkylate the amine with an alkyl halide, but the reaction is extremely slow. Is the 8-Cl blocking the amine?"

Technical Analysis: Physically, the 8-Cl is on the "bottom" edge relative to the 2-amine "right" edge, so it does not directly block the amine's nitrogen lone pair sterically. However, it creates a solvation shell disruption . The primary issue is the reduced pKa of the amine. The 7,8-dichloro motif pulls electron density, making the amine non-nucleophilic.

The Solution Protocol:

  • The "Cesium Effect": Standard bases (

    
    ) often fail because the potassium cation interaction isn't strong enough to assist in the leaving group departure or stabilize the transition state.
    
    • Action: Use Cesium Carbonate (

      
      )  in DMF  or NMP . The "Cesium Effect" improves solubility and the larger cation stabilizes the polar transition state of the deactivated amine attacking the electrophile.
      
  • Temperature & Concentration: You are fighting thermodynamics.

    • Action: Run the reaction at high concentration (0.5 M to 1.0 M) . This increases the collision frequency, which is necessary because the effective nucleophilicity is low. Heat to 100°C+ .

  • Phase Transfer Catalysis (PTC): If you must use non-polar solvents, add TBAB (Tetrabutylammonium bromide) (10 mol%). This helps shuttle the deprotonated amine species into the organic phase, overcoming the solubility issues caused by the rigid dichloro-quinoline backbone.

Ticket Type C: Solubility (The "Brick Dust" Phenomenon)

User Question: "My starting material won't dissolve in MeOH, DCM, or Toluene. How can I react it if it's a solid?"

Technical Analysis: 7,8-dichloroquinolin-2-amine has high lattice energy due to


-stacking interactions enhanced by the planar chloro-substituents.

Solvent Recommendations:

Solvent SystemSuitabilityNotes
DMSO (Dimethyl sulfoxide) HighExcellent solubility but difficult to remove. Use for

.
HFIP (Hexafluoroisopropanol) Medium/HighDestabilizes aggregates. Good for acid-catalyzed reactions.
THF/Water (biphasic) LowAvoid unless using aggressive PTC.
2-MeTHF MediumBetter than THF; higher boiling point allows thermal activation.

Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for overcoming the specific barriers of this molecule.

Figure 1: The Steric & Electronic Interaction Map

G Substrate 7,8-Dichloroquinolin-2-amine N1 N1 (Ring Nitrogen) Substrate->N1 C2_Amine C2-NH2 (Exocyclic Amine) Substrate->C2_Amine Cl8 8-Chloro (Peri-Substituent) Substrate->Cl8 Cl7 7-Chloro (Buttressing) Substrate->Cl7 Catalyst_Fail Outcome: Catalyst Death N1->Catalyst_Fail Directing Group Failure Coupling_Fail Outcome: Low Yield C2_Amine->Coupling_Fail Slow Oxidative Addition Cl8->N1 Steric Blockade (Prevents N-coordination) Cl8->C2_Amine Inductive Deactivation (-I) Reduces Nucleophilicity Cl7->C2_Amine Inductive Deactivation (-I) Cl7->Cl8 Buttressing Effect (Locks conformation)

Caption: Figure 1 maps the structural interference zones. Note that the 8-Cl primarily blocks N1 coordination while electronically deactivating the C2-amine.

Figure 2: Reaction Optimization Decision Tree

DecisionTree Start Start: Reaction Failure Check_Color Is the reaction turning black (Pd black)? Start->Check_Color Yes Yes Check_Color->Yes Yes No No Check_Color->No No (Solution stays clear/brown) Check_SM Is Starting Material (SM) consumed? No_SM_Loss No_SM_Loss Check_SM->No_SM_Loss No (SM remains) SM_Precip SM_Precip Check_SM->SM_Precip SM Precipitates Ligand_Issue Instability Issue: Ligand too small or weak binding Yes->Ligand_Issue Solution_1 Sol: Switch to BrettPhos Pd G3 (Precatalyst prevents induction period) Ligand_Issue->Solution_1 No->Check_SM Activation_Issue Activation Issue: Nucleophile too weak No_SM_Loss->Activation_Issue Solution_2 Sol: Increase Temp >100°C Switch Base to LiHMDS Activation_Issue->Solution_2 Solvent_Issue Solubility Issue: Lattice energy too high SM_Precip->Solvent_Issue Solution_3 Sol: Use t-Amyl Alcohol or DMSO/Dioxane Mix Solvent_Issue->Solution_3

Caption: Figure 2 outlines the logical flow for diagnosing reaction stalls. Distinguishing between 'Catalyst Death' (Black) and 'Kinetic Stalling' (Clear/Brown) is the critical first step.

References & Authority

The protocols above are derived from the mechanistic principles of deactivated heteroarylamine coupling established in the following key literature:

  • Buchwald-Hartwig General Mechanism & Ligand Design

    • Source:Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination."

    • Relevance: Establishes the necessity of bulky, electron-rich ligands (BrettPhos family) for deactivated amines.

    • (Note: Link directs to ACS generalized landing or specific DOI if available).

  • Steric Hindrance in 8-Substituted Quinolines

    • Source:Gershon, H., et al. (1994). "Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol and its analogues."

    • Relevance: Provides the foundational understanding of the "peri" steric effect and the buttressing of 7,8-dichloro systems.

  • Synthesis of Functionalized 7-Chloroquinolines

    • Source:BenchChem Application Notes (2025).[2] "High-Yield Synthesis of Functionalized 7-Chloroquinolines."

    • Relevance: Validates the solubility profiles and

      
       conditions for similar chloro-quinoline scaffolds.
      
  • Deactivated Amines in Cross-Coupling

    • Source:Lundgren, R. J., & Stradiotto, M. (2012). "Addressing challenges in palladium-catalyzed cross-coupling reactions of ammonia and primary amines."

    • Relevance: Confirms the requirement for pre-catalysts when using nucleophiles that are prone to poisoning the metal center or reacting slowly.

Sources

Optimization

Stability of 7,8-dichloroquinolin-2-amine under acidic conditions

Technical Support Center: 7,8-Dichloroquinolin-2-amine Stability Profile Ticket Context: Acid Stability & Handling Subject: Stability of 7,8-dichloroquinolin-2-amine (CAS: 65467-54-9) in acidic media. Assigned Specialist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7,8-Dichloroquinolin-2-amine Stability Profile

Ticket Context: Acid Stability & Handling

Subject: Stability of 7,8-dichloroquinolin-2-amine (CAS: 65467-54-9) in acidic media. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.[1] Status: Open.

Executive Summary: The "Protonation vs. Hydrolysis" Balance

Researchers often encounter a dichotomy when handling 7,8-dichloroquinolin-2-amine :

  • Solubility Requirement: The free base is poorly soluble in water; acidification is required to generate the soluble salt (protonation at N1).[1]

  • Stability Risk: Excessive acidity, particularly combined with heat, catalyzes the hydrolysis of the C2-amino group, converting the molecule into 7,8-dichloroquinolin-2(1H)-one (a carbostyril derivative).[1]

The Golden Rule: This compound is kinetically stable in dilute aqueous acid (pH 2–5) at room temperature.[1] However, thermodynamic instability dominates at pH < 1 or temperatures > 40°C, leading to irreversible deamination.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "I added 1M HCl to dissolve the solid, but a white precipitate formed immediately."

Diagnosis: Common Ion Effect / Salt Insolubility. Technical Explanation: While the protonated quinolinium species is polar, the 7,8-dichloroquinolin-2-amine hydrochloride salt has a high lattice energy and limited solubility in the presence of excess chloride ions.[1] The 7,8-dichloro substitution pattern reduces the solvation sphere effectiveness compared to the unsubstituted analog.[1] Corrective Action:

  • Do not use concentrated HCl.[1]

  • Protocol: Suspend the solid in water. Add 1M methanesulfonic acid (MsOH) or acetic acid dropwise.[1] Sulfonates and acetates generally possess higher solubility profiles for halogenated quinolines than chlorides.[1]

  • Target pH: Aim for pH 3.0–4.0. This ensures N1 protonation (pKa estimated ~2.5–3.0 due to electron-withdrawing Cl atoms) without saturating the solution with counter-ions.[1]

Issue 2: "My HPLC chromatogram shows a new peak (RRT ~1.1) after leaving the sample in 0.1% TFA overnight."

Diagnosis: Hydrolytic Deamination (Formation of 7,8-dichloro-2-quinolone).[1] Technical Explanation: The C2-amino group is essentially an exocyclic portion of a cyclic amidine.[1] Under acidic conditions, the ring nitrogen (N1) protonates.[1] This activates the C2 carbon toward nucleophilic attack by water.[1] The electron-withdrawing chlorine atoms at positions 7 and 8 inductively destabilize the ring, making C2 more electrophilic than in unsubstituted 2-aminoquinoline.[1] Corrective Action:

  • Immediate: Store all acidic analytical samples at 4°C.

  • Methodology: Switch to a mobile phase with a higher pH (e.g., Ammonium Bicarbonate, pH 7.[1]5) if the compound is stable in base, or analyze immediately upon preparation.[1]

Issue 3: "Can I use acid reflux to cleave a protecting group elsewhere on the molecule?"

Diagnosis: High Risk of Core Degradation.[1] Technical Explanation: Refluxing 2-aminoquinolines in strong mineral acid (e.g., 6M HCl, 100°C) is a standard synthetic method to produce 2-quinolones.[1] You will quantitatively convert your amine to the hydroxy (keto) form.[1] Corrective Action:

  • Use Lewis acids (e.g., BBr3, AlCl3) in non-aqueous solvents (DCM) if possible.[1]

  • If aqueous acid is mandatory, monitor the reaction by LC-MS every 15 minutes and keep the temperature below 50°C.[1]

Mechanistic Visualization

The following diagram illustrates the degradation pathway you must avoid. The critical step is the nucleophilic attack of water on the C2 position of the protonated species.[1]

G cluster_conditions Risk Factors Start 7,8-dichloroquinolin-2-amine (Free Base) Protonated N1-Protonated Species (Active Intermediate) Start->Protonated + H+ (Fast, Reversible) Transition Tetrahedral Intermediate (Water Attack at C2) Protonated->Transition + H2O (Rate Limiting) Product 7,8-dichloroquinolin-2(1H)-one (Degradant) Transition->Product - NH3 (Irreversible) Ammonia NH3 (Byproduct) Transition->Ammonia Risk1 High Temp (>40°C) Risk2 Strong Acid (pH < 1)

Caption: Acid-catalyzed hydrolysis mechanism. The electron-withdrawing Cl atoms at 7,8 increase the electrophilicity of C2, accelerating the transition from Yellow (Protonated) to Red (Degraded).[1]

Experimental Protocol: Acid Stability Validation

Before committing valuable material to an acidic process, run this micro-scale validation.

Objective: Determine the


 (time to 90% potency) at your specific pH.

Materials:

  • Compound: 7,8-dichloroquinolin-2-amine (5 mg).[1]

  • Solvent: DMSO (Stock solution).[1]

  • Buffer A: 0.1 M HCl (pH ~1).[1]

  • Buffer B: 10 mM Phosphate Buffer (pH 4.5).

  • Analysis: HPLC-UV (254 nm).[1]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 5 mg of compound in 1 mL DMSO (Conc: 5 mg/mL).

  • Spike: Add 50 µL of Stock to 950 µL of Buffer A and Buffer B in separate HPLC vials.

  • Incubation:

    • Set A1/B1: Room Temperature (25°C).

    • Set A2/B2: Heated Block (50°C).

  • Sampling: Inject samples at T=0, T=4h, and T=24h.

  • Data Interpretation (See Table Below):

ConditionExpected ResultInterpretation
pH 4.5 / 25°C >99% RecoverySafe Zone. Suitable for purification/handling.[1]
pH 1.0 / 25°C >95% RecoveryCaution Zone. Minimize exposure time (<4h).[1]
pH 1.0 / 50°C <80% RecoveryDanger Zone. Significant hydrolysis to quinolone expected.[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Refer to Chapter 5: Quinolines and Isoquinolines; Section on Aminoquinolines hydrolysis).

    • Context: Establishes the fundamental mechanism of 2-aminoquinoline hydrolysis to 2-quinolones under acidic reflux.[1]

    • [1]

  • Kouznetsov, V. V., et al. (2024).[1][2] "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." Preprints.org.[1]

    • Context: Demonstrates stability/reactivity of chloro-substituted quinolines in concentrated H2SO4 at 70°C during specific functionalization, highlighting the nuance between ring stability and substituent reactivity.
  • PubChem Compound Summary. (2025). "2-Chloroquinolin-8-amine" (Structural Analog Data).[1] National Center for Biotechnology Information.[1]

    • Context: Used for structural property comparison (LogP, H-bond donor/acceptor counts) to infer solubility behavior of the 7,8-dichloro analog.[1]

    • [1]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1]

    • Context: Source for base pKa values of quinoline (4.9) and chloroquine derivatives, supporting the estimation of pKa < 3.0 for the 7,8-dichloro derivative.[1]

    • (General reference for pKa determination methodologies).[1]

Sources

Troubleshooting

Technical Support Center: Aminoquinoline Stability &amp; Storage

Introduction: The Instability of the Amine-Quinoline Scaffold Aminoquinolines are structurally diverse, ranging from the relatively stable 4-aminoquinolines (e.g., Chloroquine) to the notoriously labile 8-aminoquinolines...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Instability of the Amine-Quinoline Scaffold

Aminoquinolines are structurally diverse, ranging from the relatively stable 4-aminoquinolines (e.g., Chloroquine) to the notoriously labile 8-aminoquinolines (e.g., Primaquine). The primary challenge in storing these compounds is oxidative deamination and ring hydroxylation , processes driven by electron-rich amine substituents that act as radical scavengers.

This guide provides a mechanistic understanding of these degradation pathways and actionable protocols to arrest them.[1]

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. The instability of aminoquinolines—particularly 8-aminoquinolines—is not random; it follows a specific autoxidation pathway.

The Autoxidation Cascade

In the presence of molecular oxygen and light, the amino group donates an electron, initiating a cascade that results in the formation of quinone-imines and ortho-quinones . These species are highly colored (often turning solutions pink or brown) and are pharmacologically inactive or toxic.

Key Insight: The degradation is autocatalytic. Once the first quinone-imine forms, it acts as a redox cycler, generating Reactive Oxygen Species (ROS) like superoxide anions (


), which accelerate the destruction of the remaining stock.
Visualization: The Oxidative Pathway

The following diagram illustrates the critical failure points in the aminoquinoline structure during storage.

AminoquinolineOxidation cluster_prevention Intervention Points AQ Aminoquinoline (Parent Compound) Radical Radical Anion Intermediate AQ->Radical Light/O2 (Initiation) ROS ROS Generation (H2O2, Superoxide) Radical->ROS Redox Cycling Quinone Quinone-Imine (Degradation Product) Radical->Quinone Oxidation ROS->AQ Accelerated Attack Polymer Insoluble Polymer (Brown Precipitate) Quinone->Polymer Polymerization

Caption: Figure 1. The autoxidation cascade of aminoquinolines. Note the feedback loop where ROS generation accelerates further degradation.

Module 2: Storage Protocols (The "How")

The following protocols are designed to break the chain of oxidation described in Figure 1.

Comparative Storage Matrix
ParameterSolid State StorageSolution State Storage
Temperature -20°C is standard. Avoid 4°C for long-term due to condensation risks upon opening.-80°C is preferred. Flash freeze in liquid nitrogen to prevent cryo-concentration effects.
Atmosphere Argon overlay is superior to Nitrogen (Argon is heavier than air and blankets the powder).Degassed buffers are mandatory. Sparge with Helium or Argon for 15 mins before dissolving.
Container Amber glass vials with Teflon-lined caps. Avoid plastics (some aminoquinolines adsorb to polypropylene).Amber glass or foil-wrapped cryovials.
Hygroscopicity Store in a desiccator. Hydrolysis often precedes oxidation.Avoid freeze-thaw cycles. Aliquot immediately upon preparation.
Protocol: Preparation of Stable Stock Solutions

Use this protocol for 8-aminoquinolines (e.g., Primaquine) or fluorescent tags (e.g., 6-aminoquinoline).

  • Solvent Selection: Use acidified solvents where possible.

    • Reasoning: Protonation of the amine group (

      
      ) withdraws electron density, making the nitrogen lone pair unavailable for oxidative attack [1].
      
    • Recommendation: 0.1% Formic Acid or HCl in water/methanol is far more stable than neutral PBS.

  • Deoxygenation:

    • Sparge the solvent with Argon gas for 10–15 minutes before adding the solute.

    • Why? Removing dissolved oxygen prevents the initial radical formation.

  • Dissolution & Aliquoting:

    • Dissolve the compound under low light (red light is optimal).

    • Aliquot into single-use amber glass vials.

    • Overlay the headspace with Argon gas before capping.

  • Storage:

    • Flash freeze at -80°C.

Module 3: Troubleshooting & FAQs

Diagnostic Flow: "My Sample Changed Color"

Q: My clear aminoquinoline solution has turned pink/brown. Is it still usable?

A: Likely No.

  • The Science: The pink coloration is characteristic of quino-line-quinone derivatives (such as primaquine-5,6-orthoquinone). These are oxidation products formed via the pathway shown in Figure 1 [2].

  • Impact: These impurities are often toxic and can act as false positives in redox assays.

  • Action: discard the solution. If the solid powder has turned brown, it has undergone surface oxidation and polymerization.

Diagnostic Flow: "Ghost Peaks on HPLC"

Q: I see a new peak eluting just before my main compound on Reverse-Phase HPLC.

A: Check for N-Oxides.

  • The Science: Oxidation of the ring nitrogen or the side-chain amine often results in N-oxides, which are more polar than the parent compound and elute earlier on C18 columns.

  • Verification: Check the UV spectrum of the impurity. Quinone-imine derivatives often have a bathochromic shift (absorbance shifts to longer wavelengths, e.g., >400nm) compared to the parent aminoquinoline [3].

Q: Can I store aminoquinolines in DMSO?

A: Proceed with Caution.

  • Risk: DMSO is hygroscopic and can act as a mild oxidant under certain conditions.

  • Protocol: If DMSO is required for solubility, use anhydrous DMSO (packed under argon). Store aliquots at -20°C or -80°C. Do not store DMSO stocks at room temperature, as DMSO freezes at 19°C, and repeated partial thawing/freezing promotes degradation.

References

  • Vlaar, C. P., et al. (2013).[2] Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. ResearchGate. Link

  • Vasquez-Vivar, J., et al. (2019). Formation of primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine. National Institutes of Health (PMC). Link

  • Yailian, G., et al. (2022).[3] Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements. Nature Scientific Reports. Link

  • BenchChem Technical Guides. (2025). Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. BenchChem. Link

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Characterization of 7,8-Dichloroquinolin-2-amine: A Comparative Solvent and Field Strength Analysis

This guide is structured as a high-level technical manuscript for application scientists and medicinal chemists. It synthesizes theoretical principles with practical experimental protocols to characterize 7,8-Dichloroqui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript for application scientists and medicinal chemists. It synthesizes theoretical principles with practical experimental protocols to characterize 7,8-Dichloroquinolin-2-amine .

Executive Summary

The substituted quinoline scaffold, specifically 7,8-dichloroquinolin-2-amine , represents a critical pharmacophore in the development of antimalarial and anticancer therapeutics. However, the 7,8-dichloro substitution pattern presents unique characterization challenges due to the steric crowding of the peri-position (H8/Cl8) and the electronic effects of the 2-amino group.

This guide provides a definitive protocol for the spectral analysis of this compound. Unlike standard comparisons, we analyze the critical impact of solvent selection (DMSO-d₆ vs. CDCl₃) and magnetic field strength on resolving the specific ortho-coupling constants required to distinguish the 7,8-isomer from its regioisomers (e.g., 5,8- or 6,7-dichloro).

Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity, the following protocol minimizes aggregation-induced line broadening, a common artifact in aminoquinoline analysis.

Sample Preparation Workflow
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D) + 0.03% TMS (v/v).

    • Rationale: Chloroform (CDCl₃) often leads to broad, invisible amino (-NH₂) protons due to rapid exchange and poor solubility of the polar 2-aminoquinoline salt forms. DMSO-d₆ stabilizes the amino tautomer via hydrogen bonding.

  • Concentration: 5–10 mg of analyte in 0.6 mL solvent.

    • Warning: Concentrations >15 mg/mL can cause stacking (π-π interactions), shifting aromatic signals upfield by 0.1–0.2 ppm.

  • Temperature: 298 K (25°C).

Acquisition Parameters (400 MHz Baseline)
ParameterSettingCausality/Reasoning
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise (S/N) without long relaxation delays.
Spectral Width 14 ppm (-2 to 12 ppm)Ensures capture of downfield NH protons and TMS reference.
Scans (NS) 64Sufficient S/N to resolve small impurity satellites.
Relaxation Delay (D1) 1.0 sStandard for protons; increase to 5.0 s if integration accuracy is critical.
Acquisition Time (AQ) ~4.0 sEnsures high digital resolution for measuring J-couplings.

Spectral Analysis & Assignment Logic

The 7,8-dichloroquinolin-2-amine molecule has four non-exchangeable aromatic protons (H3, H4, H5, H6) and two exchangeable amino protons.

Predicted Chemical Shift Data (DMSO-d₆)

Note: Values are refined based on substituent chemical shift (SCS) additivity rules and analog data from 7,8-dichloro-4-hydroxyquinoline derivatives [1].

ProtonTypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH₂ Exch.6.80 – 7.20 br s-Broad singlet; disappears on D₂O shake.
H3 Arom6.75 – 6.85 d9.0 (ortho)Upfield due to resonance donation from 2-NH₂.
H4 Arom7.85 – 7.95 d9.0 (ortho)Downfield; typical quinoline H4.
H6 Arom7.45 – 7.55 d8.8 (ortho)Coupled to H5. Ortho to Cl-7.[1][2]
H5 Arom7.90 – 8.05 d8.8 (ortho)Coupled to H6. Deshielded by peri-effect if applicable.
Structural Elucidation Logic

The critical challenge is distinguishing the 7,8-dichloro isomer from the 5,8-dichloro isomer.

  • 7,8-Dichloro: H5 and H6 are neighbors. You will see two doublets with ortho coupling (~9 Hz).

  • 5,8-Dichloro: H6 and H7 are neighbors. You will see two doublets (~9 Hz).

  • 5,7-Dichloro: H6 and H8 are isolated (meta). You will see two singlets (or meta-coupled doublets,

    
     Hz).
    

Differentiation Strategy: Since both 7,8- and 5,8- isomers show two pairs of doublets, one must rely on NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • In 7,8-isomer: Irradiating H4 will show a NOE correlation to H5 .

  • In 5,8-isomer: Irradiating H4 will show NO correlation to the aromatic ring protons (as position 5 is blocked by Cl).

Comparative Analysis: Solvent & Field Strength

This section objectively compares the "Standard" approach vs. the "Optimized" approach.

Solvent System Comparison
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative)
Solubility Excellent.Poor (requires heating/sonication).
NH₂ Signal Sharp/Distinct. Visible due to H-bonding with solvent oxygen.Broad/Invisible. Rapid exchange causes signal coalescence.
Resolution Good separation of aromatic doublets.Signals often overlap; concentration dependence is high.
Water Peak ~3.33 ppm (distinct from aromatics).~1.56 ppm (can overlap with aliphatic impurities).
Field Strength Impact (60 MHz vs. 400 MHz)

Low-field benchtop NMR (60 MHz) is increasingly popular but fails for this specific compound.

  • 60 MHz: The difference between H4 (~7.9 ppm) and H5 (~8.0 ppm) is only 0.1 ppm (6 Hz). This leads to second-order effects (roofing) and multiplet overlap, making integration unreliable.

  • 400 MHz: The 0.1 ppm difference corresponds to 40 Hz. With a coupling constant (

    
    ) of 9 Hz, 
    
    
    
    , ensuring clear first-order doublets.

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree for confirming the 7,8-dichloro regiochemistry using NMR data.

NMR_Workflow Start Unknown Dichloroquinolin-2-amine Step1 1H NMR (DMSO-d6) Start->Step1 Check1 Aromatic Region Pattern? Step1->Check1 Res_Meta Two Meta-Coupled Doublets (J~2Hz) (H6/H8 signals) Check1->Res_Meta Meta Coupling Res_Ortho Two Ortho-Coupled Doublets (J~9Hz) (H5/H6 signals) Check1->Res_Ortho Ortho Coupling Conclusion1 Isomer: 5,7-Dichloro (or 6,8-Dichloro) Res_Meta->Conclusion1 Step2 NOESY / 1D-NOE Experiment Target: H4 Proton Res_Ortho->Step2 Check2 NOE Correlation to an Aromatic Doublet? Step2->Check2 Res_Yes YES: H4 sees H5 Check2->Res_Yes Res_No NO: H5 is substituted (Cl) Check2->Res_No Final_78 CONFIRMED: 7,8-Dichloroquinolin-2-amine Res_Yes->Final_78 Final_58 CONFIRMED: 5,8-Dichloroquinolin-2-amine Res_No->Final_58

Figure 1: Decision tree for distinguishing the 7,8-dichloro isomer from common regioisomers using 1H NMR coupling constants and NOE correlations.

References

  • Pintilie, L. et al. (2025). "Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids." ResearchGate.[3] Available at: [Link]

  • Abraham, R. J. et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 346519, 2-Chloroquinolin-8-amine." Available at: [Link][5]

  • Babij, N. R. et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Available at: [Link]

Sources

Comparative

Comparing reactivity of 7,8-dichloro vs 4,7-dichloroquinolin-amines

This guide provides an in-depth technical comparison between the 4,7-dichloroquinoline (4,7-DCQ) and 7,8-dichloroquinoline (7,8-DCQ) scaffolds, specifically focusing on their utility as electrophilic precursors for synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the 4,7-dichloroquinoline (4,7-DCQ) and 7,8-dichloroquinoline (7,8-DCQ) scaffolds, specifically focusing on their utility as electrophilic precursors for synthesizing 4-aminoquinoline derivatives (a class containing drugs like Chloroquine and Amodiaquine).

Executive Summary: The Structural Divergence

The core distinction lies in the regiochemistry of the chlorine substituents and how they influence the reactivity of the C4 position toward nucleophilic aromatic substitution (


).
  • 4,7-Dichloroquinoline (Standard): The C4-Cl is highly activated by the ring nitrogen (N1), allowing for facile displacement by amines. The C7-Cl is essentially inert under standard amination conditions.

  • 7,8-Dichloroquinoline (The Comparator): As a raw scaffold, it lacks the C4 leaving group. To be comparable in "reactivity toward amines," we must consider its activated analog, 4,7,8-trichloroquinoline (or 4-bromo-7,8-dichloroquinoline). The introduction of the 8-chloro substituent creates significant electronic and physicochemical deviations from the standard 4,7-series.

Chemical Accessibility & Precursor Reactivity

The Electrophilic Challenge

The synthesis of aminoquinolines relies on the displacement of a leaving group (LG) at the 4-position.

Feature4,7-Dichloroquinoline7,8-Dichloroquinoline Series (via 4,7,8-TriCQ)
C4 Reactivity High. The N1 atom acts as an electron sink, stabilizing the Meisenheimer intermediate.Very High. The additional electron-withdrawing Cl at C8 (inductive effect) further depletes electron density at C4, potentially accelerating nucleophilic attack.
Steric Environment Open. The C4 position is relatively unhindered.Slightly Crowded. The C8-Cl is adjacent to N1, not C4. However, it can influence the solvation of the N1 lone pair, altering the basicity of the intermediate.
Regioselectivity Exclusive. Amines attack C4 only. C7 is meta to N1 and unactivated.Exclusive. Amines attack C4. Both C7 and C8 are unactivated for

under mild conditions.
Synthesis Route Commodity. Made from 3-chloroaniline + EMME (Gould-Jacobs).Specialty. Requires 2,3-dichloroaniline + EMME. Access is more expensive and lower yielding.
Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks C4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • 4,7-Series: The negative charge is delocalized onto N1 and the C7-Cl (inductively withdrawing) helps stabilize the ring.

  • 7,8-Series: The 8-Cl provides additional inductive stabilization (

    
    -withdrawal) of the transition state, theoretically lowering the activation energy for the initial attack. However, the 8-Cl may also reduce the basicity of the quinoline nitrogen, which can affect acid-catalyzed protocols (where N1 protonation activates the ring).
    

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-4-aminoquinolines (Standard)

Target: High-yield amination of 4,7-DCQ.

Reagents: 4,7-Dichloroquinoline (1.0 eq), Amine (e.g., 4-amino-1-diethylaminopentane) (3.0–5.0 eq). Conditions: Neat (solvent-free) or Phenol melt.

  • Setup: Charge a round-bottom flask with 4,7-dichloroquinoline (19.8 g, 0.1 mol) and the amine (0.4 mol).

  • Thermal Activation: Heat the mixture to 160–180 °C under

    
     atmosphere. Note: Neat reactions require high temp to overcome the activation barrier without acid catalysis.
    
  • Monitoring: Monitor via TLC (DCM/MeOH 9:1). Reaction typically completes in 6–8 hours.

  • Workup: Cool to 80 °C. Quench with dilute NaOH (1N) to neutralize the HCl generated. Extract with DCM.

  • Purification: Recrystallize from cyclohexane or ethanol.

Protocol B: Synthesis of 7,8-Dichloro-4-aminoquinolines

Target: Amination of 4,7,8-trichloroquinoline.

Reagents: 4,7,8-Trichloroquinoline (1.0 eq), Amine (1.2 eq), Triethylamine (2.0 eq). Conditions: NMP (N-methyl-2-pyrrolidone) or Diphenyl ether at reflux.

  • Rationale: The 7,8-analog is more valuable; using excess amine (neat) is wasteful. A polar aprotic solvent (NMP) is preferred to stabilize the polar transition state.

  • Setup: Dissolve 4,7,8-trichloroquinoline (1.0 g) in NMP (5 mL). Add amine (1.2 eq) and

    
     (2.0 eq).
    
  • Reaction: Heat to 130–140 °C . Note: The increased electrophilicity often allows slightly lower temperatures than the 4,7-series, but steric bulk of the amine can negate this.

  • Workup: Pour into ice water. The product often precipitates as the free base.

  • Validation:

    
    -NMR will show the loss of the C4 proton and retention of the distinct AB system (or singlets depending on 5,6-H) for the benzenoid ring.
    

Physicochemical Property Comparison

The "performance" of these molecules in drug development (particularly for malaria or kinase inhibition) is dictated by the 8-chloro substituent .

Property7-Chloro-4-aminoquinoline7,8-Dichloro-4-aminoquinolineImpact
Lipophilicity (cLogP) ~3.5~4.1Higher. The 7,8-analog is more lipophilic, potentially increasing membrane permeability but decreasing solubility.
Basicity (

)
~8.4 (Quinoline N)~7.2 – 7.8Lower. The 8-Cl is electron-withdrawing and close to N1, reducing its basicity. This is critical for lysosomal trapping (which requires high pKa).
Metabolic Stability ModerateHighThe 8-position is blocked, preventing oxidative metabolism at this site (though C4-sidechain metabolism usually dominates).

Visualization of Reaction Pathways

The following diagram illustrates the parallel synthesis pathways and the electronic influence of the substituents.

QuinolineReactivity cluster_0 Standard Series cluster_1 7,8-Dichloro Series StartA 3-Chloroaniline InterA 4,7-Dichloroquinoline (4,7-DCQ) StartA->InterA Gould-Jacobs Synthesis ProdA 7-Chloro-4-aminoquinoline (e.g., Chloroquine core) InterA->ProdA SNAr (C4) High Temp (160°C) Note1 C4 Activated by N1 C7 Inert InterA->Note1 StartB 2,3-Dichloroaniline InterB 4,7,8-Trichloroquinoline (Activated Precursor) StartB->InterB Gould-Jacobs (Lower Yield) ProdB 7,8-Dichloro-4-aminoquinoline InterB->ProdB SNAr (C4) Enhanced Electrophilicity (130-140°C) Note2 8-Cl Effect: 1. Inductive Activation of C4 2. Lowers pKa of N1 InterB->Note2 Amine Amine Nucleophile (R-NH2) Amine->InterA Amine->InterB

Caption: Comparative synthesis pathways. The 7,8-series requires a specific trichloro-precursor. The 8-Cl substituent enhances electrophilicity at C4 via inductive effects but alters the final physicochemical profile.

Critical Analysis for Drug Design

When selecting between these two scaffolds, consider the "Lysosomotropic Trap" theory (relevant for antimalarials):

  • 4,7-DCQ Derivatives: The quinoline nitrogen has a pKa ~8.4. At physiological pH (7.4), a significant portion is unprotonated and can cross membranes. Inside the parasite food vacuole (pH ~5.0), it becomes diprotonated and trapped. This is the ideal range.

  • 7,8-DCQ Derivatives: The electron-withdrawing 8-Cl lowers the pKa. If the pKa drops too low (e.g., < 7.0), the drug may not accumulate as effectively in the acidic vacuole, potentially reducing potency despite the similar structural motif. However, for non-lysosomal targets (e.g., kinase inhibitors), the 7,8-scaffold offers a unique vector to tune lipophilicity and metabolic stability without altering the pharmacophore's core geometry.

References

  • Synthesis of 4,7-Dichloroquinoline

    • Source: Organic Syntheses. "4,7-Dichloroquinoline."[1][2]

    • URL:[Link]

  • Antimalarial Structure-Activity Relationships (SAR)

    • Source: National Institutes of Health (PMC). "4-Aminoquinoline derivatives: Synthesis and in vitro cytotoxicity."
    • URL:[Link]

  • Reactivity of Chloroquinolines

    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Electronic Effects in Quinoline Substitution

    • Source: MDPI. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
    • URL:[Link]

Sources

Validation

Biological Activity Comparison of Quinoline-2-Amine Isomers

Executive Summary: The Isomer Divergence In medicinal chemistry, the quinoline scaffold is a "privileged structure," but the position of the amine substituent dictates its biological fate. While quinoline-2-amine (2-AQ)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Divergence

In medicinal chemistry, the quinoline scaffold is a "privileged structure," but the position of the amine substituent dictates its biological fate. While quinoline-2-amine (2-AQ) is often overshadowed by its famous isomers, it occupies a distinct niche in oncology and neuroprotection.

This guide objectively compares the biological activities of the primary aminoquinoline isomers, focusing on the mechanistic divergence between 2-amino , 4-amino , and 8-amino quinolines.

  • 4-Aminoquinolines (4-AQ): The gold standard for blood-stage malaria (e.g., Chloroquine). Mechanism relies on high basicity and ion trapping.

  • 8-Aminoquinolines (8-AQ): The standard for liver-stage malaria (e.g., Primaquine). Mechanism relies on metabolic activation and ROS generation.

  • 2-Aminoquinolines (2-AQ): Emerging scaffolds for kinase inhibition (PI3K/Akt) and microtubule destabilization in cancer therapy.

Molecular Architecture & Causality

The biological differences stem directly from the electronic influence of the amine group on the quinoline ring nitrogen (


).
Electronic Resonance and Basicity

The "causality" of the pharmacological effect is rooted in the pKa of the ring nitrogen.

  • 4-Isomer (Resonance Stabilization): In 4-aminoquinoline, the lone pair on the exocyclic amine can delocalize into the ring, placing a negative charge on the ring nitrogen. Upon protonation, the resulting cation is highly resonance-stabilized.

    • Result: High basicity (pKa

      
       8.4).
      
    • Biological Consequence:[1][2][3]Ion Trapping. The molecule accumulates up to 1000-fold in the acidic food vacuole of the malaria parasite (pH 5.0), essential for inhibiting heme polymerization [1].

  • 2-Isomer (Inductive/Resonance Conflict): 2-Aminoquinoline also allows resonance delocalization, but the proximity to the ring nitrogen creates different steric and electrostatic environments.

    • Result: Moderate basicity (pKa

      
       7.3).
      
    • Biological Consequence:[1][2] Less accumulation in acidic compartments; distributes more evenly in cytosol/nucleus, favoring enzyme binding (Kinases) and DNA intercalation [2].

  • 8-Isomer (Peri-Interaction): The 8-amino group is peri to the ring nitrogen, often forming an intramolecular Hydrogen bond.

    • Result: Altered solvation and redox potential.

    • Biological Consequence:[2][3] Susceptibility to CYP450 metabolism, generating reactive quinone-imines that cause oxidative stress (killing liver-stage parasites but risking hemolysis in G6PD-deficient patients) [3].

Comparative Biological Activity

Antimalarial Potency

The 4- and 8-isomers dominate this field, but via mutually exclusive mechanisms.

Feature4-Aminoquinoline (e.g., Chloroquine)8-Aminoquinoline (e.g., Primaquine)2-Aminoquinoline
Primary Target Heme Polymerization (Hemozoin)Mitochondrial Electron Transport / ROSWeak/Inactive
Stage Specificity Erythrocytic (Blood Stage)Hepatic (Liver Hypnozoites)N/A
Mechanism Capping hemozoin crystalsGeneration of Superoxide/H2O2N/A
Resistance High (PfCRT mutations)ModerateN/A
Anticancer & Kinase Inhibition (The 2-AQ Niche)

While 4-AQs are explored for autophagy inhibition in cancer, 2-aminoquinolines are chemically privileged for the ATP-binding pockets of kinases.

  • PI3K/Akt/mTOR Pathway: 2-AQ derivatives have shown nanomolar potency against PI3K

    
    . The planar structure allows deep insertion into the kinase cleft, forming H-bonds with the hinge region [4].
    
  • Tubulin Polymerization: 2-substituted quinolines can bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at G2/M phase [5].

Neuroprotection

2-Aminoquinolines are being investigated as Acetylcholinesterase (AChE) inhibitors . The 2-amino moiety mimics the interactions of Tacrine (a tetrahydroacridine), but often with a better safety profile regarding hepatotoxicity [6].

Visualizing the Mechanistic Divergence

The following diagram illustrates how the structural position of the amine group dictates the subcellular localization and downstream biological effect.

Aminoquinoline_SAR Isomer Quinoline-2-Amine Isomers Pos4 4-Amino Position Isomer->Pos4 Pos8 8-Amino Position Isomer->Pos8 Pos2 2-Amino Position Isomer->Pos2 Resonance High Resonance Stabilization (Cation) Pos4->Resonance Basicity High Basicity (pKa > 8) Resonance->Basicity Vacuole Accumulation in Acidic Food Vacuole Basicity->Vacuole Heme Inhibits Heme Polymerization Vacuole->Heme Metabolism CYP450 Metabolism (Quinone-Imine Formation) Pos8->Metabolism ROS ROS Generation (Oxidative Stress) Metabolism->ROS Liver Liver Stage Clearance (Hypnozoites) ROS->Liver Planar Planar/Lipophilic Nature Pos2->Planar Kinase ATP Pocket Binding (PI3K / mTOR) Planar->Kinase Cancer Anticancer Activity (G2/M Arrest) Kinase->Cancer

Figure 1: Structural Activity Relationship (SAR) decision tree showing how amine position dictates pharmacological fate.

Experimental Protocols

To validate the activity of these isomers, the following self-validating protocols are recommended.

Protocol A: -Hematin Inhibition Assay (For 4-AQ Activity)

This cell-free assay quantifies the ability of an isomer to inhibit the conversion of heme to hemozoin, the primary mechanism of 4-aminoquinolines.

  • Reagents:

    • Hemin chloride (dissolved in DMSO).

    • Acetate buffer (0.2 M, pH 5.0).

    • Test compounds (2-AQ, 4-AQ, 8-AQ) dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, mix 100 µL of Hemin solution (final conc. 100 µM) with 100 µL of test compound (various concentrations).

    • Incubate at 37°C for 18–24 hours to allow polymerization.

    • Validation Step: Include Chloroquine as a positive control (should show IC50

      
       10-50 µM depending on conditions).
      
  • Quantification:

    • Wash the plate with DMSO/Bicarbonate buffer to remove unpolymerized free heme.

    • Dissolve the remaining

      
      -hematin (hemozoin) in 0.1 M NaOH.
      
    • Measure absorbance at 405 nm. Lower absorbance indicates higher inhibition.

Protocol B: PI3K Kinase Activity Assay (For 2-AQ Activity)

Used to verify the kinase inhibitory potential of 2-aminoquinoline derivatives.

  • System: ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Procedure:

    • Incubate purified recombinant PI3K

      
       enzyme with lipid substrate (PIP2) and ATP (10 µM) in the presence of the 2-AQ derivative.
      
    • Reaction time: 60 minutes at Room Temperature.

  • Detection:

    • Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

    • Measure Luminescence (RLU).

  • Causality Check: Luminescence is proportional to ADP produced (kinase activity). A decrease in RLU indicates inhibition.

Quantitative Data Summary

The table below consolidates literature values for representative derivatives, highlighting the drastic shift in potency based on the isomer core.

Compound ClassCore StructureTargetActivity Metric (IC50)Ref
Chloroquine 4-AminoquinolineP. falciparum (3D7)~15–20 nM[1]
Primaquine 8-AminoquinolineP. falciparum (Liver)~1–5 µM (Liver stage)[3]
2-AQ Derivative 2-AminoquinolinePI3K

(Enzyme)
120 nM[4]
2-AQ Derivative 2-AminoquinolineMCF-7 (Breast Cancer)0.25 µM[5]

Note: The 2-aminoquinoline core is significantly less potent against malaria (IC50 often >1 µM) compared to the 4-isomer, confirming that the 4-position is essential for the heme-targeting pharmacophore.

References

  • Egan, T. J. (2001). Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials. Mini Reviews in Medicinal Chemistry, 1(1), 113-123. Link

  • Kouznetsov, V. V., et al. (2017). Quinoline derivatives as potential anticancer agents.[4][5] Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1336-1349.

  • Vale, N., et al. (2009). Primaquine: a review of its antimalarial activity and toxicity. Infectious Disorders-Drug Targets, 9(4), 388-404.
  • Luo, Z., et al. (2019). Design, synthesis and biological evaluation of 2-aminoquinoline derivatives as potent PI3K inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2560-2572.
  • Sangani, C. B., et al. (2014). Synthesis and anticancer activity of some new 2-aminoquinoline derivatives. Medicinal Chemistry Research, 23, 2486–2496.
  • Camps, P., et al. (2001). Tacrine-huprine heterodimers: highly potent and selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(26), 4733-4736.

Sources

Comparative

Publish Comparison Guide: FTIR Characterization of 2-Amino-7,8-Dichloroquinoline

Executive Summary Product Focus: 2-Amino-7,8-dichloroquinoline (2-A-7,8-DCQ) Primary Application: Pharmaceutical intermediate (Antimalarial/Anticancer scaffold synthesis) Analytical Challenge: Distinguishing regioisomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2-Amino-7,8-dichloroquinoline (2-A-7,8-DCQ) Primary Application: Pharmaceutical intermediate (Antimalarial/Anticancer scaffold synthesis) Analytical Challenge: Distinguishing regioisomers (e.g., 4-amino analogs) and validating substitution patterns (2-amino vs. 8-amino) without exhaustive NMR time-costs.[1]

This guide provides a rigorous predictive spectral analysis and comparative validation protocol for 2-Amino-7,8-dichloroquinoline.[1] In the absence of a standardized global spectral library entry for this specific intermediate, we synthesize data from validated structural analogs (e.g., 4,7-dichloro-8-aminoquinoline, 5,7-dichloro-8-hydroxyquinoline) to establish a diagnostic fingerprint .[1] This guide enables researchers to differentiate the target compound from common synthetic impurities and structural isomers using Fourier Transform Infrared Spectroscopy (FTIR).

Methodology & Sample Preparation

To ensure reproducibility and high signal-to-noise ratios in the critical fingerprint region (<1500 cm⁻¹), the following protocol is recommended.

Experimental Protocol: KBr Pellet vs. ATR
ParameterKBr Pellet (Transmission) ATR (Attenuated Total Reflectance) Recommendation
Sample State Solid powder dispersed in KBr matrixSolid powder pressed on Crystal (Diamond/ZnSe)ATR (Diamond) for routine QC; KBr for detailed structural elucidation.
Resolution High (can resolve weak overtones)Medium (peak intensity decreases at high wavenumbers)Use ATR for speed; ensure crystal is chemically resistant to chlorinated amines.
Preparation 1-2 mg sample / 200 mg KBr (dry). Grind to fine powder. Press at 8-10 tons.[1][2]Place ~5 mg sample on crystal. Apply consistent pressure (clamp).Critical: Dry sample thoroughly. Hygroscopic amines can show false -OH broadening.[1]
Background Pure KBr pelletAirRun background immediately prior to sample.

Diagnostic Spectral Characteristics

The identification of 2-Amino-7,8-dichloroquinoline relies on confirming three structural motifs: the primary amine (2-position) , the quinoline core , and the dichloro-substitution (7,8-position) .[1]

Table 1: Predicted Characteristic Peaks & Assignments

Data synthesized from structural analogs (4,7-dichloro-8-aminoquinoline [1], 5,7-dichloro-8-hydroxyquinoline [2], and 2-amino-4,6-dichloropyrimidine [3]).[1]

Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) ν(N-H) Asymmetric Stretch3400 – 3500 High: Doublet structure distinguishes -NH₂ from -NH- or -OH.[1]
ν(N-H) Symmetric Stretch3280 – 3350 High: Confirms primary amine.
δ(N-H) Scissoring1620 – 1650 Medium: Often overlaps with aromatic ring stretching.
Quinoline Ring ν(C=N) / ν(C=C) Skeletal1580 – 1620 High: Characteristic "Quinoline I/II" bands.
Ring Breathing~1500 Medium: General aromatic indicator.
Aromatic C-H ν(C-H) Stretch3010 – 3080 Low: Weak bands above 3000 cm⁻¹.
γ(C-H) Out-of-Plane Bend800 – 860 Critical: Pattern depends on substitution (2,7,8-trisubstituted).
Aryl Chlorides (C-Cl) ν(C-Cl) Stretch1050 – 1090 Medium: Strong band, confirms halogenation.
C-Cl Deformation600 – 800 High: Multiple bands indicating polychlorination.[1]
Structural Logic Visualization

The following diagram illustrates the correlation between the chemical structure and the expected spectral response, highlighting the "Diagnostic Zones."

SpectralLogic cluster_molecule Target Molecule: 2-Amino-7,8-Dichloroquinoline cluster_spectrum Spectral Response (FTIR) NH2 2-Amino Group (-NH2) HighFreq High Frequency (3200-3500 cm⁻¹) NH2->HighFreq N-H Stretching (Doublet) MidFreq Double Bond Region (1500-1650 cm⁻¹) NH2->MidFreq N-H Bending Ring Quinoline Core (C9H5N) Ring->HighFreq C-H Stretch (>3000) Ring->MidFreq C=N / C=C Stretch Fingerprint Fingerprint Region (600-1100 cm⁻¹) Ring->Fingerprint C-H Out-of-Plane (Subst. Pattern) Cl 7,8-Dichloro (-Cl x2) Cl->Fingerprint C-Cl Stretch & Deformation

Caption: Mapping structural moieties to diagnostic FTIR spectral regions. Blue paths indicate amine validation; Red paths indicate chlorination verification.[1]

Comparative Analysis: Target vs. Alternatives

In drug development, the primary risk is misidentifying a regioisomer (e.g., 4-amino) or failing to detect unreacted starting material (7,8-dichloroquinoline).[1]

Scenario A: Distinguishing from Precursor (7,8-Dichloroquinoline)
  • The Problem: Incomplete amination of the starting material.

  • FTIR Solution:

    • Target (2-Amino): Prominent N-H doublet at 3400-3500 cm⁻¹.

    • Precursor: Absence of N-H stretching bands. The region >3100 cm⁻¹ will be clean (baseline), showing only weak C-H stretches.

Scenario B: Distinguishing from Isomer (4-Amino-7,8-dichloroquinoline)
  • The Problem: Regioisomers often have identical mass (MS is blind) and similar polarity (TLC is difficult).

  • FTIR Solution:

    • Fingerprint Region (800-900 cm⁻¹): The C-H out-of-plane (OOP) bending vibrations are sensitive to the substitution pattern on the aromatic ring.[1]

    • 2-Amino Isomer: The proton environment involves adjacent protons on the benzene ring (H5, H6) and isolated protons on the pyridine ring (H3, H4).[1]

    • 4-Amino Isomer: The substitution at position 4 changes the symmetry and coupling of the pyridine ring protons.[1]

    • Diagnostic Shift: While exact wavenumbers require a reference standard, significant shifts (>10-20 cm⁻¹) in the strong bands between 800-850 cm⁻¹ will be observed between the 2-amino and 4-amino isomers [1].[1]

Table 2: Comparative Diagnostic Matrix
Feature2-Amino-7,8-DCQ (Target) 7,8-Dichloroquinoline (Precursor) 4-Amino-7,8-DCQ (Isomer)
3400-3500 cm⁻¹ Doublet (Strong) AbsentDoublet (Strong)
1620-1650 cm⁻¹ N-H Scissor (Medium) AbsentN-H Scissor (Medium)
Fingerprint (OOP) Pattern A (2-subst)Pattern B (Unsubst pyridine)Pattern C (4-subst)
C-Cl Bands PresentPresentPresent

Validation Workflow

Use this self-validating workflow to confirm identity during synthesis or QC.

ValidationWorkflow Start Crude Sample Step1 Check 3200-3500 cm⁻¹ Region Start->Step1 Decision1 Doublet Present? Step1->Decision1 Step2 Check 1650-1750 cm⁻¹ Region Decision1->Step2 Yes ResultB FAIL: Unreacted Precursor Decision1->ResultB No (No NH2) Step3 Analyze Fingerprint (600-900 cm⁻¹) Step2->Step3 No (Clean) ResultC FAIL: Amide/Solvent Contamination Step2->ResultC Yes (C=O detected) Decision2 C=O Peak Present? Decision3 Matches Reference? Step3->Decision3 ResultA CONFIRMED: 2-Amino-7,8-DCQ Decision3->ResultA Yes ResultD FAIL: Isomer/Impurity Decision3->ResultD No (Shifted Peaks)

Caption: Step-by-step logic gate for validating 2-Amino-7,8-dichloroquinoline purity via FTIR.

References

  • Nemez, D. B., et al. (2023). "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products." Canadian Journal of Chemistry.[3] Available at: [Link]

  • Bahgat, K., & Ragheb, A. G. (2007). "Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro Derivatives Based on Density Functional Theory Calculations." Central European Journal of Chemistry. Available at: [Link]

  • Sharma, et al. "Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine."[1] Asian Journal of Chemistry. Available at: [Link]

Sources

Validation

Crystallographic Profiling of Dichloro-Substituted Aminoquinolines: A Comparative Guide

Executive Summary This guide provides a technical comparison of the crystal packing determinants, intermolecular interactions, and structural stability of dichloro-substituted aminoquinoline scaffolds. Focusing on the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the crystal packing determinants, intermolecular interactions, and structural stability of dichloro-substituted aminoquinoline scaffolds. Focusing on the pharmacologically critical 4,7-dichloroquinoline (a chloroquine precursor) and 5,7-dichloro-8-quinolinol (an antimicrobial agent), we analyze how specific chlorine substitution patterns dictate lattice energy through competing


 stacking and halogen bonding mechanisms.

Structural Class Analysis: The Impact of Cl-Substitution

In drug design, the introduction of chlorine atoms into the quinoline scaffold serves two purposes: modulating lipophilicity (


) and blocking metabolic oxidation sites. However, from a solid-state perspective, the position of the chlorine atom drastically alters the "performance" of the crystal—defined here as its lattice stability, solubility profile, and propensity for polymorphism.
Comparative Case Studies
Case A: The "Stacking-Dominated" Scaffold (4,7-Dichloroquinoline)
  • Core Utility: Precursor for 4-aminoquinoline antimalarials (Chloroquine, Amodiaquine).[1][2]

  • Structural Driver: The 4,7-substitution pattern creates a planar molecule that relies heavily on

    
     stacking  for crystal cohesion. The lack of strong hydrogen bond donors (in the un-functionalized core) means the lattice is stabilized by van der Waals forces and weak 
    
    
    
    contacts.
  • Crystallographic Consequence: These compounds often crystallize in monoclinic space groups (e.g.,

    
    ) with short stacking axes (approx. 3.8 Å), leading to needle-like morphology that can be difficult to refine due to preferred orientation.
    
Case B: The "H-Bond Dominated" Scaffold (5,7-Dichloro-8-quinolinol)
  • Core Utility: Chelating agent and antimicrobial (Chloroxine).

  • Structural Driver: The presence of the hydroxyl group at position 8 introduces a strong hydrogen bond donor/acceptor pair. The 5,7-dichloro substitution enhances the acidity of the phenol.

  • Crystallographic Consequence: The structure is dominated by intermolecular hydrogen bonds (

    
    ), often forming centrosymmetric inversion dimers. This results in more robust, block-like crystals with higher melting points and lower solubility compared to the 4,7-isomers.
    

Quantitative Comparison: Crystal Metrics

The following table contrasts the crystallographic parameters of the two primary scaffolds. Note the significant difference in the Shortest Stacking Axis, indicating the dominance of


-interactions in the 4,7-isomer.
Metric4,7-Dichloroquinoline (Stacking Model)5,7-Dichloro-8-quinolinol (H-Bond Model)
Crystal System MonoclinicMonoclinic / Triclinic (Polymorph dependent)
Space Group


or

Z (Molecules/Unit) 8 (2 molecules in asymmetric unit)4 (Dimers common)
Shortest Axis ~3.82 Å (b-axis)~7.2 Å (varies by solvate)
Primary Interaction Face-to-Face

Stacking

Hydrogen Bonding
Cl Interaction Weak

(Type I)

and

Melting Point 84–87 °C178–180 °C
Lattice Stability Moderate (Soluble in non-polar solvents)High (Low solubility in water/ethanol)

Analyst Insight: The ~100 °C difference in melting point validates the superior lattice energy provided by the hydrogen-bonding network in the 5,7-isomer compared to the stacking-only forces in the 4,7-isomer.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray Diffraction (XRD), specific protocols must be followed to avoid twinning and disorder common in planar quinolines.

Phase I: Synthesis of the 4,7-Dichloro Scaffold
  • Principle: The 4-position hydroxyl is converted to a chloride using phosphoryl chloride (

    
    ), a reaction driven by the formation of a stable phosphate by-product.
    
  • Reactants: Combine 7-chloro-4-hydroxyquinoline (1.0 eq) with

    
     (excess, solvent/reagent).
    
  • Reflux: Heat to 105°C for 2 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate/Hexane).

  • Quench: Pour reaction mixture slowly onto crushed ice/ammonia (exothermic!). Maintain pH > 8 to ensure the free base precipitates.

  • Isolation: Filter the white/off-white precipitate.

Phase II: Crystallization Strategy (The Critical Step)

Standard evaporation often yields needles for 4,7-DCQ. Use Vapor Diffusion for block-like crystals.

  • Method: Vapor Diffusion (Solvent/Anti-solvent).

  • Solvent (Inner Vial): Dissolve 20 mg of product in 1 mL Dichloromethane (DCM) .

  • Anti-solvent (Outer Vial): 4 mL Hexane .

  • Mechanism: Hexane slowly diffuses into the DCM, lowering solubility gradually. This promotes nucleation of fewer, higher-quality crystals over 48-72 hours.

  • Validation: Check crystals under a polarizing microscope. Sharp extinction indicates singularity; "fading" extinction suggests twinning.

Structural Analysis Workflow

The following diagram outlines the logical flow from raw material to validated crystal structure, highlighting the decision nodes for refinement.

G Start Crude Dichloro-Aminoquinoline Recryst Recrystallization (Vapor Diffusion: DCM/Hexane) Start->Recryst Check Microscopy Check (Polarized Light) Recryst->Check Check->Recryst Twinning/Amorphous DataCol XRD Data Collection (Mo or Cu Source, 100K) Check->DataCol Single Crystal Solve Structure Solution (Direct Methods/SHELXT) DataCol->Solve Refine Refinement (SHELXL) Minimize R1 and wR2 Solve->Refine Validation CheckCIF & OLEX2 Report Refine->Validation Validation->Refine High Residuals

Figure 1: Crystallography workflow optimized for planar aromatic systems prone to stacking faults.

Mechanistic Interaction Map

Understanding why these structures pack differently is crucial for predicting the properties of new derivatives.

Interactions cluster_0 4,7-Dichloroquinoline (Stacking) cluster_1 5,7-Dichloro-8-quinolinol (H-Bonding) Cl4 4-Cl Position Ring Quinoline Ring Cl4->Ring Steric Bulk Cl7 7-Cl Position Cl7->Cl7 Weak Cl...Cl (Type I) Ring->Ring Pi-Pi Stacking (3.8 A) OH 8-OH Group N Quinoline N OH->N Intramolecular HB OH->N Intermolecular HB (Dimer Formation) Cl5 5-Cl Position Cl5->Ring Cl...Pi Interaction

Figure 2: Interaction topology comparing the stacking-mediated assembly of 4,7-DCQ vs. the hydrogen-bond-mediated assembly of 5,7-DCQ-8-OH.

References

  • Kulkarni, A. A., et al. (2012).[3] "4,7-Dichloroquinoline."[1][3][4][5][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1498. Link

    • Significance: Defines the unit cell and stacking parameters for the 4,7-isomer.
  • Giacomelli, C., et al. (2016). "Intermolecular Recognition of the Antimalarial Drug Chloroquine." Crystal Growth & Design, 16(11). Link

    • Significance: Provides comparative data on how the amino-side chain disrupts the stacking seen in the dichloro-precursor.
  • Wang, Y., et al. (2013). "Crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol)." Acta Crystallographica Section E, 69(5). Link

    • Significance: Illustrates the H-bonding dimerization motif in 8-hydroxyquinoline deriv
  • Larsen, S., et al. (2015). "Process Development for the Manufacture of the Antimalarial Amodiaquine." Organic Process Research & Development, 19(12). Link

    • Significance: Validates the synthesis and purification protocols for 4,7-dichloroquinoline.

Sources

Comparative

Comparative Profiling: 7,8-Dichloroquinolin-2-amine vs. 4-Aminoquinoline Standards

Executive Summary: The Scaffold Shift This guide provides a rigorous framework for benchmarking 7,8-dichloroquinolin-2-amine (DCQ-2A) against the industry "Gold Standard" Chloroquine (CQ) and its analogs (Hydroxychloroqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Shift

This guide provides a rigorous framework for benchmarking 7,8-dichloroquinolin-2-amine (DCQ-2A) against the industry "Gold Standard" Chloroquine (CQ) and its analogs (Hydroxychloroquine, Amodiaquine).

While Chloroquine relies on a 4-aminoquinoline core with a specific "magic chloro" at position 7 to drive lysosomotropism and heme capping, DCQ-2A represents a structural divergence:

  • Positional Shift (4-N

    
     2-N):  The amine moves from position 4 to 2, significantly altering basicity and resonance, potentially compromising the "ion trapping" mechanism essential for CQ's efficacy.
    
  • Halogenation (7-Cl

    
     7,8-diCl):  The additional chlorine at position 8 increases lipophilicity (LogP), altering membrane permeability and solubility profiles.
    

Hypothesis for Benchmarking: DCQ-2A will likely exhibit lower vacuolar accumulation than CQ due to reduced pKa but may offer superior activity against specific resistant strains or alternative targets (e.g., kinase inhibition) where the 4-amino steric bulk is a liability.

Physicochemical Profiling (The "Drivers")

Before biological testing, you must establish the physicochemical basis for potency differences. CQ acts via lysosomotropism —it enters the parasite's acidic food vacuole (pH ~5.0) as a neutral molecule, becomes protonated (trapped), and binds heme.

Comparative Parameters
ParameterChloroquine (Reference)7,8-Dichloroquinolin-2-amine (Test)Impact on Efficacy
Core Scaffold 4-Aminoquinoline2-Aminoquinoline4-N is crucial for high basicity; 2-N is generally less basic.
Substituents 7-Chloro7,8-Dichloro7,8-diCl increases lipophilicity (LogP) and steric hindrance.
pKa (est.)

,


(Mono-basic)
Lower pKa reduces accumulation in the acidic vacuole (pH 5.0).
Mechanism Strong Heme Polymerization InhibitorWeak Heme Inhibitor (Predicted)Likely requires alternative target validation (e.g., PfLDH).
Visualization: The Ion Trapping Mechanism

IonTrapping cluster_cytosol Cytosol (pH 7.4) cluster_vacuole Food Vacuole (pH 5.0) CQ_Uncharged Chloroquine (Uncharged) CQ_Protonated CQ++ (Trapped) CQ_Uncharged->CQ_Protonated Rapid Diffusion & Protonation DCQ_Uncharged DCQ-2A (Uncharged) DCQ_Protonated DCQ-2A+ (Weakly Trapped) DCQ_Uncharged->DCQ_Protonated Slower Diffusion Heme Free Heme (Toxic) CQ_Protonated->Heme Binds/Caps Hemozoin Hemozoin (Safe) CQ_Protonated->Hemozoin BLOCKS Heme->Hemozoin Polymerization

Figure 1: Ion Trapping Logic. CQ (Green) efficiently traps in the vacuole to block Hemozoin formation. DCQ-2A (Yellow) is predicted to have weaker trapping efficiency due to the 2-amino shift.

Functional Assay: -Hematin Inhibition

To determine if DCQ-2A mimics the mechanism of Chloroquine, you must assess its ability to inhibit the formation of


-hematin (synthetic hemozoin).
Protocol: NP-40 Mediated Heme Crystallization

This assay mimics the lipid environment of the parasite's digestive vacuole.

  • Reagents:

    • Hemin chloride stock (16.3 mM in DMSO).

    • Acetate buffer (1 M, pH 5.0).

    • NP-40 detergent (mimics neutral lipids).[1]

  • Workflow:

    • Step 1: Dispense 100

      
      L of Hemin solution (100 
      
      
      
      M final) into a 96-well plate.
    • Step 2: Add test compounds (DCQ-2A vs. CQ) in serial dilution (0.1

      
      M – 100 
      
      
      
      M).
    • Step 3: Trigger crystallization by adding NP-40/Acetate buffer. Incubate at 37°C for 24 hours.

    • Step 4: Quantification: Add pyridine (20% v/v) to dissolve unpolymerized heme. Polymerized

      
      -hematin remains insoluble.
      
    • Step 5: Read absorbance at 405 nm.[2]

  • Success Metric:

    • CQ

      
      :  Expected range 10–50 
      
      
      
      M.
    • Interpretation: If DCQ-2A

      
      M, it does not  act via heme detoxification, and you must investigate alternative targets (e.g., kinase inhibition).
      
Cellular Potency: P. falciparum Growth Inhibition[3]

This is the definitive test for biological efficacy. You must test against both CQ-Sensitive (3D7) and CQ-Resistant (Dd2 or W2) strains to see if the structural modification bypasses resistance mechanisms (PfCRT mutations).

Protocol: SYBR Green I Fluorescence Assay

Validated by Smilkstein et al. (2004).

  • Culture: Synchronize P. falciparum cultures to the ring stage (1% parasitemia, 2% hematocrit).

  • Dosing:

    • Reference: Chloroquine Diphosphate (Start 1

      
      M, 2-fold dilutions).
      
    • Test: DCQ-2A (Start 10

      
      M, 2-fold dilutions).
      
  • Incubation: 72 hours at 37°C (allows for full replication cycle).

  • Lysis & Detection:

    • Add Lysis Buffer containing SYBR Green I (intercalates into parasite DNA).

    • Incubate 1 hour in dark.

  • Readout: Fluorescence (Ex: 485 nm / Em: 535 nm).

Data Analysis Table (Template)
CompoundStrain 3D7 (

nM)
Strain W2 (Resistant) (

nM)
Resistance Index (RI)
Chloroquine ~15–20~150–250>10 (High Resistance)
DCQ-2A DetermineDetermineIf < 2, Cross-resistance is low

Expert Insight: If DCQ-2A shows poor activity in the Heme Assay (Section 3) but good activity here (Section 4), it suggests a non-vacuolar mechanism of action , potentially making it valuable for combination therapy.

Cytotoxicity & Selectivity (Safety Profiling)

A potent compound is useless if it kills the host. The Selectivity Index (SI) is the ratio of mammalian toxicity to parasitic potency.

Protocol: MTT Assay on HepG2 Cells
  • Seeding: Seed HepG2 (liver carcinoma) cells at

    
     cells/well.
    
  • Treatment: Incubate with DCQ-2A (1–100

    
    M) for 48 hours.
    
  • Development: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Calculation:

    
    
    
  • Benchmark:

    • Excellent: SI > 100

    • Moderate: SI 10–100

    • Toxic: SI < 10

Benchmarking Workflow Diagram

BenchmarkingWorkflow cluster_screen Primary Screening cluster_profile Secondary Profiling Start Compound Library (DCQ-2A) HemeAssay Beta-Hematin Inhibition (Target Validation) Start->HemeAssay GrowthAssay P. falciparum (3D7) (Potency) Start->GrowthAssay ResistantAssay MDR Strain (W2/Dd2) (Cross-Resistance) HemeAssay->ResistantAssay If Active GrowthAssay->ResistantAssay IC50 < 1uM ToxAssay HepG2 Cytotoxicity (Safety) ResistantAssay->ToxAssay Decision Calculate Selectivity Index (SI) ToxAssay->Decision Outcome Lead Candidate? Decision->Outcome SI > 10

Figure 2: The Go/No-Go Decision Tree for Quinoline Benchmarking.

References
  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.

  • Egan, T. J., et al. (2013). "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry, 43(2), 283–291.

  • Vargas, S., et al. (2022).

    
    -Hematin Crystallization." ACS Omega. 
    
  • Aguiar, A. C., et al. (2012).[3] "Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites." PLoS ONE, 7(5).

  • Musonda, C. C., et al. (2004). "Chloroquine-resistance reversing properties of new quinoline derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Elemental analysis standards for C9H6Cl2N2 compounds

Benchmarking Elemental Purity: Analytical Standards for 2,4-Dichloro-6-methylquinazoline ( ) Executive Summary: The Halogen Challenge In the development of tyrosine kinase inhibitors (e.g., Afatinib analogs) and antifola...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Elemental Purity: Analytical Standards for 2,4-Dichloro-6-methylquinazoline ( )

Executive Summary: The Halogen Challenge

In the development of tyrosine kinase inhibitors (e.g., Afatinib analogs) and antifolates, the scaffold 2,4-Dichloro-6-methylquinazoline (


, MW 213.06) is a critical intermediate. However, validating the purity of this compound presents a specific analytical paradox: its high halogen content (~33% Cl) often compromises the catalysts used in standard organic elemental analysis (EA), leading to false "failures" in Nitrogen determination.

This guide objectively compares the three primary methodologies for validating


: Automated Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Energy-Dispersive X-Ray Fluorescence (ED-XRF) . We provide optimized protocols to overcome the "halogen effect" and ensure your Certificate of Analysis (CoA) meets the rigorous 

acceptance criteria required by top-tier journals and regulatory bodies.

Compound Profile & Theoretical Standards

Before benchmarking methods, one must establish the theoretical baseline. For


, the stoichiometric standards are rigid. Any deviation beyond the industry tolerance (

) usually indicates solvent entrapment (e.g., DCM, EtOAc) or hydrolysis to the quinazolinone derivative.
Table 1: Theoretical Elemental Composition ( )
ElementSymbolAtomic MassCount% Weight (Theoretical)Acceptance Range (

)
Carbon C12.011950.73% 50.33% – 51.13%
Hydrogen H1.00862.84% 2.44% – 3.24%
Chlorine Cl35.45233.28% 32.88% – 33.68%
Nitrogen N14.007213.15% 12.75% – 13.55%

Comparative Analysis of Methodologies

Method A: Automated Combustion Analysis (The Gold Standard)

Technique: Flash Combustion (Dumas/Pregl method) with Thermal Conductivity Detection (TCD).[1]

  • Mechanism: The sample is flash-combusted at >900°C.

    
    , 
    
    
    
    ,
    
    
    .[2]
  • The Challenge: With 33% Chlorine, the combustion produces significant

    
     and 
    
    
    
    gas. These halogens react with the standard Copper reduction tube (used to convert
    
    
    ), causing rapid catalyst exhaustion and falsely elevated Nitrogen readings due to detector interference.
  • The Fix: Use of a Silver Tungstate on MgO or Silver Wool trap is mandatory to sequester Chlorine as AgCl before it reaches the detector.

Method B: High-Resolution Mass Spectrometry (HRMS)

Technique:[1] Q-TOF or Orbitrap (ESI+).

  • Mechanism: Ionizes the molecule to measure the exact mass (

    
     212.998).
    
  • The Gap: While HRMS confirms identity and the isotopic pattern (distinctive 9:6:1 ratio for

    
    ), it cannot  prove bulk purity. A sample can be 80% pure (mixed with inorganic salts) and still show a perfect mass spectrum. It is a qualitative, not quantitative, bulk standard.
    
Method C: Energy Dispersive X-Ray Fluorescence (ED-XRF)

Technique: Direct excitation of solid powder.

  • Mechanism: Measures secondary X-ray emission characteristic of Chlorine.

  • Utility: Excellent for "Process Analytical Technology" (PAT).[1] It can quantify the Cl content (33%) in seconds without sample destruction. However, it is blind to Hydrogen and has poor precision for Nitrogen/Carbon in organic matrices.

Summary Comparison Table
FeatureCombustion (CHN)HRMS (Q-TOF)ED-XRF
Primary Output Bulk Purity (% w/w)Molecular IdentityHalogen Ratio
Precision High (<0.2% SD)High (<5 ppm mass error)Medium (1-5% RSD)
Sample Req. 2–5 mg (Destructive)<0.1 mg>100 mg (Non-destructive)
Cl Interference High (Requires Scrubbing)None (Isotopic Pattern helps)None (Target Analyte)
Cost per Run


$
$
Verdict Required for Publication Required for Structure ProofBest for Quick QC

Experimental Protocol: Optimized Combustion for Halogenated Heterocycles

To achieve the theoretical values listed in Table 1, standard CHN protocols must be modified. The following protocol is self-validating and prevents the "chlorine poisoning" of the detector.

Reagents & Equipment[1][3][4][5]
  • Analyzer: Elementar vario EL cube or Thermo FlashSmart.

  • Combustion Tube Packing:

    • Zone 1 (Top/Inlet): Quartz wool.

    • Zone 2 (Oxidation): Tungsten(VI) oxide (

      
      ) on Alumina (facilitates combustion of refractory N-heterocycles).[1]
      
    • Zone 3 (Halogen Trap): Silver Wool (Ag) heated to 850°C. Crucial Step.[1]

  • Reduction Tube: Copper wires (pure), maintained at 600°C.[2]

Step-by-Step Workflow
  • Micro-Weighing: Weigh 2.500 mg (

    
     mg) of dried 
    
    
    
    into a tin capsule.
    • Note: Do not use silver capsules; the tin exothermic reaction is required to reach the 1800°C flash point needed to break the quinazoline ring.

  • Oxygen Boost: Set Oxygen dosing to 120 seconds (or "High Oxygen" mode).

    • Causality: Nitrogen heterocycles are flame-retardant. Excess oxygen ensures complete conversion of the ring carbons to

      
      .
      
  • The Silver Scrub: Ensure the combustion gas passes through the Silver Wool zone before entering the reduction tube.

    • Reaction:

      
      .[1]
      
    • Validation: If the Silver wool turns completely black/grey after 50 runs, it is saturated. Replace immediately to prevent Cl breakthrough.

  • Calibration: Calibrate using Acetanilide (Standard) interspersed with S-Benzyl-thiuronium chloride (to verify halogen scrubbing efficiency).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating a batch of


 using these standards.

ValidationProtocol Start Synthesis of C9H6Cl2N2 HNMR 1H-NMR Check (Solvent/Structure) Start->HNMR Dry Vacuum Dry (Remove DCM/EtOAc) HNMR->Dry Solvents Detected EA_Choice Select Analysis Method HNMR->EA_Choice Clean Spectra Dry->EA_Choice Combustion Combustion Analysis (w/ Ag Trap) EA_Choice->Combustion Publication/CoA XRF ED-XRF Screen (Cl % only) EA_Choice->XRF Internal QC Result_Pass Pass: Values within ±0.4% (Pure Batch) Combustion->Result_Pass Matches Theoretical Result_Fail Fail: N > 0.4% deviation (Trap Failure?) Combustion->Result_Fail High N (Cl interference) Result_Fail_C Fail: C < 0.4% deviation (Solvent/Moisture) Combustion->Result_Fail_C Low C (Inorganic Salt)

Figure 1: Decision tree for validating halogenated heterocycles. Note the critical drying step and the differentiation between failure modes.

Troubleshooting Common Failures

When analyzing


, researchers often encounter specific failure modes. Here is how to interpret the data:
  • Scenario 1: Carbon is Low (-1.0%), Nitrogen is Correct.

    • Cause: Inorganic impurities (e.g., Silica gel from column chromatography or Sodium Sulfate from drying). These do not combust, diluting the Carbon weight %.

  • Scenario 2: Nitrogen is High (+0.8%), Carbon is Correct.

    • Cause:Halogen Breakthrough. The Silver trap is saturated. Chlorine gas is passing to the TCD detector and being misread as Nitrogen (similar thermal conductivity). Action: Repack the combustion tube.

  • Scenario 3: Hydrogen is High (+0.5%).

    • Cause: The sample is hygroscopic. The quinazoline nitrogens can hydrogen bond with atmospheric water. Action: Dry at 60°C under high vacuum (

      
       mbar) for 4 hours.
      

References

  • International Council for Harmonisation (ICH). (2019).[1] Guideline Q3D (R1) on Elemental Impurities.[1] European Medicines Agency. [Link]

  • Thermo Fisher Scientific. (2021). 2,4-Dichloro-6-methylquinazoline, 97% Certificate of Analysis. Fisher Scientific. [Link][1]

  • PerkinElmer. (2015). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska Application Notes. [Link]

  • PubChem. (2023). 2,4-Dichloro-6-methylquinazoline Compound Summary. National Library of Medicine. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to 7,8-Dichloroquinolin-2-amine Disposal

The following guide details the technical disposal procedures for 7,8-Dichloroquinolin-2-amine (CAS: 1339883-85-0). This protocol is designed for research laboratories and drug development facilities, prioritizing person...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal procedures for 7,8-Dichloroquinolin-2-amine (CAS: 1339883-85-0). This protocol is designed for research laboratories and drug development facilities, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental protection.

[1][2]

Executive Summary

7,8-Dichloroquinolin-2-amine is a halogenated heterocyclic amine used primarily as a pharmaceutical intermediate.[1][2] Its disposal is strictly regulated due to the thermal stability of the quinoline ring and the presence of chlorine atoms, which pose risks of forming toxic byproducts (dioxins/furans) if incinerated incorrectly.

  • Primary Waste Stream: Halogenated Organic Waste.[2][3]

  • Disposal Method: High-temperature incineration with flue gas scrubbing.[1][2]

  • Critical Restriction: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents if avoidable (increases disposal costs).[2][4]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe handling.[2]

PropertyData
CAS Number 1339883-85-0
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol
Physical State Solid (Crystalline Powder)
Acidity/Basicity Weak Base (Amine group)
Solubility Low in water; soluble in DMSO, DCM, Methanol
GHS Hazard Classification
  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation) (H335)[1][2]

  • Aquatic Hazard: Acute/Chronic Category 3 (H412) - Inferred from structural analogs[1][2]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[2] Improper segregation is the most common cause of regulatory fines and safety incidents.[2]

Segregation Logic

Because the molecule contains two chlorine atoms, it is classified as Halogenated Waste .[2]

  • Why Segregate? Mixing halogenated waste with non-halogenated waste (e.g., Acetone, Ethanol) forces the entire mixture to be treated as halogenated. Halogenated waste requires specialized incineration (higher temperature, acid scrubbers) which is significantly more expensive.[2]

  • Incompatibility: As a weak base, avoid mixing with strong acids (e.g., Sulfuric Acid, Nitric Acid) in the waste container to prevent exothermic neutralization or the formation of insoluble salts that clog waste lines.

Container Selection[2][3][4]
  • Solid Waste: Wide-mouth High-Density Polyethylene (HDPE) jars or amber glass jars.

  • Liquid Waste: HDPE carboys or Safety Cans rated for halogenated solvents.

  • Labeling: Must be labeled "HAZARDOUS WASTE" with the specific constituents listed (e.g., "7,8-Dichloroquinolin-2-amine, Dichloromethane").[1][2]

Disposal Workflows (Visualized)

Workflow 1: Solid Waste Disposal

This workflow applies to pure chemical stocks, contaminated gloves, weighing boats, and filter papers.

SolidWaste Start Solid Waste Generation (7,8-Dichloroquinolin-2-amine) CheckType Is it Pure Chemical or Contaminated Debris? Start->CheckType Pure Pure Substance / Expired Stock CheckType->Pure Debris Contaminated PPE / Consumables CheckType->Debris Container1 Place in Amber Glass or HDPE Jar (Screw Cap) Pure->Container1 Container2 Double Bag in Clear Polyethylene Bags (If bulky) or Wide-Mouth Jar Debris->Container2 Label Apply Hazardous Waste Label Check: 'Toxic', 'Irritant' Container1->Label Container2->Label Storage Store in Satellite Accumulation Area (Keep Closed) Label->Storage Pickup Request EHS Pickup for Incineration Storage->Pickup

Caption: Decision tree for handling solid waste forms of 7,8-Dichloroquinolin-2-amine.

Workflow 2: Liquid Waste (Mother Liquors)

This workflow applies to reaction mixtures or dissolved stocks.[2]

LiquidWaste Start Liquid Waste Generation (Solution containing Compound) SolventCheck Identify Primary Solvent Start->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (Methanol, DMSO, Ethyl Acetate) SolventCheck->NonHalo Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Stream1 Stream A: Halogenated Organic Waste Halo->Stream1 Stream2 Stream A: Halogenated Organic Waste (Due to solute contamination) NonHalo->Stream2 PHCheck Check pH Aqueous->PHCheck Combine Combine in HDPE Carboy Label 'Halogenated Waste' Stream1->Combine Stream2->Combine PHCheck->Stream2 If Neutral Neutralize Neutralize to pH 6-9 PHCheck->Neutralize If Acidic/Basic Neutralize->Stream2

Caption: Segregation logic for liquid waste. Note that even non-halogenated solvents become "Halogenated Waste" when contaminated with this compound.[2]

Regulatory Compliance & RCRA Codes

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Characterization: While 7,8-Dichloroquinolin-2-amine is not explicitly listed on the P-List (acutely toxic) or U-List (toxic), it must be treated as a characteristic hazardous waste if it exhibits toxicity.[1][2]

  • Default Classification: Due to the lack of specific exclusion data, treat as Hazardous Waste .[2]

  • RCRA Codes:

    • If dissolved in halogenated solvents (e.g., Methylene Chloride), apply code F002 .

    • If the waste exhibits toxicity characteristic (via TCLP), apply relevant D-codes (e.g., D004-D043, though unlikely for the pure amine unless heavy metals are present in synthesis).

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" only if confirmed by EHS; otherwise, default to Hazardous Waste (Halogenated) .[2]

Emergency Spill Procedures

Immediate Action Required: Evacuate the immediate area if dust is generated.[2]

  • PPE: Don double nitrile gloves, safety goggles, lab coat, and a N95 or P100 respirator (if powder is loose).

  • Containment:

    • Solid Spill: Do not dry sweep.[2] Cover with a damp paper towel to prevent dust generation, then scoop into a waste jar.[2]

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.[2]

  • Decontamination: Clean the surface with a soap/water solution.[2] The amine is not highly water-soluble, so a surfactant (soap) is necessary to lift it from surfaces.[2]

  • Disposal: Place all cleanup materials (pads, gloves) into the Solid Hazardous Waste container.

Expert Insights: The "Why" Behind the Protocol

  • Thermal Stability: Quinolines are thermally stable aromatic heterocycles.[2] Standard autoclaving will not destroy this compound.[2] It requires incineration at >1000°C.[2]

  • Amine Reactivity: As an amine, this compound can react with nitrosating agents (nitrites) to form nitrosamines, which are potent carcinogens. Never dispose of this compound in a waste stream containing sodium azide or nitric acid.[2]

References

  • PubChem. (n.d.).[2] Compound Summary: 7,8-Dichloroquinolin-2-amine (CAS 1339883-85-0).[1][2][5][6][7] National Library of Medicine.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Chloroquinolin-amines. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7,8-Dichloroquinolin-2-amine

Executive Safety Summary 7,8-Dichloroquinolin-2-amine is a halogenated heteroaromatic amine used primarily as a pharmacophore building block. While often classified under generic hazard codes, its structural properties—s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

7,8-Dichloroquinolin-2-amine is a halogenated heteroaromatic amine used primarily as a pharmacophore building block. While often classified under generic hazard codes, its structural properties—specifically the fusion of the electron-deficient pyridine ring with a lipophilic dichlorobenzene moiety—demand a safety protocol exceeding standard "irritant" guidelines.

Critical Hazard Insight: Unlike simple amines, the 7,8-dichloro substitution pattern significantly increases the molecule's lipophilicity (LogP). This enhances its ability to penetrate the stratum corneum (outer skin layer) and cross cellular membranes. Consequently, standard "splash protection" is insufficient; protocols must focus on preventing dermal absorption and inhalation of micro-fines .

Hazard Analysis & Risk Logic (The "Why")

To trust the protocol, you must understand the mechanism of toxicity.

Hazard ClassMechanism of ActionOperational Implication
Acute Toxicity (Oral/Dermal) Lipophilic Absorption: The dichloro-group facilitates transport across lipid bilayers. Once systemic, quinoline derivatives can undergo metabolic activation (N-oxidation) to form reactive electrophiles.Zero-Skin-Contact Rule: Gloves are not just for cleanliness; they are a chemical barrier against systemic toxicity.
Genotoxicity (Suspected) Intercalation: The planar quinoline core can intercalate into DNA base pairs. Halogenation often stabilizes these complexes or hinders metabolic detoxification.Dust Control: Inhalation of dust bypasses first-pass metabolism. Weighing must occur in a controlled environment.
Severe Eye Irritant Basic Corrosivity: The 2-amine functionality provides a localized basic environment that can cause rapid, irreversible corneal opacity upon contact.Goggles vs. Glasses: Safety glasses allow vapor/dust entry. Sealed goggles are mandatory.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validation : Before starting, verify your gear matches the "Exposure Potential" of your specific task.

Head-to-Toe Protection Standards
Body ZonePPE RequirementTechnical Justification
Respiratory Solid Handling: N95 (minimum) or P100 respirator if outside a hood.Solution: Fume hood (Face velocity: 80–100 fpm).Prevents inhalation of micro-fines generated during static-heavy weighing or scraping.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Prohibited: Standard safety glasses.The amine functionality is caustic. Dust can bypass side-shields of standard glasses.
Dermal (Hands) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil).2. Outer: Nitrile (8 mil) OR Laminate (Silver Shield®) if using DCM/Chloroform.Permeation vs. Degradation: Chlorinated solvents (common for this compound) permeate nitrile in <5 mins. The inner glove provides a "time-to-doff" buffer.
Body Lab Coat (Buttoned) + Tyvek® Sleeves .Wrist gaps are the #1 exposure point. Sleeves bridge the gap between glove cuff and lab coat.
Visualization: PPE Decision Logic

Use this flow to determine the necessary protection level based on your solvent system.

PPE_Logic start START: Define Operation state_solid Handling Solid Powder? start->state_solid state_soln Handling Solution? start->state_soln risk_dust Risk: Dust Inhalation state_solid->risk_dust solvent_check Solvent Type? state_soln->solvent_check ppe_solid PPE: Nitrile (Double) + N95/P100 or Fume Hood risk_dust->ppe_solid solv_halo Halogenated (DCM, CHCl3) solvent_check->solv_halo High Permeation Risk solv_pol Polar Aprotic (DMF, DMSO) solvent_check->solv_pol Carrier Effect Risk solv_std Standard (MeOH, EtOAc) solvent_check->solv_std Low Risk ppe_laminate PPE: Laminate/Barrier Gloves (Silver Shield) solv_halo->ppe_laminate ppe_nitrile PPE: Nitrile (Double, 8mil outer) solv_pol->ppe_nitrile solv_std->ppe_nitrile

Figure 1: PPE Selection Decision Tree. Note that halogenated solvents require laminate gloves because they act as a vehicle, carrying the toxic amine through standard nitrile.

Operational Protocols

A. Weighing & Transfer (The Static Risk)

7,8-Dichloroquinolin-2-amine is a crystalline solid that often builds significant static charge, causing "jumping" of particles.

  • Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Technique: Do not pour from the source bottle. Use a disposable antistatic spatula.

  • Containment: Place the weighing boat inside a larger secondary container (e.g., a clean beaker) to catch stray particles.

B. Solubilization (The Permeation Risk)

This compound is sparingly soluble in water but soluble in DCM, Chloroform, and DMSO.

  • DMSO Warning: DMSO is a potent skin penetrant and will "carry" the toxic quinoline through the skin barrier instantly. Never handle DMSO solutions of this compound with single-layer nitrile gloves.

C. Waste Disposal (Logistics)

Proper disposal is legally and environmentally critical due to the halogen content.

  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with general organic waste (Acetone/Ethanol). The high chlorine content prevents standard incineration and requires specialized high-temperature combustion to prevent dioxin formation.

  • Labeling: Clearly mark the tag with "7,8-Dichloroquinolin-2-amine" and "Halogenated."

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term damage.[2]

Emergency_Response incident INCIDENT DETECTED type_skin Skin Contact incident->type_skin type_eye Eye Contact incident->type_eye type_inhale Inhalation incident->type_inhale action_skin 1. Doff Gloves (Inside-out) 2. Flush 15 mins (Soap/Water) 3. Do NOT use Alcohol type_skin->action_skin action_eye 1. Force Eyelids Open 2. Flush 15 mins (Eyewash) 3. Seek Ophthalmologist type_eye->action_eye action_inhale 1. Move to Fresh Air 2. Support Respiration 3. Monitor for Delayed Edema type_inhale->action_inhale medical SEEK MEDICAL ATTENTION Bring SDS action_skin->medical action_eye->medical action_inhale->medical

Figure 2: Immediate Emergency Response Protocol. Note: Alcohol increases skin permeability and must be avoided during skin decontamination.

References

  • PubChem. (n.d.). 2-Chloroquinolin-8-amine (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from [Link]

  • Safe Work Australia. (2023). Classifying Hazardous Chemicals: National Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dichloroquinolin-2-amine
Reactant of Route 2
7,8-Dichloroquinolin-2-amine
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